5-(3-chlorophenyl)-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-2H-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAULFMSWJFSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291495 | |
| Record name | 5-(3-Chlorophenyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35225-01-5 | |
| Record name | 5-(3-Chlorophenyl)-1H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35225-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chlorophenyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of 5-(3-Chlorophenyl)-1H-1,2,3-Triazole Derivatives
The 5-(3-chlorophenyl)-1H-1,2,3-triazole scaffold represents a privileged structural motif in modern medicinal chemistry. Its utility stems from the unique intersection of the 1,2,3-triazole ring—a stable, bioorthogonal amide bioisostere—and the 3-chlorophenyl group, which provides critical lipophilicity and metabolic resistance.
This technical guide synthesizes the biological activity, synthesis, and mechanistic underpinnings of this specific derivative class.
Technical Guide & Whitepaper [1]
Executive Summary
The 5-(3-chlorophenyl)-1H-1,2,3-triazole moiety is a high-value pharmacophore used to modulate the physicochemical and biological properties of drug candidates. Unlike its 1,2,4-triazole counterparts, the 1,2,3-triazole ring is readily accessible via "Click Chemistry" (CuAAC and RuAAC), allowing for rapid library generation. The inclusion of a 3-chlorophenyl substituent is non-trivial; it enhances hydrophobic interactions within enzyme pockets (e.g.,
Key Therapeutic Areas:
-
Metabolic Disease: Potent inhibition of
-glucosidase (IC values as low as ~100 nM).[2] -
Oncology: Microtubule destabilization (Combretastatin A-4 analogues) and kinase inhibition.
-
Infectious Disease: Antitubercular activity via fatty acid mimicry.
Chemical Basis & Structural Logic[3]
The Tautomeric Conundrum
In its unsubstituted form (N-H), 5-(3-chlorophenyl)-1H-1,2,3-triazole exists in equilibrium with 4-(3-chlorophenyl)-1H-1,2,3-triazole .
-
In Solution: Rapid tautomerism makes these identical.
-
In Drug Design: The nitrogen at position 1 is typically substituted (alkylated/arylated) to "lock" the regiochemistry.
-
1,4-Disubstituted: The standard product of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
1,5-Disubstituted: The product of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This is the specific geometry required to place the chlorophenyl group at the 5-position relative to the N1-substituent.
-
The 3-Chlorophenyl Advantage
Why 3-chloro (meta) instead of 2-chloro (ortho) or 4-chloro (para)?
-
Electronic Effect: The chlorine atom exerts a
-inductive electron-withdrawing effect ( ), increasing the acidity of the triazole C-H (if present) and altering the dipole moment for specific receptor alignment. -
Metabolic Stability: The para-position is the primary site for Cytochrome P450-mediated oxidation. Leaving it open (4-H) allows for clearance, but substituting it (4-Cl) blocks it. The 3-chloro substitution offers a middle ground: it increases lipophilicity (
) and steric bulk without completely blocking the para site, or conversely, it directs metabolism away from the meta position. -
Conformational Lock: In biaryl systems, a meta-substituent can force a twisted conformation, disrupting planarity and improving solubility compared to flat, stackable para-analogs.
Synthesis Pathways
The biological evaluation of these derivatives relies on precise synthesis. The choice of catalyst dictates the regioselectivity.
Caption: Divergent synthesis of 1,2,3-triazole regioisomers using Copper vs. Ruthenium catalysis.
Therapeutic Applications & SAR
Metabolic Disease: -Glucosidase Inhibition
Derivatives of 5-(3-chlorophenyl)-1,2,3-triazole have emerged as potent inhibitors of
-
Key Finding: A thiosemicarbazone-1,2,3-triazole hybrid bearing a 3-chlorophenyl group demonstrated an IC
of 100.92 nM , significantly more potent than the standard drug Acarbose (IC ~750 M).[2] -
Mechanism: The 3-chlorophenyl group lodges into a hydrophobic pocket near the enzyme's active site, while the triazole nitrogens form hydrogen bonds with catalytic residues (e.g., Asp/Glu).
Oncology: Tubulin & Kinase Targeting
In cancer therapy, the scaffold serves as a rigid linker that orients pharmacophores to bind tubulin or kinase ATP-binding pockets.
-
Combretastatin A-4 Analogues: 1,5-disubstituted 1,2,3-triazoles (mimicking the cis-olefin of Combretastatin) with a 3-chlorophenyl ring maintain the necessary "kinked" geometry to bind to the colchicine site of tubulin, causing mitotic arrest.
-
Kinase Inhibition: The scaffold has been utilized in EGFR and VEGFR inhibitors. The electron-withdrawing 3-Cl group enhances the acidity of the triazole C-H (in 1,4-isomers), strengthening
- stacking interactions within the kinase hinge region.
Antimicrobial Activity[4][5][6][7][8][9]
-
Antitubercular: Fatty acid mimics containing a 1,2,3-triazole at the C2 position show activity against Mycobacterium tuberculosis. The 3-chlorophenyl derivatives exhibit MICs in the low micromolar range (1.7 - 5.0
M) by disrupting cell wall synthesis (mycolic acid pathways).
Mechanism of Action: Molecular Docking Logic[10]
The following diagram illustrates the generalized binding mode of a 5-(3-chlorophenyl)-1,2,3-triazole derivative within a target enzyme pocket (e.g.,
Caption: Pharmacophoric mapping of the 5-(3-chlorophenyl)-1,2,3-triazole scaffold in an enzyme active site.
Experimental Protocols
General Synthesis (CuAAC Method for 1,4-Isomer)
Note: To obtain the 5-substituted isomer, replace CuI with Cp*RuCl(PPh
-
Reagents: Organic Azide (1.0 eq), 3-Chlorophenylacetylene (1.0 eq), CuSO
5H O (0.1 eq), Sodium Ascorbate (0.2 eq). -
Solvent: t-BuOH : H
O (1:1). -
Procedure:
-
Validation:
H NMR will show the triazole singlet proton at 7.5–8.5 ppm.
-Glucosidase Inhibition Assay
-
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae).[4] -
Substrate: p-Nitrophenyl
-D-glucopyranoside (pNPG). -
Protocol:
-
Incubate enzyme (0.1 U/mL) with test compound (dissolved in DMSO, varying concentrations) in phosphate buffer (pH 6.8) at 37°C for 10 min.
-
Add pNPG (1 mM) to initiate the reaction.
-
Incubate for 20 min at 37°C.
-
Stop reaction with Na
CO (0.1 M). -
Measurement: Read absorbance at 405 nm (release of p-nitrophenol).
-
Calculation: % Inhibition =
.
-
Summary of Quantitative Activity (SAR Data)
| Target | Derivative Type | Key Substituent | Activity Metric | Ref |
| Thiosemicarbazone Hybrid | 3-Chlorophenyl | IC | [1] | |
| N-phenylacetamide Hybrid | 3-Chlorophenyl | IC | [2] | |
| M. tuberculosis | Fatty Acid Mimic (C18) | Triazole @ C2 | MIC: 1.7 | [3] |
| Cancer (MCF-7) | Combretastatin Mimic | 3,4,5-trimethoxy / 3-Cl | IC | [4] |
References
-
Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors. RSC Advances. Available at: [Link]
-
Design, synthesis, in vitro anti-α-glucosidase evaluations... of new phthalimide-phenoxy-1,2,3-triazole... Scientific Reports. Available at: [Link]
-
Antitubercular activity of 1,2,3-triazolyl fatty acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. European Journal of Medicinal Chemistry. Available at: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers in Pharmacology. Available at: [Link]
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- 4. Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-(3-chlorophenyl)-1H-1,2,3-triazole as an Amide Bioisostere in Drug Design
Abstract
The amide bond is a cornerstone of peptide and protein structure and is ubiquitous in a vast number of therapeutic agents. However, its susceptibility to enzymatic hydrolysis presents a significant challenge in drug development, often leading to poor metabolic stability and limited oral bioavailability. Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, offers a powerful solution to this problem.[1][2] This technical guide provides an in-depth exploration of the 1,2,3-triazole ring system, with a specific focus on the 5-(3-chlorophenyl)-1H-1,2,3-triazole scaffold, as a robust and versatile bioisostere for the trans-amide bond. We will examine the structural and electronic mimicry of this heterocycle, its key physicochemical advantages, detailed synthetic methodologies, and its strategic application in modern medicinal chemistry.
The Amide Bond: A Double-Edged Sword in Medicinal Chemistry
The amide functional group is integral to biological systems and drug design. Its planarity, combined with the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allows it to form critical interactions that govern molecular recognition at biological targets.[1] However, this same functionality is the primary point of cleavage for a wide array of endogenous proteases and amidases. This metabolic liability can drastically shorten a drug's half-life, necessitating frequent dosing or alternative routes of administration.[3][4] The goal of an amide bioisostere is therefore to replicate the desirable structural and electronic features of the amide bond while introducing a scaffold that is resistant to metabolic breakdown.
The 1,2,3-Triazole: A Superior Mimic of the trans-Amide Bond
Among the various heterocyclic systems explored as amide surrogates, the 1,4-disubstituted 1,2,3-triazole has emerged as a particularly effective bioisostere.[5][6][7] Its ability to mimic the key features of a trans-amide bond is remarkable.
Structural and Electronic Mimicry
The 1,4-disubstituted 1,2,3-triazole shares several crucial properties with the trans-amide linkage:
-
Geometry and Size: The triazole ring is a planar, five-membered aromatic system with dimensions and substituent exit vectors that closely overlap with those of a trans-amide.
-
Dipole Moment: The triazole ring possesses a significant dipole moment (~4.5-5.0 D), which is comparable to, and slightly larger than, that of an amide bond (~3.5 D). This allows it to replicate the electrostatic interactions crucial for target binding.[8]
-
Hydrogen Bonding: While lacking a traditional N-H donor, the C5-H bond of the triazole is polarized enough to act as a weak hydrogen bond donor. The lone pairs on the N2 and N3 atoms serve as hydrogen bond acceptors, effectively mimicking the carbonyl oxygen of the amide.[5][8]
Caption: Structural and electronic comparison of a trans-amide bond and a 1,2,3-triazole ring.
Physicochemical and Pharmacokinetic Advantages
The replacement of an amide with a 1,2,3-triazole offers compelling benefits beyond simple structural mimicry.
| Property | trans-Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | Advantage of Bioisostere |
| Metabolic Stability | Susceptible to enzymatic hydrolysis | Highly resistant to hydrolysis, oxidation, and reduction[5][9] | Dramatically increased in vivo half-life. |
| Synthetic Access | Standard peptide coupling | "Click Chemistry" (CuAAC)[9][10] | Highly efficient, high-yielding, and versatile synthesis. |
| Aromaticity | Non-aromatic | Aromatic | Provides a rigid, planar scaffold. |
| Solubility | Variable | Generally increases aqueous solubility due to polarity[11][12] | Improved pharmacokinetic profile. |
| H-Bonding | Strong N-H donor, strong C=O acceptor | Weak C-H donor, weak N2/N3 acceptors[13] | Can fine-tune binding interactions; may reduce off-target effects. |
Synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazoles via Click Chemistry
The widespread adoption of the 1,2,3-triazole in drug discovery was catalyzed by the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click chemistry" reaction.[9][14][15] This reaction provides a nearly quantitative, highly regioselective, and functionally tolerant method to form the 1,4-disubstituted triazole ring under mild conditions.[14][16]
Caption: A typical experimental workflow for the CuAAC synthesis of 1,2,3-triazoles.
Detailed Experimental Protocol: Synthesis of 1-benzyl-5-(3-chlorophenyl)-1H-1,2,3-triazole
This protocol describes a representative CuAAC reaction. Causality: The use of a copper(II) salt with sodium ascorbate is a common and robust method that generates the active copper(I) catalyst in situ, avoiding the need to handle potentially unstable Cu(I) salts.[17] The t-butanol/water solvent system is ideal as it solubilizes both organic starting materials and the inorganic catalyst components.
Materials:
-
1-(Azidomethyl)benzene (Benzyl azide)
-
1-Chloro-3-ethynylbenzene (3-Chlorophenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol
-
Deionized Water
-
Ethyl Acetate
-
Saturated aqueous solution of NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1-chloro-3-ethynylbenzene (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water (to a final concentration of ~0.2 M).
-
Catalyst Addition: To the stirred solution, add sodium L-ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The solution will typically turn from pale blue to a yellow-green or heterogeneous mixture.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is often complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 25 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 1-benzyl-5-(3-chlorophenyl)-1H-1,2,3-triazole as a white or off-white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Strategic Role of the 3-Chlorophenyl Substituent
The choice of the 3-chlorophenyl group is not arbitrary and imparts specific, advantageous properties to the molecule based on established medicinal chemistry principles.
-
Modulation of Lipophilicity: The chlorine atom increases the lipophilicity (logP) of the phenyl ring, which can enhance membrane permeability and access to hydrophobic binding pockets within a target protein.
-
Blocking Metabolic Hotspots: Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. The presence of a deactivating chloro-substituent can "block" this site of metabolism, thereby increasing the metabolic stability and half-life of the compound.
-
Fine-Tuning Receptor Interactions: The substituent provides an additional vector for interaction. The chlorine atom can participate in favorable halogen bonding with electron-rich residues (e.g., carbonyl oxygens) in the protein active site, potentially increasing binding affinity and selectivity. The meta substitution pattern directs other potential functional groups to different regions of chemical space compared to ortho or para isomers.
Applications in Drug Design: Case Studies
The 1,2,3-triazole as an amide bioisostere has been successfully applied across numerous therapeutic areas, leading to compounds with improved potency and pharmacokinetic profiles. Several FDA-approved drugs, such as the antibacterial agent Tazobactam and the anticancer agent Carboxyamidotriazole, feature the 1,2,3-triazole core, highlighting its clinical relevance.[18][19]
| Therapeutic Area | Example Compound Class | Role of the 1,2,3-Triazole | Observed Benefits |
| Oncology | Kinase Inhibitors | Replaced a labile amide bond in the "hinge-binding" region of the pharmacophore. | Increased metabolic stability, maintained or improved potency.[20] |
| Antiviral (HIV) | Vif Antagonists | Substituted a key amide to prevent cleavage and improve cellular permeability. | Discovery of a new class of potent antagonists with drug-like properties.[21] |
| Neurology | GPR88 Agonists | Used as a stable replacement for a 1,3,4-oxadiazole (another amide isostere) to explore SAR. | Led to highly potent and brain-penetrant agonists for treating CNS disorders.[22] |
| Anticonvulsants | Novel 1,2,4-triazoles | While a different isomer, studies on related chlorophenyl-triazoles show activity at voltage-gated sodium channels.[23] | Demonstrates the general utility of the chlorophenyl-triazole scaffold in neurology. |
Conclusion and Future Perspectives
The 5-(3-chlorophenyl)-1H-1,2,3-triazole scaffold represents a powerful and field-proven tool for the modern medicinal chemist. Its ability to faithfully mimic the most important structural and electronic features of the trans-amide bond, combined with its exceptional metabolic stability and synthetic accessibility, makes it an ideal bioisostere.[5][24] The strategic incorporation of the 3-chlorophenyl moiety further allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Looking ahead, the versatility of the CuAAC reaction will continue to drive the application of this scaffold in increasingly complex molecular architectures, including peptide-drug conjugates, macrocycles, and Proteolysis Targeting Chimeras (PROTACs), where stability and precise linker geometry are paramount.[15] The 1,2,3-triazole is more than just a passive linker; it is an active and enabling pharmacophore that will undoubtedly contribute to the discovery of the next generation of therapeutic agents.[10][24]
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Some examples of triazole containing FDA approved drugs Seviteronel,... ResearchGate. [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]
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1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. MDPI. [Link]
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Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. PMC. [Link]
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Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. MDPI. [Link]
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5-(3-chlorophenyl)-1H-1,2,3-triazole molecular weight and formula
Molecular Scaffold Analysis & Synthetic Methodology
Executive Summary
This technical guide profiles 5-(3-chlorophenyl)-1H-1,2,3-triazole (CAS: 35225-01-5), a privileged heterocyclic scaffold in medicinal chemistry. Unlike its 1,4-disubstituted counterparts commonly generated via standard "Click" chemistry, this NH-1,2,3-triazole possesses unique tautomeric properties that allow it to function as a dynamic bioisostere for amide bonds and carboxylic acids. This document details its physicochemical data, validates a robust synthetic workflow, and analyzes its structural utility in drug design.[1][2][3][4][5]
Part 1: Physicochemical Profile
The fundamental identity of the molecule is defined by its equilibrium between the 1H- and 2H-tautomers. While the formula is static, the proton location is solvent-dependent, influencing lipophilicity and binding kinetics.
Core Identity & Constants
| Property | Value / Descriptor |
| IUPAC Name | 4-(3-chlorophenyl)-1H-1,2,3-triazole |
| Common Name | 5-(3-chlorophenyl)-1H-1,2,3-triazole |
| CAS Registry Number | 35225-01-5 |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Monoisotopic Mass | 179.025 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
Tautomeric Equilibrium (The "Chameleon" Effect)
Researchers must account for annular tautomerism. In the gas phase and non-polar solvents, the 2H-tautomer is thermodynamically preferred due to aromatic stabilization. In polar biological media (aqueous), the 1H-tautomer becomes significant, allowing the molecule to act as both a hydrogen bond donor (HBD) and acceptor (HBA).
-
1H-Form: Dipole moment ~4.5 D (High polarity, H-bond donor at N1).
-
2H-Form: Dipole moment ~0.3 D (Low polarity, "masked" donor).
Implication: In docking studies, both tautomers must be simulated to avoid false negatives in binding affinity predictions.
Part 2: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesis of 4-(3-chlorophenyl)-1H-1,2,3-triazole via Thermal Huisgen Cycloaddition. Rationale: While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is standard for N-substituted triazoles, the synthesis of the NH-unsubstituted parent requires a protecting group strategy or a direct thermal route using sodium azide. The thermal route is selected here for atom economy and scalability.
Reaction Pathway Visualization
The following diagram illustrates the transformation from the terminal alkyne to the triazole, highlighting the critical protonation step.
Figure 1: Thermal synthesis workflow for NH-1,2,3-triazoles.
Detailed Protocol
Safety Note: Sodium azide is acutely toxic and can form explosive metal azides. Avoid halogenated solvents (DCM/CHCl3) during reaction. Use a blast shield.
-
Preparation:
-
Charge a round-bottom flask with 1-chloro-3-ethynylbenzene (1.0 equiv) and Sodium Azide (1.5 equiv).
-
Dissolve in DMF (Dimethylformamide) or DMSO (0.5 M concentration relative to alkyne).
-
Add Ammonium Chloride (NH₄Cl, 1.5 equiv) to buffer the reaction and assist in proton transfer.
-
-
Cycloaddition (The "Cook"):
-
Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar) for 12–24 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The alkyne spot (high R_f) should disappear; a lower R_f spot (triazole) will appear.
-
-
Workup & Isolation:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (10x reaction volume).
-
Acidification: Slowly add 1M HCl until pH ~2–3. This step is critical to convert the triazolide salt into the neutral NH-triazole, causing it to precipitate.
-
Extract with Ethyl Acetate (3x) if precipitation is not immediate.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: Hexane → 50% EtOAc/Hexane).
-
Part 3: Structural Biology & Pharmacophore Analysis
The 5-(3-chlorophenyl)-1H-1,2,3-triazole moiety serves as a robust bioisostere for the trans-amide bond. Its planar geometry and nitrogen placement allow it to mimic the electronic distribution of peptide bonds without susceptibility to proteolytic cleavage.
Bioisosteric Mapping
The following diagram details how the triazole ring aligns with biological targets compared to a standard amide bond.
Figure 2: Pharmacophore mapping of the triazole scaffold as an amide bioisostere.
Analytical Validation (Characterization)
To confirm the identity of the synthesized molecule, look for these diagnostic signals:
-
¹H NMR (DMSO-d₆):
-
Triazole-H: A distinct singlet typically appearing between δ 8.0 – 8.5 ppm . This proton is diagnostic for the triazole ring.
-
NH Signal: A broad singlet (often exchangeable with D₂O) appearing around δ 14.0–15.0 ppm , confirming the presence of the free NH group (not N-alkylated).
-
Aromatic Region: Multiplets for the 3-chlorophenyl ring (4 protons) in the δ 7.4 – 7.9 ppm range.
-
-
Mass Spectrometry (ESI):
-
Look for the [M+H]⁺ peak at 180.0 .
-
Chlorine Isotope Pattern: A characteristic 3:1 ratio between peaks at m/z 180 and 182 (³⁵Cl vs ³⁷Cl).
-
References
-
PubChem. (2025).[6] 5-(3-chlorophenyl)-1H-1,2,3-triazole (Compound CID: 6409664).[6] National Library of Medicine.[6] [Link][6]
-
Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[1][2][3][4][7] Drug Discovery Today, 22(10), 1572-1581.[1] [Link]
-
Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Selectivity. Journal of the American Chemical Society, 127(1), 210–216. (Foundational context for triazole synthesis mechanisms). [Link]
-
Amantini, D., et al. (2002). Synthesis of 4-aryl-1H-1,2,3-triazoles through TBAF-catalyzed [3+2] cycloaddition of 2-aryl-1-nitroethenes with TMSN3. The Journal of Organic Chemistry, 67(26), 9260-9264. [Link]
Sources
- 1. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unimore.it [iris.unimore.it]
- 4. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry [air.unimi.it]
- 5. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(3-chlorophenyl)-1H-1,2,3-triazole | C8H6ClN3 | CID 6409664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Arylselanyl-1H-1,2,3-triazoles from Selenium-Containing Carbinols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 5-(3-chlorophenyl)-1H-1,2,3-triazole
This guide is structured to serve as a definitive technical reference for 5-(3-chlorophenyl)-1H-1,2,3-triazole , synthesizing physicochemical theory with practical laboratory protocols.
Comparison: Aqueous Media vs. Dimethyl Sulfoxide (DMSO)
Executive Summary
For researchers in medicinal chemistry and chemical biology, 5-(3-chlorophenyl)-1H-1,2,3-triazole (CAS: 35225-01-5) presents a classic solubility paradox common to aromatic heterocycles: it exhibits high solubility in polar aprotic solvents (DMSO) but poor solubility in aqueous physiological buffers.[1][2]
This guide addresses the "DMSO Cliff" —the critical dilution step where high-concentration DMSO stocks precipitate upon contact with aqueous media.[2] Successful assay data depends on managing three variables defined here: Lipophilicity (LogP) , Acidity (pKa) , and Solvent Tolerability .[1][2][3][4]
Key Physicochemical Identifiers
| Property | Value / Range | Implication for Solubility |
| Molecular Weight | 179.61 g/mol | Small molecule; kinetics are diffusion-limited.[1][2][4] |
| LogP (Predicted) | ~2.1 | Moderately lipophilic.[3] Prefers organic phases; prone to non-specific binding.[2][4] |
| pKa (Estimated) | 7.5 – 8.2 | The 3-chloro substituent increases acidity compared to the parent triazole (pKa ~9.4).[1][3] pH-dependent solubility is significant. |
| H-Bond Donors | 1 (NH) | Capable of H-bonding with water, but overwhelmed by the hydrophobic chlorophenyl ring.[1][2] |
Solubility Mechanics: Water vs. DMSO[2][3][4]
The DMSO "Safe Harbor"
Solubility Status: High (>100 mM) Dimethyl sulfoxide (DMSO) is the gold-standard vehicle for this compound because it disrupts the stable crystal lattice of the triazole.[1]
-
Mechanism: DMSO acts as a powerful hydrogen bond acceptor (S=O dipole) for the triazole N-H proton.[3] Simultaneously, the methyl groups of DMSO interact favorably with the lipophilic chlorophenyl ring via van der Waals forces.[2][4]
-
Practical Limit: Commercial stocks are typically prepared at 10 mM or 20 mM .[2][4] However, saturation can reach >100 mM (approx. 18-20 mg/mL), making it ideal for high-concentration storage.[1][2][3][4]
The Aqueous "Danger Zone"
Solubility Status: Low (<1 mg/mL at pH 7.4) In water, the compound faces a high energy barrier to solvation.[3][4]
-
Lattice Energy: The planar structure allows efficient
-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> stacking in the solid state, reinforced by hydrogen bonding between triazole rings.[2] Water molecules struggle to break these intermolecular forces.[2][4] -
The Hydrophobic Effect: The 3-chlorophenyl moiety disrupts the hydrogen-bonding network of water, creating an entropic penalty that drives precipitation.[1][2]
Visualizing the Solvation Mechanism
The following diagram illustrates the molecular interactions driving solubility in DMSO versus the exclusion forces in water.
Caption: Comparative solvation mechanics showing the thermodynamic drivers for DMSO stability vs. aqueous precipitation.
The "DMSO Cliff": Managing Aqueous Dilution
A common failure mode in biological assays is the "crashing out" of the compound when a DMSO stock is diluted into buffer (e.g., PBS or media).[3][4]
The Phenomenon
When you pipette a 10 mM DMSO stock into an aqueous buffer to reach a final concentration of 100 µM (1% DMSO), the solvent environment shifts instantly from lipophilic to hydrophilic.[3][4]
-
Visual Indicator: The solution turns "milky" or opalescent.[2][4][5]
-
Consequence: The effective concentration drops unknown orders of magnitude as the compound forms micro-precipitates or adheres to the plastic walls of the well plate.
Critical Thresholds
| Parameter | Recommendation |
| Max DMSO in Cell Assays | 0.1% - 0.5% (Cell line dependent). Above this, DMSO toxicity confounds data.[2][3][4] |
| Solubility Limit (Kinetic) | Likely <50 µM in pure PBS at pH 7.[3]4. |
| pH Strategy | The pKa is ~7.8. At pH 7.4 , the molecule is mostly neutral (insoluble).[2][4] At pH 8.5 , it ionizes to the triazolate anion, significantly increasing solubility.[1][2][3][4] |
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Use this for long-term storage (-20°C).[1]
-
Weighing: Weigh approximately 1.8 mg of 5-(3-chlorophenyl)-1H-1,2,3-triazole powder into a glass vial.
-
Calculation: Calculate the exact volume of DMSO required using the formula:
(For 1.8 mg, add ~1002 µL DMSO). -
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.
-
Inspection: Ensure the solution is perfectly clear.
-
Storage: Aliquot into amber glass vials to prevent freeze-thaw cycles. Store at -20°C.
Protocol B: Thermodynamic Solubility Assessment (Shake-Flask)
Use this to determine the exact aqueous solubility limit for your specific buffer.[1]
Materials:
Workflow:
-
Preparation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer in a glass vial.
-
Equilibration: Shake or stir at 25°C for 24 hours .
-
Why 24h? To overcome the "supersaturation" effect that occurs in kinetic (fast) dilutions.[3]
-
-
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification:
-
Dilute the supernatant 1:1 with acetonitrile (to ensure solubility for analysis).[3]
-
Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.
-
-
Calculation:
[1][3]
Workflow Diagram: Solubility Determination
Caption: Step-by-step workflow for determining thermodynamic solubility, ensuring separation of solid precipitate from dissolved fraction.
Strategic Recommendations for Drug Discovery
-
Formulation for In Vivo Studies: Do not attempt to use 100% aqueous vehicles. Use a co-solvent system to maintain solubility:
-
Buffer Selection: If your assay tolerates it, adjust the buffer pH to 8.0 . The ionization of the triazole NH (pKa ~7.[4]8) will increase solubility by 10-fold compared to pH 7.0.[2][4]
-
Quality Control: Always run a Dynamic Light Scattering (DLS) check or a simple turbidity check (absorbance at 650 nm) when preparing assay plates. If OD650 > 0.01, you have precipitation that will invalidate your IC50 curves.[2][3][4]
References
-
PubChem. (n.d.).[2][4] 5-(3-chlorophenyl)-1H-1,2,3-triazole (Compound).[1][2] National Library of Medicine.[2][4] Retrieved February 19, 2026, from [Link][1][2][3][4]
-
Di, L., & Kerns, E. H. (2016).[1][2][3][4] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[2][4] (Context: General reference for "DMSO Cliff" and solubility protocols in drug discovery).
-
ResearchGate. (2016).[2][4][8] Discussions on Maximum Allowable DMSO Concentration in Cell Assays. Retrieved February 19, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
IUPAC name and synonyms for 5-(3-chlorophenyl)-1H-1,2,3-triazole
This technical guide provides an in-depth analysis of 5-(3-chlorophenyl)-1H-1,2,3-triazole , a critical heterocyclic scaffold in medicinal chemistry. It addresses the nomenclature complexities arising from annular tautomerism, details the preferred synthetic pathways via Click Chemistry, and explores its pharmacological utility as a bioisostere.
Executive Summary
5-(3-chlorophenyl)-1H-1,2,3-triazole (CAS: 35225-01-5) is a nitrogen-rich heterocyclic building block used extensively in drug discovery. Belonging to the 1,2,3-triazole family, it serves as a robust pharmacophore due to its high dipole moment, hydrogen-bonding capability, and stability against metabolic degradation. This guide clarifies its IUPAC nomenclature relative to its tautomeric forms and provides a validated protocol for its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Chemical Identity & Nomenclature[1][2][3][4]
The nomenclature of 1,2,3-triazoles is complicated by annular tautomerism —the rapid migration of a proton between the nitrogen atoms in the ring. While the user prompt specifies the "5-" substituted isomer, in solution, this species exists in equilibrium with its "4-" substituted tautomer and the 2H-isomer.
IUPAC Name and Synonyms[1][2]
| Category | Identifier / Name | Notes |
| Preferred IUPAC Name (PIN) | 4-(3-chlorophenyl)-1H-1,2,3-triazole | IUPAC rules prefer the lower locant (4 over 5) when the structure is tautomeric and N-unsubstituted. |
| Systematic Name | 5-(3-chlorophenyl)-1H-1,2,3-triazole | Describes the specific tautomer where the proton is on N1 and substituent on C5. |
| CAS Registry Number | 35225-01-5 | Unique numerical identifier.[1][2] |
| Common Synonyms | 4-(3-chlorophenyl)-2H-triazole3-(3-chlorophenyl)-1H-1,2,3-triazole | Often used interchangeably in commercial catalogs. |
| SMILES | Clc1cccc(c1)c2[nH]nn2 | Canonical representation. |
| Molecular Formula | C₈H₆ClN₃ | MW: 179.61 g/mol |
Tautomeric Equilibrium (Visualized)
The hydrogen atom on the triazole ring is labile. In solution, the 2H-tautomer is often the most stable due to aromaticity and minimized lone-pair repulsion, but the 1H-tautomer is the reactive species in many electrophilic substitutions.
Figure 1: Annular tautomerism of the 1,2,3-triazole ring. The 4- and 5-substituted forms are chemically equivalent in the unsubstituted parent.
Synthetic Pathways[8]
The most reliable method to synthesize 4/5-aryl-1H-1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . While "Click Chemistry" typically refers to forming 1,4-disubstituted products (using an organic azide), the synthesis of the NH-triazole requires a source of hydrazoic acid (
Experimental Protocol: CuAAC Synthesis
Objective: Synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole from 1-chloro-3-ethynylbenzene.
Reagents:
-
Substrate: 1-chloro-3-ethynylbenzene (1.0 equiv)
-
Azide Source: Sodium Azide (
) (1.2 equiv) -
Catalyst: Copper(I) Iodide (CuI) (5 mol%)
-
Solvent: DMF/H₂O (4:1 ratio) or DMSO
-
Additive: Proline or Sodium Ascorbate (optional, to stabilize Cu(I))
Step-by-Step Methodology:
-
Safety Precaution: Sodium azide is acutely toxic and can form explosive metal azides. Use a blast shield and avoid halogenated solvents (like DCM) which can form di-azidomethane.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-3-ethynylbenzene (10 mmol) in DMF (20 mL).
-
Catalyst Addition: Add a solution of sodium azide (12 mmol) in water (5 mL), followed by CuI (0.5 mmol).
-
Cycloaddition: Heat the mixture to 100°C for 12–16 hours under an inert atmosphere (
or Ar). The elevated temperature is often required for the -triazole synthesis compared to standard Click reactions. -
Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with 1M HCl (carefully, to protonate the triazole and remove excess azide as
gas—perform in fume hood). Wash the organic layer with brine. -
Purification: Dry over
, filter, and concentrate. Purify via recrystallization from ethanol/water or silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate).
Synthesis Workflow Diagram
Figure 2: Cu-catalyzed synthesis of the target triazole via modified Huisgen cycloaddition.
Medicinal Chemistry Relevance[9][10][11][12][13]
Bioisosterism
The 1,2,3-triazole ring is a classic bioisostere for amide bonds (
-
Geometry: It mimics the planar electronic distribution of an amide bond but is resistant to hydrolysis (proteases/esterases).
-
Dipole: The strong dipole moment (~5 D) allows it to participate in dipole-dipole interactions within protein binding pockets.
-
H-Bonding: The N2 and N3 atoms act as hydrogen bond acceptors, while the NH (in the 1H-tautomer) acts as a donor.
Pharmacological Applications of the Scaffold
While 5-(3-chlorophenyl)-1H-1,2,3-triazole itself is often an intermediate, its structural motif is embedded in various therapeutic classes:
-
Antifungals: The chlorophenyl-triazole motif is reminiscent of azole antifungals (e.g., Fluconazole), which inhibit lanosterol 14
-demethylase. -
Anticancer Agents: 4-aryl-triazoles have been investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1) , a target for cancer immunotherapy.
-
CNS Agents: The scaffold provides rigid spacing for ligands targeting adenosine receptors or GABA receptors.
References
-
IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link
-
Tautomerism in Triazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976. Link
-
CuAAC Synthesis Protocol: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005. Link
-
Bioisosterism: Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996. Link
-
PubChem Entry: Compound Summary for CID 6409664 (5-(3-chlorophenyl)-1H-1,2,3-triazole). Link[1]
Sources
Methodological & Application
Synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole via click chemistry
Application Note: AN-2026-TRZ High-Fidelity Synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole via Modified CuAAC
Abstract
This application note details a robust, scalable protocol for the synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole (tautomeric with 4-(3-chlorophenyl)-1H-1,2,3-triazole). Unlike standard "Click" chemistry (CuAAC) which typically yields 1,4-disubstituted products, this protocol utilizes a modified Copper(I)-catalyzed cycloaddition using sodium azide (
Theoretical Framework & Tautomerism
The "Click" Challenge for NH-Triazoles
The classic Sharpless-Meldal CuAAC reaction couples a terminal alkyne with an organic azide (
Tautomeric Equilibrium
The target molecule, 5-(3-chlorophenyl)-1H-1,2,3-triazole , exists in rapid equilibrium with its tautomer, 4-(3-chlorophenyl)-1H-1,2,3-triazole .
-
In Solution: The equilibrium strongly favors the 4-substituted form (less sterically hindered).
-
Nomenclature: While often requested as "5-substituted" based on specific docking orientations, the isolated solid is chemically identical to the 4-substituted tautomer. This protocol yields the thermodynamically stable crystalline solid which can assume the 5-position geometry in active sites.
Figure 1: Tautomeric equilibrium of the target scaffold.[2] The synthesis targets the stable NH-triazole system.
Strategic Retrosynthesis
The strategy employs a Copper(I)-Catalyzed Intermolecular Cycloaddition using L-Proline as an accelerator. L-Proline coordinates with Cu(I), stabilizing the active catalyst species and preventing the oxidation of Cu(I) to inactive Cu(II), while also facilitating the activation of the inorganic azide anion in the organic solvent.
-
Precursor A: 1-chloro-3-ethynylbenzene (3-chlorophenylacetylene).
-
Precursor B: Sodium Azide (
).[3][4] -
Catalyst System: CuI (10 mol%) / L-Proline (20 mol%).
-
Solvent: DMSO (High solubility for
and high boiling point for thermal stability).
Safety Protocol (CRITICAL)
STOP & READ: Sodium Azide (
| Hazard Class | Risk Description | Mitigation Strategy |
| Explosion | Reacts with halogenated solvents (DCM, CHCl3) to form di-azidomethane (explosive). | NEVER use DCM or Chloroform in this reaction.[6] Use DMSO/Ethyl Acetate only. |
| Explosion | Reacts with heavy metals (Pb, Hg, Cu) to form shock-sensitive metal azides. | NO metal spatulas.[4][5] Use Teflon/plastic tools. Waste must not enter copper plumbing. |
| Toxicity | Acidification releases Hydrazoic Acid ( | Acidify workup slowly in a well-ventilated fume hood. Keep pH > 4 if possible until extraction. |
Experimental Protocol
Materials
-
Substrate: 1-chloro-3-ethynylbenzene (1.0 equiv, 5.0 mmol, ~683 mg).
-
Azide Source: Sodium Azide (1.2 equiv, 6.0 mmol, 390 mg).
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%, 0.5 mmol, 95 mg).
-
Ligand: L-Proline (20 mol%, 1.0 mmol, 115 mg).
-
Base: Sodium Carbonate (
) (0.2 equiv, 1.0 mmol, 106 mg) - Optional buffer. -
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (10 mL).
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, add DMSO (10 mL).
-
Add L-Proline and Sodium Carbonate . Stir for 5 minutes at room temperature until a fine suspension forms.
-
Add CuI (Copper Iodide).[1] The solution may turn slightly yellow/green. Stir for 10 minutes to form the active [Cu(Proline)] complex.
Step 2: Reactant Addition
4. Add Sodium Azide (
Step 3: Cycloaddition 7. Heat the reaction mixture to 60°C in an oil bath. 8. Stir vigorously for 12–16 hours .
- Monitoring: Check via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The alkyne spot (high Rf) should disappear; the triazole product (lower Rf) will appear.
Step 4: Workup & Isolation 9. Cool the mixture to room temperature. 10. Quench: Pour the reaction mixture into ice-cold water (50 mL). 11. Acidification (Critical): Slowly add 1M HCl dropwise with stirring until pH reaches ~2–3.
- Mechanism:[3][7][8][9] This protonates the intermediate copper-triazolide to release the neutral NH-triazole.
- Precipitation: The product often precipitates as an off-white solid upon acidification.
- Extraction: If solid does not form, extract with Ethyl Acetate (3 x 20 mL).
- Wash: Wash combined organics with brine (2 x 20 mL) to remove DMSO.
- Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification 13. Recrystallization: Dissolve the crude solid in minimum hot Ethanol and add water dropwise until turbid. Cool to 4°C. 14. Filtration: Collect crystals via vacuum filtration. 15. Yield Expectation: 85–95% (Off-white needles).
Workflow Visualization
Figure 2: Experimental workflow for the synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole.
Analytical Validation
To ensure the integrity of the synthesized compound, compare analytical data against these standards.
| Technique | Parameter | Expected Signal | Mechanistic Interpretation |
| 1H NMR | Triazole CH | δ 8.10 - 8.35 ppm (s, 1H) | Diagnostic singlet for the C5-H (or C4-H) of the triazole ring. |
| 1H NMR | NH Proton | δ 14.5 - 15.5 ppm (br s, 1H) | Broad singlet, exchangeable with D2O. Confirms the NH-triazole (vs. N-alkyl). |
| 13C NMR | Triazole C=C | ~130-145 ppm | Characteristic aromatic carbons of the heterocycle. |
| LC-MS | m/z | 180.0 / 182.0 [M+H]+ | Shows characteristic Chlorine isotope pattern (3:1 ratio of 35Cl:37Cl). |
NMR Solvent Note: Use DMSO-d6 . In
Troubleshooting Guide
-
Issue: Reaction stalls (Alkyne remains).
-
Cause: Oxidation of Cu(I) to Cu(II).
-
Fix: Add 10 mol% Sodium Ascorbate to reduce Cu(II) back to Cu(I). Ensure N2 purge is sufficient.
-
-
Issue: Low Yield after Acidification.
-
Cause: Product is water-soluble or pH is not low enough.
-
Fix: Ensure pH is < 3. If no precipitate, saturate the aqueous layer with NaCl (salting out) before EtOAc extraction.
-
-
Issue: "Green" Crude Product.
References
-
Fokin, V. V., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." Angewandte Chemie International Edition, 2002.
-
Liang, Y. M., et al. "CuI/L-Proline Catalyzed Coupling of Aryl Alkynes and Sodium Azide." Synlett, 2009.[12]
-
Safety Data Sheet. "Sodium Azide Handling and Disposal." University of Illinois Division of Research Safety.
-
Tautomerism Study. "Tautomerism of 4-substituted 1,2,3-triazoles." Journal of Molecular Structure, 2003.[13]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. ucd.ie [ucd.ie]
- 7. thieme-connect.com [thieme-connect.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
- 13. Sci-Hub: are you are robot? [sci-hub.jp]
Protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 3-chlorophenyl acetylene
Executive Summary
This guide details the optimized protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 3-chlorophenyl acetylene as the primary scaffold. While the Huisgen cycloaddition is a staple of "click" chemistry, aryl alkynes bearing electron-withdrawing groups (such as the chlorine at the meta position) present specific reactivity profiles that require tailored conditions to suppress Glaser homocoupling and ensure regioselectivity.
This protocol utilizes a t-Butanol/Water system with in situ reduction of Cu(II) to Cu(I), stabilized by sodium ascorbate. This method is selected for its robustness, high yield, and ease of workup for lipophilic small molecules.
Mechanistic Principles
To optimize the reaction, one must understand the catalytic cycle.[1] Unlike thermal cycloadditions which yield mixtures of 1,4- and 1,5-isomers, CuAAC is regiospecific for the 1,4-isomer.[2]
The mechanism involves the formation of a copper(I) acetylide.[1][2] The electron-withdrawing nature of the chlorine substituent on the phenyl ring slightly increases the acidity of the terminal alkyne proton (
Figure 1: Catalytic Cycle of CuAAC
The diagram below illustrates the stepwise progression from Cu(I) coordination to protonolysis.[3]
Caption: The Cu(I) species coordinates with the alkyne to form a
Materials and Reagents
Reagent List
| Reagent | Role | Purity/Grade | Notes |
| 3-Chlorophenyl Acetylene | Substrate (Alkyne) | >97% | Store at 4°C. Liquid/Low-melting solid. |
| Benzyl Azide (Model) | Substrate (Azide) | >95% | Safety: Low MW organic azide. Handle with care. |
| Copper(II) Sulfate Pentahydrate | Catalyst Precursor | ACS Reagent | Source of Cu. |
| Sodium Ascorbate | Reductant | >98% | Must be fresh. Yellow/brown solid indicates oxidation (discard). |
| TBTA (Optional) | Ligand | >95% | Use for sluggish reactions or to protect biomolecules. |
| tert-Butanol (t-BuOH) | Solvent | Reagent Grade | Solubilizes the organic alkyne. |
| Water (Milli-Q) | Solvent | 18.2 MΩ | Solubilizes the Cu catalyst and ascorbate. |
Safety Critical: Organic Azides
-
C/N Ratio Rule: Ensure the total number of carbon atoms is at least 3 times the number of nitrogen atoms (
). -
Halogenated Solvents: NEVER use DCM or Chloroform with Sodium Azide (forms explosive di/tri-azidomethane).[5][6]
-
Metal Contact: Avoid metal spatulas with azides; use Teflon or plastic.
Experimental Protocol (Standard 1.0 mmol Scale)
This protocol is designed for the synthesis of 1-(benzyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole .
Preparation[1][5][7][8][9][10]
-
Solvent Mix: Prepare 10 mL of a 1:1 mixture of t-BuOH and Water.
-
Catalyst Stock: Prepare a 1.0 M solution of CuSO
·5H O in water. -
Reductant Stock: Prepare a freshly made 1.0 M solution of Sodium Ascorbate in water.
Reaction Workflow
-
Substrate Addition: To a 20 mL scintillation vial containing a magnetic stir bar, add 3-chlorophenyl acetylene (136.6 mg, 1.0 mmol) and Benzyl azide (133 mg, 1.0 mmol).
-
Solvation: Add 4 mL of the t-BuOH/Water mixture. Stir until the organic reactants are suspended/dissolved.
-
Catalyst Addition: Add 50 µL of 1.0 M CuSO
solution (5 mol%). -
Initiation: Add 200 µL of 1.0 M Sodium Ascorbate solution (20 mol%).
-
Observation: The solution should turn bright yellow/orange initially. If it turns dark green/black, oxygen ingress is occurring (add more ascorbate).
-
-
Incubation: Cap the vial and stir vigorously at Room Temperature (RT) for 4–16 hours.
-
Note: 3-chlorophenyl acetylene is reactive; conversion is often complete < 6 hours.
-
Workup and Purification[6][11][12][13]
-
Quench: Dilute the reaction with 20 mL water.
-
Extraction: Extract the product with Ethyl Acetate (3 x 20 mL).
-
Note: Do not use DCM if unreacted sodium azide is suspected, though benzyl azide is organic.
-
-
Copper Removal: Wash the combined organic layers with 20 mL of 10% aqueous ammonium hydroxide (NH
OH) or saturated EDTA solution. This complexes the copper (turning the aqueous layer blue). -
Drying: Dry organic layer over MgSO
, filter, and concentrate in vacuo. -
Isolation: The product is typically a solid. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).
Workflow Visualization
Figure 2: Experimental Workflow
Step-by-step logic flow for the synthesis and purification.
Caption: Operational sequence from reagent preparation to isolation. Green diamond indicates decision point.
Optimization & Troubleshooting Data
The following table summarizes common issues encountered with aryl alkynes and their remediation.
| Observation | Probable Cause | Corrective Action |
| Reaction Stalls | Oxidation of Cu(I) to Cu(II) | Add additional Na Ascorbate (5-10 mol%). Flush headspace with N |
| Green Solution | High concentration of Cu(II) | Indicates oxidation. Add ascorbate until solution returns to yellow/orange. |
| Byproduct: Diyne | Glaser Homocoupling | Oxygen presence. Degas solvents prior to use.[7] Add Cu after Alkyne/Azide mix. |
| Low Solubility | Substrate too lipophilic | Increase t-BuOH ratio or switch to THF/H |
| Blue Product | Copper Contamination | Ineffective workup. Wash with 10% EDTA or use "CupriSorb" resin. |
Expert Insight: Ligand Usage
For simple substrates like 3-chlorophenyl acetylene, ligands are often unnecessary. However, if the reaction is performed in biological media or requires low catalyst loading (<1 mol%), the addition of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is recommended. TBTA stabilizes the Cu(I) state and prevents disproportionation.[8]
References
-
Rostovtsev, V. V., et al. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[8][9] Organic Letters. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[2] Chemical Society Reviews. Link
-
University of Bristol. (n.d.). General Safety for Handling Azides. Link
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ucd.ie [ucd.ie]
- 7. glenresearch.com [glenresearch.com]
- 8. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole: A Transition-Metal-Free Approach from Aryl Azides and Ketones
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its exceptional chemical stability and its role as a versatile bioisostere.[1][2][3] This application note provides a detailed protocol for the synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole, a representative of a crucial class of substituted triazoles. The described method follows a transition-metal-free pathway, reacting an aryl azide with an enolizable ketone in a base-promoted [3+2] cycloaddition. This approach offers an accessible and cost-effective alternative to metal-catalyzed reactions, broadening the options for synthesizing diverse libraries of triazole-based compounds for drug discovery and development.[4][5]
Introduction: The Privileged 1,2,3-Triazole Scaffold in Drug Discovery
1,2,3-triazoles are five-membered heterocyclic rings containing three adjacent nitrogen atoms. This structural motif is not commonly found in nature, yet it has become a "privileged" structure in medicinal chemistry.[6] Its prominence stems from a unique combination of physicochemical properties. The triazole ring is aromatic and possesses a significant dipole moment, yet it is generally unreactive and stable to metabolic degradation, acidic and basic hydrolysis, and redox conditions.[7]
Crucially, the 1,2,3-triazole moiety can act as a bioisostere for other functional groups, most notably the amide bond.[1][3] This allows medicinal chemists to replace potentially labile amide linkages in a drug candidate with a robust triazole ring, often improving pharmacokinetic properties without sacrificing biological activity. The incorporation of 1,2,3-triazoles has led to the development of approved drugs with a wide range of therapeutic applications, including antibacterial (tazobactam), anticancer (carboxyamidotriazole), and anticonvulsant (rufinamide) agents.[1] The synthetic accessibility of substituted triazoles further enhances their appeal, enabling the systematic exploration of structure-activity relationships.[2][8]
Synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole: A Base-Promoted Cycloaddition
The synthesis of the target molecule, 5-(3-chlorophenyl)-1H-1,2,3-triazole, is achieved through the reaction of 3-chlorophenyl azide with an enolizable ketone, such as acetone, in the presence of a strong base. This reaction is a variation of the Dimroth reaction. The base deprotonates the ketone to form a reactive enolate, which then acts as the nucleophile in a [3+2] cycloaddition with the azide.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following key steps:
-
Enolate Formation: A strong base, such as potassium tert-butoxide, abstracts an α-proton from the ketone (e.g., acetone) to generate a potassium enolate. This step is crucial as it creates the necessary nucleophile for the subsequent cycloaddition.
-
Nucleophilic Attack: The enolate attacks the terminal, electrophilic nitrogen of the 3-chlorophenyl azide.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a triazoline ring.
-
Aromatization: The triazoline intermediate then aromatizes, typically through the elimination of a molecule of water and subsequent tautomerization, to yield the stable 1,2,3-triazole ring.
// Nodes Ketone [label="Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="KOtBu", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Potassium Enolate", fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="3-Chlorophenyl Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Initial Adduct", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Triazoline [label="Triazoline Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="5-(3-chlorophenyl)-4-methyl-\n1H-1,2,3-triazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ketone -> Enolate [label="+ KOtBu\n(Deprotonation)"]; Base -> Enolate [style=invis]; Enolate -> Intermediate1 [label="+ 3-Chlorophenyl Azide\n(Nucleophilic Attack)"]; Azide -> Intermediate1 [style=invis]; Intermediate1 -> Triazoline [label="Cyclization"]; Triazoline -> Product [label="Aromatization\n(-H2O, Tautomerization)"]; }
Figure 1: Proposed reaction mechanism for the base-promoted synthesis of a 5-substituted-1,2,3-triazole.
Experimental Protocol
This protocol details the synthesis of 5-(3-chlorophenyl)-4-methyl-1H-1,2,3-triazole as a representative example.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | 2.55 g | 20.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.45 g | 21.0 |
| Sodium Azide | NaN₃ | 65.01 | 1.37 g | 21.0 |
| Acetone | C₃H₆O | 58.08 | 20 mL | - |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 2.47 g | 22.0 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~5 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step 1: Synthesis of 3-Chlorophenyl Azide
Caution: Organic azides are potentially explosive and should be handled with care. Use appropriate personal protective equipment and work in a well-ventilated fume hood.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloroaniline (2.55 g, 20.0 mmol) and 20 mL of water.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add concentrated hydrochloric acid (~5 mL) until the aniline salt fully dissolves.
-
In a separate beaker, dissolve sodium nitrite (1.45 g, 21.0 mmol) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline salt solution while maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature.
-
In another beaker, dissolve sodium azide (1.37 g, 21.0 mmol) in 10 mL of cold water.
-
Add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 3-chlorophenyl azide as an oil. The crude product is often used in the next step without further purification.
Step 2: Synthesis of 5-(3-chlorophenyl)-4-methyl-1H-1,2,3-triazole
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (2.47 g, 22.0 mmol) and 20 mL of anhydrous acetone.
-
Cool the mixture to 0 °C in an ice-water bath and stir for 15 minutes.
-
Slowly add a solution of crude 3-chlorophenyl azide (from Step 1, ~20.0 mmol) in 5 mL of acetone to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(3-chlorophenyl)-4-methyl-1H-1,2,3-triazole as a solid.
// Nodes for Step 1 Start1 [label="3-Chloroaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazotization [label="Diazotization\n(NaNO2, HCl, 0-5°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Azidation [label="Azidation\n(NaN3)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylAzide [label="3-Chlorophenyl Azide", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for Step 2 Start2 [label="Acetone + KOtBu", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloaddition [label="[3+2] Cycloaddition\n(0°C to RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Workup & Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="5-(3-chlorophenyl)-4-methyl-\n1H-1,2,3-triazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start1 -> Diazotization; Diazotization -> Azidation; Azidation -> ArylAzide; ArylAzide -> Cycloaddition; Start2 -> Cycloaddition; Cycloaddition -> Workup; Workup -> Purification; Purification -> FinalProduct; }
Figure 2: A simplified workflow for the two-step synthesis of the target 1,2,3-triazole.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: TLC analysis (e.g., using a 7:3 hexane:ethyl acetate mobile phase and visualization under UV light) should show the consumption of the starting aryl azide and the appearance of a new, more polar spot corresponding to the triazole product.
-
Product Characterization: The identity and purity of the final product, 5-(3-chlorophenyl)-4-methyl-1H-1,2,3-triazole, should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the substitution on the triazole ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
-
Conclusion
This application note details a robust and accessible, transition-metal-free method for the synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazoles from aryl azides and enolizable ketones. The protocol is suitable for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and drug discovery. The versatility of this reaction allows for the generation of a wide array of substituted 1,2,3-triazoles by varying the starting aryl azide and ketone, thus facilitating the exploration of this important chemical space for the development of new therapeutic agents.
References
- Royal Society of Chemistry. (n.d.). Transition-metal-free synthesis of oxadiazole-tethered 1,2,3-triazoles from α-trifluoromethyl ketones, hydrazides and azides. Organic & Biomolecular Chemistry.
- Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.
- ACS Publications. (2024, March 28). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
- PubMed. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.
- IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
- Taylor & Francis. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.
- International Journal of Pharmaceutical Sciences and Research. (2022, December 1). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY.
- Chemical Communications (RSC Publishing). (n.d.). A general metal-free route towards the synthesis of 1,2,3-triazoles from readily available primary amines and ketones.
- MDPI. (2021, September 17). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles.
- Frontiers. (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. A general metal-free route towards the synthesis of 1,2,3-triazoles from readily available primary amines and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
Procedure for making DMSO stock solutions of 5-(3-chlorophenyl)-1H-1,2,3-triazole
Application Note & Protocol: Precision Preparation of 5-(3-chlorophenyl)-1H-1,2,3-triazole DMSO Stock Solutions
Abstract
This technical guide outlines the standardized procedure for preparing, validating, and storing Dimethyl Sulfoxide (DMSO) stock solutions of 5-(3-chlorophenyl)-1H-1,2,3-triazole (CAS: 35225-01-5). As a critical pharmacophore in medicinal chemistry—frequently utilized in "click" chemistry and as a bioisostere for amide bonds in antifungal and anticancer drug discovery—precise handling is required to prevent compound precipitation and degradation. This protocol integrates field-proven best practices to ensure experimental reproducibility in biological assays.
Compound Profile & Material Specifications
Before initiating solvation, verify the physicochemical properties of the lot. 5-(3-chlorophenyl)-1H-1,2,3-triazole is a nitrogen-rich heterocycle. Its solubility relies on the interaction between the polar aprotic DMSO solvent and the triazole's dipole moment, while the chlorophenyl ring adds lipophilicity requiring high-grade solvent purity.
| Property | Specification |
| Compound Name | 5-(3-chlorophenyl)-1H-1,2,3-triazole |
| CAS Number | 35225-01-5 |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Appearance | White to off-white solid |
| Solubility (DMSO) | ≥ 50 mM (Recommended stock: 10 mM or 50 mM) |
| Storage (Solid) | Room Temp (Short-term), 4°C (Long-term), Desiccated |
| Hazards | Irritant (H315, H319, H335). Handle with PPE. |
Critical Scientific Considerations (The "Why" Behind the Protocol)
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorbed atmospheric water can shift the solvent polarity, causing the hydrophobic chlorophenyl moiety to precipitate out of solution over time. Rule: Always use anhydrous DMSO (≥99.9%) and minimize air exposure.
-
Freeze-Thaw Degradation: Repeated temperature cycling promotes crystal growth and potential hydrolysis. Rule: Single-use aliquots are mandatory.
-
Sterility: While DMSO is bacteriostatic at high concentrations, it is not a sterilizing agent. Spores can survive. Rule: For cell-based assays, sterile filtration of the stock (using DMSO-compatible PTFE/Nylon membranes) is recommended if the downstream dilution is low.
Workflow Visualization
The following diagram illustrates the logical flow for preparing a self-validating stock solution.
Caption: Figure 1. Step-by-step workflow for the preparation of stable DMSO stock solutions, incorporating a critical Quality Control (QC) loop.
Detailed Protocol: Preparation of 50 mM Stock Solution
Objective: Prepare 1 mL of a 50 mM stock solution.
Reagents & Equipment
-
5-(3-chlorophenyl)-1H-1,2,3-triazole (Solid).[1]
-
DMSO, Anhydrous (≥99.9%, Cell Culture Grade).
-
Amber glass vials (1.5 mL or 4 mL) with PTFE-lined caps.
-
Vortex mixer and Sonicator bath.
-
Analytical balance (precision 0.01 mg recommended).
Step 1: Calculations
To ensure accuracy, weigh the solid first, then calculate the required DMSO volume. Do not target a fixed volume of DMSO initially.
-
Formula:
-
Example: If you weigh 9.0 mg of compound:
Step 2: Weighing
-
Remove the compound vial from the refrigerator and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Rationale: Prevents condensation of atmospheric water onto the cold powder.
-
Weigh approximately 9–10 mg of the solid into a sterile amber glass vial. Record the exact mass.
Step 3: Solvation
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Inspect: Hold the vial up to a light source. The solution should be perfectly clear.
-
Troubleshooting: If particles remain, sonicate in a water bath at room temperature for 2–5 minutes. Caution: Monitor temperature; do not allow the solution to heat up significantly.
Step 4: Aliquoting & Storage
-
Dispense the stock solution into small aliquots (e.g., 50 µL or 100 µL) into sterile microcentrifuge tubes or glass vials. Rationale: Limits freeze-thaw cycles to a maximum of one.
-
Labeling: Clearly mark with Compound Name, Concentration, Solvent, Date, and User Initials.
-
Storage: Store at -20°C. For storage >6 months, -80°C is preferred.
Serial Dilution for Biological Assays
When using this stock in cellular assays, the final DMSO concentration must be kept below the toxicity threshold (typically <0.5% or <0.1% depending on cell line).
Caption: Figure 2. Recommended serial dilution scheme to minimize precipitation shocks when moving from organic solvent to aqueous media.
Troubleshooting & Quality Control
| Observation | Potential Cause | Corrective Action |
| Precipitation upon thawing | DMSO absorbed moisture or compound saturation. | Warm to 37°C and vortex. If insoluble, discard and prepare fresh with anhydrous DMSO. |
| Color change (Yellowing) | Oxidation of the amine/triazole or DMSO degradation. | Check pH if possible. Discard if significant color shift occurs compared to fresh stock. |
| Cytotoxicity in Control | DMSO concentration too high (>0.5%). | Reduce final DMSO % or use an Intermediate Dilution step (see Fig 2). |
References
-
Sigma-Aldrich. 5-(3-Chlorophenyl)-1H-1,2,3-triazole Product Specification & Safety Data Sheet.Link
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).
- Waybright, T. J., et al. (2009). Best practices for the management of compound collections in drug discovery. AAPS Open, 1(1). (Guidance on DMSO stock management).
-
InvivoChem. Solubility and Storage Guidelines for Triazole Derivatives.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 35225-01-5.Link
Sources
Using 5-(3-chlorophenyl)-1H-1,2,3-triazole as a ligand in coordination chemistry
Here is a detailed Technical Application Note and Protocol guide for the use of 5-(3-chlorophenyl)-1H-1,2,3-triazole in coordination chemistry.
Executive Summary
This guide details the synthesis, coordination protocols, and application of 5-(3-chlorophenyl)-1H-1,2,3-triazole (referred to herein as 3-Cl-Ph-Trz ).[1] This ligand is a critical building block in the design of Metal-Organic Frameworks (MOFs) and bioactive coordination complexes.[1]
The 3-chloro substituent provides two distinct advantages over the unsubstituted phenyl analog:
-
Electronic Tuning: The electron-withdrawing nature of the chlorine atom (
) increases the acidity of the triazole N-H proton, facilitating easier deprotonation to form the triazolate anion ( ), a robust bridging species. -
Steric & Supramolecular Control: The meta-chloro position directs crystal packing through weak
and interactions, often resulting in unique pore apertures in coordination polymers.
Ligand Chemistry & Tautomerism
Before coordination, researchers must understand the dynamic nature of the ligand. In solution and the solid state, 3-Cl-Ph-Trz exists in a tautomeric equilibrium.[1]
Tautomeric Equilibrium
The proton can migrate between the nitrogen atoms. While often drawn as the 1H-tautomer, the 2H-tautomer is frequently the thermodynamically stable form in the solid state for 4/5-aryl triazoles.[1] However, upon metal coordination (specifically after deprotonation), the ligand acts as a 1,3-bridging species .
Synthesis Protocol: The Ligand
Objective: Synthesize high-purity 5-(3-chlorophenyl)-1H-1,2,3-triazole free of copper contaminants (crucial for biological assays).
Precursors[1][2]
-
Substrate: 1-Chloro-3-ethynylbenzene (CAS: 766-83-6)[1]
-
Reagent: Sodium Azide (
) [DANGER: ACUTELY TOXIC] -
Solvent: DMF or DMSO
Method A: Thermal Cycloaddition (Metal-Free)
This method is preferred to avoid trace metal contamination which can cause false positives in biological screening.[1]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1-chloro-3-ethynylbenzene (10 mmol, 1.36 g) in DMF (20 mL).
-
Azide Addition: Add Sodium Azide (15 mmol, 0.98 g). Note: Use a blast shield; azides can be explosive.
-
Reaction: Heat the mixture to 120°C for 16–24 hours .
-
Workup:
-
Purification:
Coordination Protocols
Protocol A: Synthesis of Discrete Bioactive Complexes
Target: Bis[5-(3-chlorophenyl)-1,2,3-triazolato]bis(ligand)Metal(II) Application: Antimicrobial/Anticancer Screening.[1]
Reagents:
-
Ligand: 3-Cl-Ph-Trz (0.2 mmol)[1]
-
Metal Salt:
or (0.1 mmol) -
Base:
(0.2 mmol) or Triethylamine ( )
Procedure:
-
Ligand Solution: Dissolve 3-Cl-Ph-Trz (36 mg, 0.2 mmol) in Methanol (10 mL). Add
(28 µL) to deprotonate. -
Metal Addition: Dropwise add a solution of Metal Acetate (0.1 mmol) in Methanol (5 mL).
-
Reaction: Stir at room temperature for 4 hours. A precipitate (often blue/green for Cu, white for Zn) will form.
-
Isolation: Filter the precipitate, wash with cold methanol and diethyl ether.
-
Drying: Vacuum dry at 50°C.
Protocol B: Synthesis of Coordination Polymers (MOFs)
Target: Infinite 3D framework (Analogue to ZIF/MAF structures).
Application: Gas Adsorption (
Reagents:
-
Ligand: 3-Cl-Ph-Trz (1.0 mmol)[1]
-
Metal Salt:
(0.5 mmol) -
Solvent: DMF/Ethanol (1:1 v/v)
Solvothermal Procedure:
-
Mixing: In a 20 mL Teflon-lined autoclave, dissolve the ligand (179 mg) and metal salt (148 mg) in the solvent mixture (8 mL).
-
Sealing: Seal the autoclave tightly.
-
Heating: Place in a programmable oven.
-
Ramp: 1°C/min to 120°C .
-
Hold: 48 hours .
-
Cool: 0.1°C/min to RT (Slow cooling is critical for single-crystal growth).[1]
-
-
Harvesting: Colorless block crystals should be visible on the walls/bottom.
-
Activation: Exchange solvent with Methanol (3x over 2 days) and activate under vacuum at 100°C to remove guest molecules.
Characterization & Validation Data
To validate the synthesis, compare your data against these standard parameters.
| Technique | Parameter | Expected Observation | Structural Insight |
| Broad singlet > 14 ppm (DMSO- | Disappears upon metal coordination (deprotonation).[1] | ||
| Singlet ~8.2–8.5 ppm | Shifts downfield (+0.2 ppm) upon coordination.[1] | ||
| FT-IR | 1450–1500 | Shift indicates coordination via triazole nitrogens.[1] | |
| FT-IR | ~1080 | Remains largely unchanged; confirms ligand integrity.[1] | |
| SC-XRD | M-N Bond Length | 1.98 – 2.05 Å (for Zn-N) | Typical for triazolate bridging.[1] |
Experimental Workflow Diagram
Applications & Mechanism of Action
Biological Activity (Antimicrobial)
Complexes of 3-Cl-Ph-Trz with Ag(I) and Cu(II) have shown enhanced efficacy against drug-resistant pathogens compared to the free ligand.[1]
-
Mechanism: The lipophilic 3-chlorophenyl tail facilitates penetration of the bacterial cell membrane.[1] Once inside, the complex may dissociate or generate Reactive Oxygen Species (ROS) (specifically for Cu/Ag), disrupting cellular respiration.
-
Protocol Note: When testing MIC (Minimum Inhibitory Concentration), dissolve complexes in DMSO (< 1% final concentration) to ensure solubility without lysing cells.
Materials Science (Gas Sorption)
In Zn(II)-based MOFs, the 3-chloro substituent projects into the pore channels.[1]
-
Effect: This reduces the pore size slightly compared to the phenyl analog but increases the Isosteric Heat of Adsorption (
) for . The chlorine atom creates a dipole that interacts favorably with the quadrupole of , enhancing selectivity over .
References
-
Tautomerism and Coordination
-
Synthesis of Halogenated Triazoles
-
Coordination Polymer Properties
- Title: Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes with Bridging Triazole Deriv
- Source: MDPI (Crystals).
-
URL:[Link]
-
General Triazole Ligand Chemistry
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. Oleanane-Type Triterpene Conjugates with 1H-1,2,3-Triazole Possessing of Fungicidal Activity | MDPI [mdpi.com]
- 6. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents | NSF Public Access Repository [par.nsf.gov]
- 8. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 4,5-Disubstituted 1,2,3-Triazoles: Strategies and Methodologies
An Application Note and Protocol Guide for Researchers
Abstract: The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its stability, aromaticity, and capacity for hydrogen bonding. Specifically, 4,5-disubstituted 1,2,3-triazoles are integral components in a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs.[1] Traditional multi-step syntheses for these compounds are often time-consuming and inefficient. One-pot, multi-component reactions provide an elegant and efficient alternative, minimizing waste and simplifying purification. This guide details several robust and field-proven one-pot methodologies for the synthesis of 4,5-disubstituted 1,2,3-triazoles, providing detailed protocols, mechanistic insights, and comparative data to aid researchers in selecting the optimal method for their specific applications.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety has become a cornerstone in modern heterocyclic chemistry. Its unique electronic properties and metabolic stability make it an excellent pharmacophore and a versatile linker in drug design and materials science. The ability to introduce diverse substituents at the 4 and 5 positions allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing biological activity and material characteristics.[1]
The advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, revolutionized triazole synthesis.[2][3] However, the classic thermal cycloaddition of azides and alkynes often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, requiring high temperatures and long reaction times.[2][3] Catalyzed versions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offer exquisite regiocontrol, yielding 1,4- and 1,5-disubstituted products, respectively.[3][4][5]
This guide focuses on one-pot strategies that extend beyond simple disubstitution, enabling the direct construction of more complex 4,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles from readily available starting materials.
Catalyst-Free Three-Component Synthesis from Arylglyoxals
This method represents a highly efficient and environmentally benign approach that avoids the use of a metal catalyst. It proceeds smoothly at room temperature in ethanol, a green solvent, by combining an arylglyoxal, an active methylene compound, and sodium azide.[1][6]
Principle and Mechanism
The reaction proceeds via a two-step sequence within a single pot. First, a Knoevenagel condensation occurs between the arylglyoxal and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form an activated enone intermediate. This is followed by a 1,3-dipolar cycloaddition of the azide ion to the electron-deficient double bond of the enone. A subsequent elimination of a small molecule (like HCN) leads to the formation of the aromatic 4,5-disubstituted 1,2,3-triazole ring.[1]
Caption: Proposed mechanism for the catalyst-free synthesis.
Experimental Protocol
Materials:
-
Arylglyoxal monohydrate (1.0 mmol)
-
Active methylene compound (malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol)
-
Ethanol (5 mL)
-
Standard laboratory glassware
Procedure:
-
In a 25 mL round-bottom flask, dissolve the arylglyoxal monohydrate (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (5 mL).
-
Stir the mixture at room temperature for 5-10 minutes until the solids are dissolved.
-
Carefully add sodium azide (1.2 mmol) to the solution in one portion. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), a precipitate will form.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid sequentially with cold water (2 x 10 mL) and diethyl ether (2 x 5 mL) to remove unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain the 4,5-disubstituted 1,2,3-triazole.
Data Summary
The following table summarizes representative yields for this method as reported in the literature.[1]
| Entry | Arylglyoxal (Ar) | Active Methylene | Product Substituents (R¹, R²) | Time (h) | Yield (%) |
| 1 | Phenyl | Malononitrile | R¹=COPh, R²=CN | 2.5 | 94 |
| 2 | 4-Chlorophenyl | Malononitrile | R¹=CO(4-ClPh), R²=CN | 2.0 | 96 |
| 3 | 4-Methylphenyl | Ethyl Cyanoacetate | R¹=CO(4-MePh), R²=COOEt | 3.0 | 92 |
| 4 | 4-Methoxyphenyl | Ethyl Cyanoacetate | R¹=CO(4-MeOPh), R²=COOEt | 3.5 | 90 |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For accessing the 1,5-disubstituted regioisomer, which is often difficult to obtain, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method.[5][7] Unlike its copper-catalyzed counterpart, RuAAC can effectively utilize both terminal and internal alkynes, providing a direct route to 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles, respectively.[8]
Principle and Mechanism
The currently accepted mechanism involves the ruthenium catalyst activating the alkyne via π-interaction. This facilitates the nucleophilic attack of the terminal nitrogen of the azide onto the internal, more electron-rich carbon of the alkyne. This regioselectivity is opposite to that of the CuAAC reaction. The reaction proceeds through a series of organometallic intermediates to furnish the 1,5-disubstituted product.[7]
Caption: General experimental workflow for RuAAC synthesis.
Experimental Protocol
Materials:
-
Organic Azide (1.0 mmol)
-
Alkyne (1.1 mmol)
-
Ruthenium catalyst, e.g., [CpRuCl]₄ or CpRuCl(PPh₃)₂ (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, or 1,2-dichloroethane) (3-5 mL)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst (e.g., [Cp*RuCl]₄, 0.01 mmol).
-
Add the organic azide (1.0 mmol) and the alkyne (1.1 mmol).
-
Add anhydrous, degassed solvent (3-5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C, can be optimized with microwave irradiation for shorter times).[8]
-
Stir the reaction vigorously until the starting material is consumed as indicated by TLC.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,5-disubstituted 1,2,3-triazole.
Data Summary
The RuAAC reaction is versatile and compatible with a wide range of functional groups.[8]
| Entry | Azide | Alkyne | Catalyst (mol%) | Temp (°C) | Yield (%) |
| 1 | Phenylazide | Phenylacetylene | [CpRuCl]₄ (2) | 110 | 94 |
| 2 | 4-Iodophenylazide | Phenylacetylene | [CpRuCl]₄ (2) | 110 (MW) | 91 |
| 3 | Benzylazide | 1-Octyne | CpRuCl(PPh₃)₂ (2) | 80 | 95 |
| 4 | Phenylazide | Methyl Propiolate | [CpRuCl]₄ (2) | 80 | 98 |
Cu(I)-Catalyzed One-Pot Synthesis of 1,4,5-Trisubstituted Triazoles
While CuAAC is famous for 1,4-disubstitution, clever one-pot modifications can be used to generate highly functionalized 1,4,5-trisubstituted triazoles. One such strategy involves the standard CuAAC reaction followed by the in-situ trapping of the resulting copper-triazolide intermediate with an electrophile.[9]
Principle and Mechanism
This reaction is a sequential one-pot process. First, a terminal alkyne and an organic azide undergo a standard CuAAC reaction to form a copper(I)-acetylide, which then cyclizes to a copper-triazolide intermediate. Instead of being protonated during workup, this intermediate is immediately intercepted by a suitable electrophile (e.g., iodine monochloride, ICl), which installs a substituent at the 5-position of the triazole ring.[9] This provides direct access to 5-halo-1,2,3-triazoles, which are valuable building blocks for further functionalization.
Caption: One-pot CuAAC followed by electrophilic trapping.
Experimental Protocol
Materials:
-
Organic Azide (1.0 mmol)
-
Terminal Alkyne (1.0 mmol)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Base (e.g., Et₃N or DIPEA) (1.5 mmol)
-
Iodine monochloride (ICl) (1.2 mmol, 1.0 M solution in DCM)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂) (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the organic azide (1.0 mmol), terminal alkyne (1.0 mmol), and base (1.5 mmol) in the anhydrous solvent (5 mL).
-
Add CuI (0.05-0.10 mmol) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the formation of the disubstituted triazole by TLC.
-
Once the initial cycloaddition is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the solution of iodine monochloride (1.2 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the 5-iodo-1,4-disubstituted-1,2,3-triazole.[9]
Data Summary
This method provides moderate to good yields for a range of substrates.[9]
| Entry | Azide (R¹) | Alkyne (R⁴) | Electrophile | Product (R¹, R⁴, R⁵) | Yield (%) |
| 1 | CF₃CH₂N₃ | Phenylacetylene | ICl | R¹=CF₃CH₂, R⁴=Ph, R⁵=I | 81 |
| 2 | C₃F₇CH₂N₃ | Phenylacetylene | ICl | R¹=C₃F₇CH₂, R⁴=Ph, R⁵=I | 78 |
| 3 | CF₃CH₂N₃ | 1-Hexyne | I₂ | R¹=CF₃CH₂, R⁴=n-Bu, R⁵=I | 65 |
| 4 | C₄F₉(CH₂)₂N₃ | Cyclohexylacetylene | ICl | R¹=C₄F₉(CH₂)₂, R⁴=c-Hex, R⁵=I | 75 |
Comparative Summary of Methods
| Method | Key Features | Advantages | Limitations | Regioselectivity |
| Arylglyoxal Three-Component | Catalyst-free, room temp. | Green solvent, simple workup, high yields. | Substrate scope limited to arylglyoxals and active methylene compounds. | Fixed 4,5-disubstitution pattern. |
| RuAAC | Ruthenium-catalyzed. | Access to 1,5-isomers, works with internal alkynes. | Requires inert atmosphere, catalyst cost, potential metal contamination. | Highly selective for 1,5-disubstitution. |
| CuAAC with Trapping | One-pot, two-step sequence. | Builds complexity rapidly, creates useful 5-halo intermediates. | Requires careful control of reaction conditions, use of electrophiles. | Highly selective for 1,4-disubstitution with R⁵ addition. |
Conclusion
The one-pot synthesis of 4,5-disubstituted and related 1,2,3-triazoles offers significant advantages in terms of efficiency, atom economy, and operational simplicity. The choice of method depends critically on the desired substitution pattern and the available starting materials. The catalyst-free arylglyoxal method is ideal for rapid, green synthesis of specific 4-acyl-5-cyano/ester triazoles. For the challenging 1,5-disubstituted regioisomers, RuAAC remains the gold standard. Finally, for building molecular complexity, one-pot CuAAC followed by electrophilic trapping provides a powerful tool for creating versatile 1,4,5-trisubstituted triazole intermediates. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage these advanced synthetic strategies in their drug discovery and materials science programs.
References
-
Isapour, G., et al. (2024). An efficient synthesis of 4,5-disubstituted 1,2,3-triazoles by three-component reaction between sodium azide, ethyl cyanoacetate or malononitrile and arylglyoxals. Synthetic Communications, 54(6). Available at: [Link]
-
Li, Y., et al. (2015). One-Pot, Three-Component Reaction Using Modified Julia Reagents: A Facile Synthesis of 4,5-Disubstituted 1,2,3-(NH)-Triazoles in a Wet Organic Solvent. ACS Combinatorial Science. Available at: [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Shaikh, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]
-
El-Metwaly, N., et al. (2022). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega. Available at: [Link]
-
Isapour, G., et al. (2024). An efficient synthesis of 4,5-disubstituted 1,2,3-triazoles by three-component reaction between sodium azide, ethyl cyanoacetate or malononitrile and arylglyoxals. Taylor & Francis Online. Available at: [Link]
-
Goudarzi, M., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. organic-chemistry.org. Available at: [Link]
-
Kumar, A., et al. (2024). Enzyme-Catalyzed Regioselective Synthesis of 4-Hetero-Functionalized 1,5-Disubstituted 1,2,3-Triazoles. Organic Letters. Available at: [Link]
-
Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Alizadeh, A., & Ramezani, F. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wu, Y.-M., et al. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis. Available at: [Link]
-
Alizadeh, A., & Ramezani, F. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]
-
Zhou, Y., et al. (2015). Cu/Pd-Catalyzed, Three-Component Click Reaction of Azide, Alkyne, and Aryl Halide: One-Pot Strategy toward Trisubstituted Triazoles. Organic Letters. Available at: [Link]
-
Sharma, A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]
-
Wan, J.-P., et al. (2024). In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. Available at: [Link]
-
ResearchGate. (2025). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. Available at: [Link]
-
Boren, B., et al. (2008). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments. Available at: [Link]
-
Wang, W., et al. (2022). Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles via Multicomponent Reaction. Organic Letters. Available at: [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]
-
Krasinski, A., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. Available at: [Link]
Sources
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Scalable synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole for pharmaceutical intermediates
Executive Summary
This guide details a scalable, robust protocol for the synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole (CAS: 35225-01-5), a critical pharmacophore in fragment-based drug discovery (FBDD). Unlike traditional "Click" chemistry that yields 1,4-disubstituted products, this protocol targets the NH-1,2,3-triazole (tautomerically equivalent to the 4-substituted isomer).
We utilize a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) adapted for in situ hydrazoic acid generation.[1][2][3] This method circumvents the isolation of potentially explosive organic azides and utilizes a pH-swing purification strategy that eliminates the need for chromatographic separation, ensuring high throughput and cost-efficiency for kilogram-scale production.
Critical Safety Analysis: Azide Management
WARNING: EXPLOSION HAZARD.
This protocol utilizes Sodium Azide (
-
Hazard:
is highly volatile (B.P. 37°C), acutely toxic, and explosive. -
Control Strategy:
-
Limiting Concentration: The protocol uses a buffered system (Acetic Acid/Sodium Ascorbate) to keep the equilibrium concentration of free
below the explosive threshold (<10% in headspace). -
Reactor Design: Use a glass-lined or Hastelloy reactor. Avoid Copper/Brass/Lead fittings in the reactor headspace, as they form highly sensitive heavy metal azides.
-
Quenching: Residual azide must be quenched with nitrous acid (Sodium Nitrite +
) before disposal.
-
Retrosynthetic Logic & Route Selection
The Challenge of the "NH" Functionality
Standard CuAAC reactions couple a terminal alkyne with an organic azide (
-
Use a protecting group on the azide (e.g.,
), which is expensive. -
Use the "Huisgen" thermal cycloaddition of
, which requires high temperatures and lacks regioselectivity.
The Solution: Cu-Catalyzed In Situ Protonolysis
We employ a modified CuAAC where the "organic group" on the azide is effectively a proton. The reaction proceeds via a copper-acetylide intermediate that reacts with the azide anion, followed by protonation.
Reaction Scheme:
Mechanistic Pathway
Understanding the catalytic cycle is vital for troubleshooting reaction stalling. The mechanism differs slightly from standard Click chemistry due to the absence of an organic substituent on the azide.
Figure 1: Catalytic cycle emphasizing the copper-acetylide formation and the critical protonolysis step that regenerates the catalyst.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 1L Jacketed Glass Reactor with overhead stirring (400 rpm) and reflux condenser.
-
Reagents:
-
3-Chlorophenylacetylene (136.6 g, 1.0 mol)
-
Sodium Azide (71.5 g, 1.1 mol) [POISON]
-
Copper(I) Iodide (CuI) (9.5 g, 5 mol%)
-
L-Proline (11.5 g, 10 mol%) - Ligand to accelerate reaction.
-
Sodium Ascorbate (19.8 g, 10 mol%) - Prevents oxidation of Cu(I).
-
DMSO (500 mL) / Water (100 mL) mixture.
-
Acetic Acid (glacial, 66 mL, 1.15 mol).
-
Step-by-Step Procedure
Phase 1: Reaction Initiation
-
Charge the reactor with DMSO (500 mL) and Water (100 mL).
-
Add Sodium Azide (71.5 g) and stir until fully dissolved.
-
Add L-Proline (11.5 g), Sodium Ascorbate (19.8 g), and CuI (9.5 g). The solution will turn yellow/orange.
-
Add 3-Chlorophenylacetylene (136.6 g).
-
Dosing: Add Acetic Acid (66 mL) dropwise over 30 minutes. Critical: Monitor temperature. Exotherm should not exceed 40°C.
-
Heat the mixture to 60°C and stir for 12–16 hours.
Phase 2: Process Analytical Technology (PAT)
-
Monitor: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
-
Endpoint: < 2% residual Alkyne.
-
Self-Validation: If reaction stalls (>5% alkyne after 16h), add 2 mol% fresh Sodium Ascorbate to reduce any oxidized Cu(II) back to active Cu(I).
Phase 3: Workup & pH-Swing Purification
-
Rationale: The NH-triazole is amphoteric but significantly acidic (pKa ~9.5). We utilize this to separate it from neutral impurities (dimers, unreacted alkyne).
Figure 2: The pH-swing purification workflow ensures high purity without chromatography.
-
Quench: Pour reaction mixture into 1L of ice water. Stir for 1 hour.
-
Crude Isolation: Filter the resulting precipitate. (This crude solid contains Copper salts and organic impurities).
-
Base Extraction: Transfer the wet cake to a beaker. Add 500 mL of 10% NaOH . Stir vigorously. The triazole will deprotonate and dissolve as the sodium salt.
-
Filtration: Filter off the insoluble green/brown solids (Copper residues and neutral byproducts). Keep the filtrate.
-
Precipitation: Slowly add 6M HCl to the filtrate while stirring until pH reaches ~4. The pure product will precipitate as a white solid.
-
Final Wash: Filter the white solid, wash with water (3 x 100 mL) to remove salts, and dry in a vacuum oven at 50°C.
Quality & Yield Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.5% | HPLC (Area %) |
| Yield | 85 - 92% (Isolated) | Gravimetric |
| Melting Point | 168 - 170°C | DSC/Capillary |
| Copper Content | < 20 ppm | ICP-MS |
Troubleshooting Guide
-
Problem: Blue/Green color persists in the final product.
-
Cause: Residual Copper coordination.
-
Solution: Wash the final solid with a 5% EDTA solution during the final filtration step.
-
-
Problem: Low Yield.
-
Cause: Incomplete precipitation during acidification.
-
Solution: Ensure pH is brought down to 4. The triazole is soluble at neutral/basic pH.
-
-
Problem: Safety pressure buildup.
-
Cause: Too rapid addition of acid causing rapid
evolution. -
Solution: Slow down acid addition; ensure efficient overhead stirring.
-
References
-
Jankovič, D., Virant, M., & Gazvoda, M. (2022).[3] Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles.[1] The Journal of Organic Chemistry, 87(6), 4018–4028. [Link]
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Bandeira, P. N., et al. (2021). Synthesis of 4-Aryl-NH-1,2,3-triazoles: A Review. Current Organic Synthesis, 18. [Link]
-
University of California Center for Laboratory Safety. (2022). Safe Handling of Sodium Azide. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole
Welcome to the dedicated technical support guide for the synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the yield and purity of this specific triazole. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter during the synthesis. Each issue is followed by a detailed analysis of potential causes and actionable steps for resolution.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A low or zero yield in a CuAAC reaction is a common issue that can typically be traced back to a few critical components. Inconsistent efficiency can stem from several factors, with the primary areas to investigate being reagent quality, catalyst activity, and reaction conditions.[1]
-
Catalyst System Integrity: The heart of the CuAAC reaction is the catalytically active Cu(I) species. Its absence or rapid decomposition is a frequent cause of reaction failure.
-
Oxidation of Copper(I): The Cu(I) catalyst is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state.[1] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly deoxygenated prior to use.
-
Purity of Copper Source: If you are using a Cu(I) salt like CuI or CuBr, ensure it is of high purity and has been stored under inert conditions to prevent oxidation. For in-situ generation of Cu(I) from a Cu(II) precursor (e.g., CuSO₄·5H₂O), the quality and freshness of the reducing agent are paramount.
-
Reducing Agent Efficacy: Sodium ascorbate is a widely used reducing agent to generate and maintain the Cu(I) state.[1] However, it can degrade over time, especially in solution. Always use a freshly prepared solution of sodium ascorbate for each reaction.[1]
-
-
Reagent Quality and Stoichiometry: The purity and accurate measurement of your starting materials, 1-chloro-3-ethynylbenzene and the corresponding azide, are critical.[1]
-
Purity of Starting Materials: Impurities in either the alkyne or the azide can inhibit the catalyst or lead to side reactions. It is advisable to purify your starting materials if their quality is uncertain.
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, a slight excess (e.g., 1.1 equivalents) of the more accessible or stable reagent can sometimes drive the reaction to completion.
-
-
Solvent Choice and Conditions: The reaction medium plays a significant role in both the solubility of reagents and the stability of the catalyst.
-
Solvent Selection: A variety of solvents can be used for CuAAC reactions, with mixtures of water and t-BuOH being common.[2] However, the solubility of your specific substrates, 1-chloro-3-ethynylbenzene and the azide, should be considered. If solubility is an issue, alternative solvent systems such as DMF, DMSO, or THF/water mixtures may be more effective.[3]
-
Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate and yield, particularly if substrate solubility is limited.[4]
-
Q2: I'm observing the formation of significant byproducts, making purification difficult. What are these byproducts and how can I minimize them?
The most common byproduct in CuAAC reactions is the homocoupling of the terminal alkyne, leading to the formation of a diacetylene. This side reaction is also catalyzed by copper and is promoted by the presence of oxygen.
-
Minimizing Alkyne Homocoupling:
-
Strict Anaerobic Conditions: The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction mixture. This involves using deoxygenated solvents and maintaining an inert atmosphere throughout the reaction.
-
Order of Reagent Addition: It is often beneficial to add the reducing agent last to the reaction mixture containing the alkyne, azide, copper source, and ligand.[1] This ensures that the Cu(I) catalyst is generated in the presence of both substrates, favoring the desired cycloaddition over homocoupling.
-
Use of Ligands: The inclusion of a copper-coordinating ligand can stabilize the Cu(I) catalyst and often suppresses side reactions.
-
Q3: The purification of my 5-(3-chlorophenyl)-1H-1,2,3-triazole is challenging due to residual copper. How can I effectively remove copper from my product?
Residual copper can complicate purification and is often undesirable in the final product, especially for biological applications.
-
Post-Reaction Workup:
-
Aqueous Ammonia Wash: Washing the reaction mixture with a dilute aqueous solution of ammonia can help to chelate and remove copper salts.
-
EDTA Treatment: The use of ethylenediaminetetraacetic acid (EDTA) or other chelating agents can effectively sequester copper ions, facilitating their removal during an aqueous workup.
-
Silica Gel Chromatography: Passing the crude product through a short plug of silica gel can be effective in removing copper. In some cases, the silica gel can be pre-treated with a chelating agent.
-
Specialized Scavengers: Commercially available copper scavenger resins can be used for highly efficient removal of residual copper.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization and understanding of the CuAAC reaction for the synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole.
Q4: What is the role of a ligand in the CuAAC reaction, and is it always necessary?
While not strictly required for all CuAAC reactions, the use of a ligand is highly recommended as it can significantly improve the reaction's efficiency and reliability.[5]
-
Ligand Functions:
-
Catalyst Stabilization: Ligands coordinate to the Cu(I) ion, protecting it from oxidation to the inactive Cu(II) state and from disproportionation.[6]
-
Increased Reaction Rate: Ligands can accelerate the reaction rate, allowing for lower catalyst loadings and milder reaction conditions.[2]
-
Improved Solubility: Some ligands can enhance the solubility of the copper catalyst in the reaction medium.
-
Suppression of Side Reactions: By stabilizing the active catalyst, ligands can help to minimize unwanted side reactions like alkyne homocoupling.
-
-
Commonly Used Ligands:
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A widely used and effective ligand, though its solubility can be limited in aqueous systems.[6][7]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analogue of TBTA, making it ideal for reactions in aqueous media and for biological applications.[7]
-
Bathophenanthroline Disulfonate (BPS): Another water-soluble ligand that has been shown to be effective in CuAAC reactions.
-
Q5: How can I monitor the progress of my CuAAC reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the consumption of the starting materials (alkyne and azide) and the formation of the triazole product. A successful reaction will show the appearance of a new spot corresponding to the product and the disappearance of the limiting starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is an excellent technique. It allows for the direct observation of the mass of the desired product and can help to identify any byproducts that may be forming.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, taking a small aliquot from the reaction mixture and running a quick ¹H NMR spectrum can confirm the formation of the triazole product by the appearance of its characteristic signals.
Q6: Are there any safety considerations I should be aware of when working with azides?
Yes, organic azides are energetic compounds and should be handled with care.
-
Potential Hazards: Low molecular weight organic azides can be explosive, especially when heated or subjected to shock.
-
Safe Handling Practices:
-
Always handle azides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid heating azides, especially in a concentrated form.
-
It is often safer to generate the azide in situ from a more stable precursor, such as an alkyl or aryl halide and sodium azide, and use it directly in the CuAAC reaction without isolation.[8]
-
Experimental Protocols
Protocol 1: Standard CuAAC Synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole
This protocol provides a general starting point for the synthesis. Optimization of specific parameters may be required.
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in deionized water).
-
Prepare a stock solution of a suitable ligand, such as THPTA (e.g., 0.5 M in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).[1]
-
-
Reaction Setup:
-
To a reaction vessel, add 1-chloro-3-ethynylbenzene (1.0 eq) and the corresponding azide (1.1 eq).
-
Add the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and deoxygenated water).
-
Deoxygenate the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the copper(II) sulfate solution (e.g., 1-5 mol%).
-
Add the ligand solution (e.g., 5-10 mol%).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10-20 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a dilute aqueous ammonia solution to remove copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-(3-chlorophenyl)-1H-1,2,3-triazole.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Recommended Concentration/Loading | Purpose |
| Alkyne (1-chloro-3-ethynylbenzene) | 1.0 eq | Substrate |
| Azide | 1.0 - 1.2 eq | Substrate |
| Copper Source (e.g., CuSO₄·5H₂O) | 0.5 - 5 mol% | Catalyst Precursor |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 20 mol% | In-situ generation of Cu(I) |
| Ligand (e.g., THPTA) | 1 - 10 mol% | Catalyst Stabilization |
Visualizations
Caption: A diagram illustrating the key steps in the copper-catalyzed azide-alkyne cycloaddition.
Caption: A flowchart to guide troubleshooting efforts when encountering low reaction yields.
References
-
Reddy, P. R., Cui, L., & Ryu, J.-S. (2018). One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper(I) acetylides. Organic & Biomolecular Chemistry, 16(4), 534-542. [Link]
-
Gockel, I., & Ackermann, L. (2012). Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 8, 1830-1835. [Link]
-
Wang, B., & Wang, J. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 18(7), 7669-7689. [Link]
-
Debets, M. F., van Berkel, S. S., & van Hest, J. C. M. (2010). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Bioconjugate Chemistry, 21(10), 1766-1777. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry, 4(8), 1455-1467. [Link]
-
Al-Azzawi, A. R., & Al-Majidi, S. M. H. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 11(11), 1369. [Link]
-
Pizzo, F., Curini, M., & Troiani, F. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]
-
Yi, L., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science, 7(3), 2216-2223. [Link]
-
Li, H., et al. (2011). A New Synthetic Protocol for One-Pot Preparations of 5-Halo-1,4-disubstituted-1,2,3-triazoles. Australian Journal of Chemistry, 64(10), 1383-1389. [Link]
-
Bálint, E., et al. (2022). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 18, 987-997. [Link]
-
Yi, L., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science, 7(3), 2216-2223. [Link]
-
Al-Azzawi, A. R., & Al-Majidi, S. M. H. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 11(11), 1369. [Link]
-
Bálint, E., et al. (2022). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. [Link]
-
University of Birmingham. (n.d.). Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 23). Stubborn CuAAC reaction as derivatization for ESI-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]
-
Kumar, A., et al. (2023). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Molecules, 28(12), 4758. [Link]
-
Kaur, H., & Chahal, R. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Advances, 13(23), 15535-15549. [Link]
-
Asti, M., & Ferrari, E. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts, 6(9), 132. [Link]
-
Presolski, S. I., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(50), 9516-9519. [Link]
-
Kumar, A., et al. (2023). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Lirias. [Link]
-
Marra, A., et al. (2012). Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry'). Carbohydrate Research, 362, 12-18. [Link]
-
Fürth lab. (n.d.). Copper(I). Retrieved from [Link]
-
Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Jia, Z., et al. (2018). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 140(35), 10956-10960. [Link]
-
Jiménez-Vázquez, E., et al. (2018). Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. Revista de la Sociedad Química de México, 62(1), 1-8. [Link]
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. Retrieved from [Link]
-
Al-Smadi, M., & Al-Zoubi, R. (2008). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2008(15), 288-298. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022, October 12). Journal of Pharmaceutical Negative Results, 13(S02). [Link]
-
ResearchGate. (2025, March 22). Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. Retrieved from [Link]
-
Velázquez-Hernández, A., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(19), 4543. [Link]
-
Szabó, V., et al. (2024). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Molecules, 29(2), 375. [Link]
-
Patel, N. B., & Khan, I. H. (2013). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 5(4), 1-10. [Link]
-
Li, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(10), 11571-11579. [Link]
-
ResearchGate. (n.d.). Optimization of CuAAC reaction conditions for the synthesis of hybrid 5a a. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles [beilstein-journals.org]
Technical Support Center: Regioselective Synthesis of 3-Chlorophenyl Triazoles
User Ticket: "I am encountering regioselectivity issues when synthesizing 3-chlorophenyl-substituted triazoles. I need a robust protocol to distinguish and control isomer formation."
Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The 3-chlorophenyl moiety presents a specific electronic and steric challenge in triazole synthesis. The inductive electron-withdrawing effect (-I) of the chlorine atom at the meta position deactivates the aromatic ring, influencing the nucleophilicity of attached azides (in 1,2,3-triazole synthesis) or the basicity of the triazole ring nitrogens (in 1,2,4-triazole alkylation).
This guide addresses the two distinct synthetic pathways where this issue arises:
-
Cycloaddition (1,2,3-Triazoles): Controlling 1,4- vs. 1,5-disubstitution.[1][2][3][4]
-
Alkylation (1,2,4-Triazoles): Controlling N1- vs. N2-alkylation.[5][6]
Module 1: 1,2,3-Triazole Regiocontrol (Cycloaddition)
The Challenge: The "Lazy Azide" Effect
In the synthesis of 1-(3-chlorophenyl)-1,2,3-triazoles, you are likely reacting 3-chlorophenyl azide with an alkyne.
-
Electronic Penalty: The meta-chloro group pulls electron density from the azide, making it less nucleophilic than a standard phenyl azide.
-
The Risk: If the catalytic cycle is too slow, the Thermal Huisgen background reaction competes. This background reaction is non-regioselective , yielding a messy mixture of 1,4- and 1,5-isomers that are difficult to separate by chromatography.
Solution 1: The 1,4-Regioisomer (CuAAC)
To force exclusive 1,4-selectivity, you must accelerate the Cu(I) catalytic cycle to outcompete the thermal background.
Recommended Protocol (High-Activity System): Do not rely on simple copper salts (e.g., CuSO₄/Ascorbate) alone for deactivated azides. Use a tris(triazolyl)amine ligand like TBTA or THPTA.
| Component | Role | Recommended Reagent |
| Catalyst Precursor | Cu source | CuSO₄ · 5H₂O (1 mol%) |
| Reductant | Generates active Cu(I) | Sodium Ascorbate (5 mol%) |
| Ligand (CRITICAL) | Protects Cu(I), accelerates rate | TBTA (for organic solvents) or THPTA (for aqueous) (1 mol%) |
| Solvent | Solubilizes reactants | t-BuOH / H₂O (1:1) or DMSO |
Step-by-Step:
-
Dissolve alkyne (1.0 equiv) and 3-chlorophenyl azide (1.0 equiv) in t-BuOH/H₂O (1:1).
-
Add TBTA (1 mol%) and CuSO₄ (1 mol%).
-
Add Sodium Ascorbate (5 mol%) last. The solution should turn bright orange/yellow.
-
Stir at Room Temperature . Note: Heating increases the risk of the non-selective thermal pathway. If reaction is sluggish, increase catalyst load, not temperature.
Solution 2: The 1,5-Regioisomer (RuAAC)
Copper cannot make the 1,5-isomer. You must switch to Ruthenium catalysis.
Recommended Protocol: Use the pentamethylcyclopentadienyl (Cp*) ruthenium complex.[7]
-
Catalyst: [Cp*RuCl(cod)] (1–2 mol%).
-
Solvent: Toluene or THF (Anhydrous).
-
Temperature: 60–80 °C.
-
Mechanism: The steric bulk of the Cp* ligand directs the oxidative coupling of the alkyne and azide to form the 1,5-isomer exclusively.
Visualizing the Pathway
Caption: Decision tree for 1,2,3-triazole synthesis. Note that "lazy" azides (like 3-Cl-phenyl) increase the risk of the red "Thermal" path if the catalyst is weak.
Module 2: 1,2,4-Triazole Regiocontrol (Alkylation)
The Challenge: Tautomeric Ambiguity
When alkylating a 3-(3-chlorophenyl)-1H-1,2,4-triazole , the electrophile can attack Nitrogen 1 (N1), Nitrogen 2 (N2), or occasionally Nitrogen 4 (N4).
-
Sterics: The 3-chlorophenyl group creates steric hindrance near N2 and N4.
-
Electronics: The 3-chlorophenyl group acidifies the N-H proton.
Predictive Regioselectivity Guide
| Condition / Factor | Favored Isomer | Mechanistic Reason |
| Basic Conditions (NaH, K₂CO₃) | N1-Alkylation (Major) | Under thermodynamic control, the alkyl group prefers the N1 position to minimize steric clash with the C3-aryl group. |
| Neutral/Acidic Conditions | N2-Alkylation (Increases) | Kinetic control may favor N2, but N1 usually remains dominant for 3-aryl triazoles. |
| Soft Electrophiles (e.g., Benzyl bromide) | N1-Alkylation | Follows steric control.[6] |
| Hard Electrophiles (e.g., Methyl iodide) | Mixture (N1 + N2) | Less sensitive to steric bulk; harder to control. |
Troubleshooting N1 vs. N2 Mixtures
If you obtain a mixture (common with methylating agents), use these diagnostic tools:
-
¹H NMR Shift: The N-methyl group on N2 (adjacent to the aryl ring) usually appears downfield (higher ppm) compared to N1 , due to the anisotropic effect of the aryl ring.
-
NOESY (Definitive):
-
N1-Isomer: NOE correlation between the N-Alkyl protons and the C5-Proton (triazole ring proton). No correlation with the phenyl ring.
-
N2-Isomer: NOE correlation between the N-Alkyl protons and the Ortho-protons of the 3-chlorophenyl ring.
-
Alkylation Workflow Visualization
Caption: Alkylation pathway for 3-aryl-1,2,4-triazoles. Steric hindrance from the aryl group largely blocks N2, favoring N1.
Frequently Asked Questions (FAQs)
Q: My CuAAC reaction with 3-chlorophenyl azide is stalling. Should I heat it? A: No. Heating promotes the thermal background reaction, which produces the unwanted 1,5-isomer. Instead, add more ligand (TBTA) or switch to a more soluble copper source (Cu(MeCN)₄PF₆). The stalling is likely due to the electron-deficient azide coordinating poorly to the copper.
Q: How do I separate the 1,4 and 1,5 isomers if I accidentally made a mixture? A: These isomers have very similar polarities. However, their melting points often differ significantly.
-
Try fractional crystallization from ethanol or hexanes/ethyl acetate.
-
If chromatography is required, use Toluene/Acetone gradients rather than Hexane/Ethyl Acetate; the pi-stacking interactions with toluene often differentiate the isomers better.
Q: In 1,2,4-triazole alkylation, I need the N2 isomer, but N1 is major. What can I do? A: This is difficult. One strategy is to use a blocking group .
-
Protect N1 with a trityl or acetyl group (if possible).
-
Alkylate with a strong electrophile (forcing N2 or N4).
-
Deprotect.[7] Alternatively, synthesize the N2-isomer directly from a hydrazine precursor rather than by alkylating the ring.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][4][8] Journal of the American Chemical Society.[2] Link
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origin of Regioselectivity. Journal of the American Chemical Society.[2] Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[9] Chemical Society Reviews. Link
Sources
- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility of 5-(3-chlorophenyl)-1H-1,2,3-triazole
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-(3-chlorophenyl)-1H-1,2,3-triazole in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with both the theoretical understanding and practical, field-tested protocols to overcome these issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of 5-(3-chlorophenyl)-1H-1,2,3-triazole.
Question: What is the expected aqueous solubility of 5-(3-chlorophenyl)-1H-1,2,3-triazole?
Question: I'm seeing precipitation when I add my DMSO stock of 5-(3-chlorophenyl)-1H-1,2,3-triazole to my aqueous buffer. What is happening?
Answer: This is a common phenomenon known as "precipitation upon dilution." Your compound is likely highly soluble in an organic solvent like dimethyl sulfoxide (DMSO). However, when you introduce this concentrated stock solution into an aqueous buffer, the overall solvent composition changes dramatically. The DMSO is diluted, and the poorly water-soluble compound is no longer able to stay in solution, causing it to precipitate out.
Question: What is the first step I should take to try and improve the solubility of my compound?
Answer: The initial and often most effective step is to assess the impact of pH on the solubility of 5-(3-chlorophenyl)-1H-1,2,3-triazole. The triazole ring has nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This change in ionization state can significantly alter the molecule's polarity and, consequently, its solubility in water. A simple pH screening experiment is recommended as a first-line approach.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies to systematically address and overcome the solubility challenges of 5-(3-chlorophenyl)-1H-1,2,3-triazole.
Guide 1: Systematic pH-Dependent Solubility Screening
Rationale: The ionization state of a molecule is a critical determinant of its aqueous solubility. The triazole moiety in 5-(3-chlorophenyl)-1H-1,2,3-triazole contains nitrogen atoms that can act as weak bases. By altering the pH of the buffer, we can potentially protonate these nitrogens, creating a charged species that is more readily solvated by water.
Experimental Protocol:
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10. For example, you can use citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10.
-
Prepare a concentrated stock solution: Dissolve a known amount of 5-(3-chlorophenyl)-1H-1,2,3-triazole in a suitable organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Equilibrate the compound in each buffer: Add a small, consistent volume of the stock solution to each of the prepared buffers. The final concentration of the organic solvent should be kept low (ideally ≤1%) to minimize its effect on solubility.
-
Equilibrate and measure: Gently agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. After equilibration, centrifuge the samples to pellet any undissolved compound.
-
Quantify the soluble fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Analyze the data: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to identify the pH at which the compound is most soluble.
Data Presentation:
| Buffer System | pH | Measured Solubility (µg/mL) | Observations |
| Citrate | 2.0 | ||
| Citrate | 4.0 | ||
| Phosphate | 6.0 | ||
| Phosphate | 7.4 | ||
| Borate | 8.0 | ||
| Borate | 10.0 |
Expected Outcome: You will likely observe an increase in solubility at lower pH values due to the protonation of the triazole ring. This data will inform the optimal pH for your experimental buffers.
Guide 2: Utilizing Co-solvents for Solubility Enhancement
Rationale: When pH adjustment is insufficient or not compatible with your experimental system, the use of co-solvents can be an effective strategy. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Experimental Protocol:
-
Select a range of co-solvents: Choose a few biocompatible co-solvents to screen. Common choices include DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.
-
Prepare co-solvent gradients: For each selected co-solvent, prepare a series of dilutions in your chosen aqueous buffer (at the optimal pH determined in the previous guide). For example, you can prepare solutions with 1%, 5%, 10%, and 20% (v/v) of the co-solvent.
-
Determine solubility: Using the same method described in the pH screening guide, determine the solubility of 5-(3-chlorophenyl)-1H-1,2,3-triazole in each co-solvent mixture.
-
Evaluate the results: Plot the solubility as a function of the co-solvent concentration. This will help you identify the most effective co-solvent and the minimum concentration required to achieve your desired compound concentration.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Measured Solubility (µg/mL) |
| DMSO | 1 | |
| DMSO | 5 | |
| DMSO | 10 | |
| Ethanol | 1 | |
| Ethanol | 5 | |
| Ethanol | 10 | |
| PEG 400 | 5 | |
| PEG 400 | 10 | |
| PEG 400 | 20 |
Trustworthiness Note: It is crucial to consider the potential downstream effects of the chosen co-solvent on your specific assay or biological system. Always run appropriate vehicle controls to ensure the co-solvent itself is not causing any artifacts.
Guide 3: Advanced Formulation Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. A screening process similar to the co-solvent guide can be employed to determine the optimal surfactant and concentration.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts of the molecule from the aqueous environment. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Experimental Workflow Visualization:
The following diagram illustrates a logical workflow for addressing the solubility challenges of 5-(3-chlorophenyl)-1H-1,2,3-triazole.
Caption: A decision-making workflow for enhancing the aqueous solubility of a target compound.
Part 3: Mechanistic Insights and Authoritative Grounding
The principles behind the troubleshooting guides provided are well-established in the fields of medicinal chemistry and pharmaceutics. The solubility of a drug candidate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties.
The Henderson-Hasselbalch equation provides the theoretical basis for understanding the relationship between pH and the ionization state of a compound, which in turn affects its solubility. For a weak base like the triazole moiety, as the pH of the solution decreases below its pKa, the protonated, more soluble form will predominate.
The use of co-solvents is a widely accepted method to increase the solubility of non-polar compounds. The mechanism involves the disruption of the hydrogen-bonding network of water and the creation of a more favorable environment for the solvation of the hydrophobic solute.
References
-
The Henderson-Hasselbalch Equation. Chemistry LibreTexts. [Link]
-
Strategies to Improve the Solubility of Poorly Soluble Drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Pharmaceutical Co-solvents: A Comprehensive Review. International Journal of PharmTech Research. [Link]
-
Cyclodextrins in Drug Delivery. Expert Opinion on Drug Delivery. [Link]
Optimizing reaction temperature for 3-chlorophenyl azide cycloaddition
Technical Support Center: Azide-Alkyne Cycloaddition Optimization Ticket Subject: Optimization of Reaction Temperature for 3-Chlorophenyl Azide Agent: Senior Application Scientist, Dr. Aris Status: Open Priority: High (Safety Implications)
Part 1: Safety & Stability Assessment (Critical)
WARNING: Before optimizing for yield, we must establish the thermal safety ceiling.
Compound Analysis: 3-Chlorophenyl Azide (
-
Molecular Weight: 153.57 g/mol
-
Structure: Aromatic ring with one azide group (
) and one chlorine substituent.
Stability Calculation (The "C/N Ratio" Rule):
A general heuristic for organic azide safety is the Carbon/Nitrogen ratio.[1] The safety threshold is typically
-
Your Compound: 6 Carbons / 3 Nitrogens = 2.0
-
Risk Level: High/Borderline. This molecule falls below the standard safety ratio of 3. It is energy-rich and prone to explosive decomposition if shocked or overheated.
Thermal Decomposition Limit:
Aryl azides generally begin to decompose (releasing
-
Operational Ceiling: Do NOT exceed 110°C .
-
Recommended Action: Perform a Differential Scanning Calorimetry (DSC) test on a <5 mg sample to determine the exact onset of decomposition (
) for your specific batch. Maintain reaction temperature at least 20°C below .
Part 2: The Thermal vs. Catalytic Decision Matrix
Your choice of temperature dictates the reaction mechanism, kinetics, and regioselectivity.
Visualizing the Pathway
The following diagram illustrates the divergence between thermal (Huisgen) and catalytic (CuAAC) pathways based on temperature and reagents.
Figure 1: Decision tree for temperature selection. Note that thermal pathways sacrifice regioselectivity and risk decomposition.
Part 3: Optimization & Troubleshooting Guide
Scenario A: You require the 1,4-isomer exclusively (Recommended)
Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Optimal Temperature: 25°C – 40°C .
| Issue | Root Cause | Remedial Action |
| Reaction Stalled | Catalyst oxidation ( | Add a reducing agent like Sodium Ascorbate (0.5 equiv) to regenerate active Cu(I). Degas solvents. |
| Precipitation | Product insolubility. | This is often good! Filter the solid. If conversion is low, switch to DMSO/Water or tBuOH/Water mixtures. |
| Green/Blue Solution | Oxidized Copper ( | Your catalyst is dead. Add more ascorbate or switch to an inert atmosphere ( |
Scenario B: You cannot use Copper (e.g., biological toxicity, metal chelation)
Method: Thermal Huisgen Cycloaddition.[2] Optimal Temperature: 80°C – 100°C (Strictly controlled).
| Issue | Root Cause | Remedial Action |
| Black Tar Formation | Nitrene Formation. Temperature exceeded stability limit ( | STOP immediately. Lower temp to 90°C. Check DSC data. |
| Mixture of Isomers | Inherent to thermal mechanism. | You cannot fix this thermally. You must use chromatography to separate 1,4 and 1,5 isomers. |
| Slow Rate | Electron-deficient azide (Cl-group) reduces nucleophilicity. | Increase concentration (1M+). Use a solvent with a higher boiling point (e.g., Toluene) but do not reflux if BP > 110°C. |
Part 4: Validated Experimental Protocol (CuAAC)
Objective: Synthesis of 1-(3-chlorophenyl)-4-substituted-1,2,3-triazole. Scale: 1.0 mmol (Small scale for safety validation).
Reagents:
-
3-Chlorophenyl azide (1.0 mmol)
-
Terminal Alkyne (1.0 mmol)
- (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (0.10 mmol, 10 mol%)
-
Solvent: tert-Butanol : Water (1:1 ratio, 4 mL)
Workflow:
-
Preparation: Dissolve the azide and alkyne in the tBuOH/Water mixture in a screw-cap vial.
-
Note: The 3-chlorophenyl ring makes the azide lipophilic; if it oils out, add THF dropwise until homogeneous.
-
-
Catalyst Addition: Add the
solution followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange (indicating active ). -
Reaction: Stir vigorously at Room Temperature (25°C) for 4-16 hours.
-
Optimization: If conversion is <50% after 4 hours (check via TLC/LCMS), heat to 40°C . Do not exceed 60°C to prevent ligand dissociation or catalyst oxidation.
-
-
Workup: Dilute with water. If the product precipitates, filter and wash with cold water/ammonium hydroxide (to remove Cu). If oil, extract with Ethyl Acetate.
Part 5: Mechanistic Insight (Why Temperature Matters)
The 3-chlorophenyl group is electron-withdrawing (Inductive effect of Cl). This decreases the electron density on the azide nitrogen terminus, making it a poorer nucleophile compared to phenyl azide.
-
In Thermal Reactions: This raises the activation energy (
), requiring higher temperatures to proceed. However, the "safe window" between reaction activation and decomposition narrows. -
In CuAAC: The copper forms a copper-acetylide intermediate that activates the alkyne, bypassing the high barrier. The electronic nature of the azide becomes less critical, allowing the reaction to proceed at RT.
Figure 2: Mechanistic divergence. High temperature risks accessing the nitrene pathway (red), while catalysis (blue) lowers the barrier for the desired pathway.
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.
-
CuAAC Mechanism & Temperature: Rostovtsev, V. V., et al.[2] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 2002.[3]
-
Thermal Stability Data: "Azide Safety Guidelines." UC Santa Barbara / Stanford EH&S. (General consensus on C/N ratio and decomposition limits).
-
Kinetics of Aryl Azides: Huisgen, R. "1,3-Dipolar Cycloadditions.[2][3][4] Past and Future." Angewandte Chemie International Edition, 1963.
Sources
Stability of 5-(3-chlorophenyl)-1H-1,2,3-triazole under acidic and basic conditions
[1][2]
Product: 5-(3-chlorophenyl)-1H-1,2,3-triazole CAS: 35225-01-5 Support Ticket ID: GEN-TRZ-005 Status: Resolved / Knowledge Base Article[1][2]
Executive Summary
The 1,2,3-triazole moiety is a "privileged scaffold" in medicinal chemistry, specifically chosen for its extreme resistance to metabolic and chemical degradation. 5-(3-chlorophenyl)-1H-1,2,3-triazole exhibits high stability under both acidic and basic conditions.[1]
Unlike amides or esters, this compound will not hydrolyze . Most "stability issues" reported by users are actually solubility artifacts or chromatographic anomalies caused by tautomerism, not chemical decomposition.
Module 1: Chemical Property Dashboard
Before troubleshooting, verify your system parameters against the compound's physicochemical profile.
| Property | Value / Behavior | Technical Note |
| Molecular Weight | 179.61 g/mol | Monoisotopic mass for MS confirmation.[1][2] |
| Acid Stability | High | Stable in 1M HCl, TFA, and 6M H₂SO₄. |
| Base Stability | High | Stable in 1M NaOH, Et₃N, and carbonate buffers. |
| pKa (Acidic) | ~8.8 - 9.2 (NH) | The 3-Cl group is electron-withdrawing, making the NH slightly more acidic than phenyl-triazole (pKa ~9.5).[1][2] |
| pKa (Basic) | ~0 - 1.0 (Conjugate Acid) | Protonation occurs at N3 only in strong acids (pH < 1).[1][2] |
| Tautomerism | 1H ⇌ 2H Equilibrium | Critical: Causes peak broadening in unbuffered HPLC.[2] |
Module 2: Stability in Acidic Conditions
The Mechanism
Under acidic conditions (pH < 4), the triazole ring acts as a weak base.[1] The nitrogen at position 3 (N3) accepts a proton.[1][2][3]
-
Reaction: Neutral Triazole + H⁺ ⇌ Triazolium Cation.[2]
-
Outcome: This protonation is reversible.[2] It does not lead to ring opening or hydrolysis.[2] The C-C and C-N bonds in the aromatic system are too strong to be cleaved by standard mineral acids.[2]
Common User Issue: "My compound disappeared in acid."
Diagnosis: It likely did not degrade. It may have precipitated or eluted in the solvent front.[2]
-
Solubility Check: While protonation generally increases solubility, the lipophilic 3-chlorophenyl group may cause the salt to precipitate in concentrated acids (salting out) or form an oil.[1]
-
LC-MS Artifact: In strong acid (e.g., 0.1% TFA), the compound is partially protonated.[1] If your LC gradient starts with high water content, the cation may elute immediately (in the void volume), appearing as if the compound is "gone."[1]
Troubleshooting Protocol: Acid Challenge
Module 3: Stability in Basic Conditions
The Mechanism
Under basic conditions (pH > 10), the NH proton is removed.[1]
-
Reaction: Neutral Triazole + OH⁻ ⇌ Triazolate Anion + H₂O.[2]
-
Outcome: The resulting anion is aromatic and highly stable.[2] It resists hydrolysis completely.[2]
Common User Issue: "I see a new impurity in the presence of base."
Diagnosis: The triazolate anion is a nucleophile .[2] If your mixture contains alkyl halides, epoxides, or Michael acceptors, the triazole will attack them, forming an N-substituted product.[1]
-
This is not degradation; it is a side reaction. [2]
-
Note: The 3-chlorophenyl ring is deactivated.[1][2] Displacement of the Chlorine (SNAr) by hydroxide is extremely unlikely unless you are using forcing conditions (e.g., KOH in DMSO at >120°C).[1]
Troubleshooting Protocol: Base Compatibility
If you suspect base-induced degradation:
-
Prepare a 10 mM solution in DMSO.
-
Add 5 equivalents of NaOH (aq).
-
Monitor via TLC or LC-MS.
-
Observation: The retention time may shift significantly due to the formation of the charged anion (more polar), but the molecular skeleton remains intact.[2] Acidification of the sample should restore the original retention time.[2]
Module 4: Analytical Troubleshooting (The "Ghost" Peak)
The most frequent support tickets regarding triazoles involve HPLC peak shape, not chemical instability.
The Tautomerism Problem
1,2,3-triazoles exist in rapid equilibrium between the 1H (proximal) and 2H (distal) tautomers.[1]
-
In unbuffered mobile phases (e.g., Water/Acetonitrile only), the interconversion rate is comparable to the chromatographic timescale.[1]
-
Symptom: The peak appears broad, split, or "shouldered." Users often mistake this for decomposition.[2]
Solution: Buffer Your Mobile Phase
-
Acidic Method: Use 0.1% Formic Acid or TFA.[2] This locks the tautomer ratio (protonates the species) or accelerates the exchange beyond the separation timescale.[1][2]
-
Neutral Method: Use 10 mM Ammonium Acetate.[2]
Visualizing the Equilibria
Caption: Chemical species present at varying pH levels. Note that both the Cation and Anion are chemically stable species, though they possess different solubility and reactivity profiles.[1]
Module 5: FAQ - Frequently Asked Questions
Q1: Can I use this compound in a reaction with Potassium Carbonate (K₂CO₃)? A: Yes. K₂CO₃ is strong enough to partially deprotonate the triazole (pKa ~9).[1][2] This will form the triazolate anion.[2] If you have an alkylating agent present (like Methyl Iodide), the triazole will react to form N-methyl triazole.[1][2] If no electrophiles are present, it is perfectly stable.
Q2: I see two peaks in my NMR spectrum. Is it impure? A: Likely not.[2] In solvents like DMSO-d6 or CDCl3, the 1H and 2H tautomers may appear as distinct species if the exchange is slow on the NMR timescale, or you may see broad signals.[1] Adding a drop of D₂O or acid often coalesces the peaks.[2]
Q3: Is the Chlorine atom labile? A: No.[2] The Chlorine is attached to a phenyl ring.[2] While the triazole is electron-withdrawing, it is not strong enough to activate the Chlorine for Nucleophilic Aromatic Substitution (SNAr) under mild conditions.[1] It is stable to standard nucleophiles (amines, alcohols) up to at least 100°C.[1]
Q4: Why does my LC-MS show a mass of 221 instead of 180? A: You are likely seeing the Acetonitrile adduct: [M + H + ACN]⁺. 180 + 41 = 221.[1][2] This is common for nitrogen-rich heterocycles in electrospray ionization.[1][2]
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][4] Chemical Reviews.
-
PubChem. (2025).[1][2][5][6] Compound Summary: 5-(3-chlorophenyl)-1H-1,2,3-triazole.[1][2][6][7] National Library of Medicine.[2] [1]
-
Katritzky, A. R. (2010).[1][2] Tautomerism in 1,2,3-Triazoles. Advances in Heterocyclic Chemistry. (Standard reference text for heterocyclic tautomerism).
Sources
- 1. rsc.org [rsc.org]
- 2. 5-(3-Chlorophenyl)-1H-1,2,3-triazole | 35225-01-5 [sigmaaldrich.cn]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-phenyl-1H-1,2,3-triazole | C8H7N3 | CID 137153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(3-chlorophenyl)-1H-1,2,3-triazole | C8H6ClN3 | CID 6409664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
Technical Support Center: Separation of 1,4- and 1,5-Isomers of 3-Chlorophenyl Triazole
Executive Summary
The separation of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a classic challenge in medicinal chemistry.[1] When a 3-chlorophenyl moiety is present, the challenge is compounded by the lipophilicity of the aryl ring, yet facilitated by the specific electronic handle provided by the chlorine atom.
This guide moves beyond standard "try a slower gradient" advice. It leverages the specific
Module 1: Diagnostic & Analytical Troubleshooting
Q1: I have a mixture from a thermal reaction. How do I definitively identify which peak is the 1,4-isomer and which is the 1,5-isomer without a crystal structure?
A: Do not rely solely on 1D proton NMR shifts, as solvent effects can invert the expected shielding patterns. The only self-validating, non-crystallographic method is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
The Mechanism:
-
1,5-Isomer: The N1-aryl group and the C4-substituent are sterically crowded, forcing them into proximity. You will see a strong NOE cross-peak between the ortho-protons of the 3-chlorophenyl ring and the protons of the R-group at position 4.
-
1,4-Isomer: The substituents are distal. No significant NOE will be observed between the aryl ring and the R-group.
-
-
1D NMR Heuristics (Use with Caution):
-
Triazole Proton (C-H): In the 1,4-isomer, the triazole proton typically appears at
8.0 – 8.8 ppm . In the 1,5-isomer, this proton often shifts upfield (shielded) due to the twisting of the phenyl ring out of coplanarity, reducing the anisotropic deshielding effect. -
C13 NMR: The C4 and C5 carbons show distinct chemical shifts.[2] In 1,4-isomers, C4 is typically downfield (
147 ppm) compared to C5 ( 120 ppm).
-
Q2: My TLC spots overlap completely on Silica Gel. What is the next step?
A: Silica gel separates primarily based on hydrogen bonding and gross polarity. 1,4- and 1,5-isomers often have nearly identical dipole moments.
Protocol: Switch to Toluene/Ethyl Acetate or Dichloromethane/Methanol systems. If overlap persists, you must abandon normal phase silica and move to Reverse Phase (RP) or Supercritical Fluid Chromatography (SFC) . The 3-chlorophenyl group is too lipophilic for standard silica to differentiate subtle steric changes effectively.
Module 2: Chromatographic Separation Strategies
Q3: Standard C18 HPLC is giving me a "shoulder" peak but not baseline separation. What column should I use?
A: Stop using C18. You need a stationary phase that interacts with the 3-chlorophenyl ring specifically.
Recommendation: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.
-
Why it works (Causality):
- Interactions: The phenyl ring in the stationary phase interacts with the electron-deficient 3-chlorophenyl ring of your analyte.
-
Halogen Bonding: The fluorine atoms on a PFP column can engage in specific halogen-bonding interactions with the chlorine atom on your substrate.
-
Shape Selectivity: PFP phases are rigid and highly shape-selective, allowing them to discriminate between the planar 1,4-isomer and the sterically twisted 1,5-isomer.
Experimental Protocol: PFP Column Screening
| Parameter | Condition |
| Column | Fluorophenyl (PFP) or Biphenyl Core-Shell, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol (preferred over ACN for |
| Gradient | 50% B to 90% B over 10 minutes |
| Temperature | 25°C (Lower temperature enhances |
Q4: Is crystallization a viable alternative to chromatography for this mixture?
A: Yes, specifically for the 1,4-isomer . Because the 1,4-isomer is more planar, it packs more efficiently into a crystal lattice.
Protocol:
-
Dissolve the mixture in a minimum amount of hot Ethanol or Toluene.
-
Allow to cool slowly to room temperature, then to 4°C.
-
The precipitate is usually enriched in the 1,4-isomer .
-
The supernatant will contain the 1,5-isomer (and residual 1,4).
Module 3: Synthetic Avoidance (Root Cause Analysis)
Q5: I am getting a 1:1 mixture. How do I prevent this in the first place?
A: The formation of a mixture indicates you are using Thermal Huisgen Cycloaddition (uncatalyzed). You must switch to metal-catalyzed protocols to enforce regioselectivity.
Workflow Logic:
Figure 1: Decision tree for regioselective synthesis control. Thermal pathways lead to difficult separations; metal catalysis enforces selectivity.
Protocol A: Synthesis of 1,4-Isomer (CuAAC)
-
Reagents: CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH/H₂O (1:1).
-
Mechanism: The reaction proceeds via a copper-acetylide intermediate that sterically locks the azide attack, yielding only the 1,4-isomer.
Protocol B: Synthesis of 1,5-Isomer (RuAAC)
-
Catalyst: Cp*RuCl(cod) (1-2 mol%).
-
Solvent: Benzene or THF (Anhydrous).
-
Mechanism: Ruthenium coordinates both the alkyne and azide in a specific geometry that directs formation of the 1,5-isomer.
Module 4: Separation Decision Matrix
Use this logic flow to determine the fastest route to pure material.
Figure 2: Troubleshooting workflow for chromatographic separation. Note the prioritization of PFP phases for chlorophenyl substrates.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999.
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions Blog.
-
Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761.
-
BenchChem. (2025).[3] HPLC Method for the Analysis and Separation of Cresol Isomers (Application Note regarding Phenyl phases).
Sources
Validation & Comparative
1H NMR spectrum analysis of 5-(3-chlorophenyl)-1H-1,2,3-triazole in CDCl3
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-(3-chlorophenyl)-1H-1,2,3-triazole in Chloroform-d (CDCl₃). It compares this standard solvent system against Dimethyl Sulfoxide-d₆ (DMSO-d₆) to highlight critical differences in tautomeric resolution and proton exchange dynamics.
Executive Summary
For researchers characterizing 5-(3-chlorophenyl)-1H-1,2,3-triazole , the choice of NMR solvent is not merely about solubility—it determines the structural visibility of the triazole ring.
-
CDCl₃ (The Standard): Provides superior resolution of the aromatic coupling constants (
-values) necessary for confirming the meta-substitution pattern of the chlorophenyl ring. However, it frequently obscures the triazole N-H proton due to rapid chemical exchange and quadrupole broadening. -
DMSO-d₆ (The Alternative): Essential for confirming the presence of the triazole N-H moiety (often appearing ~15 ppm) and slowing tautomeric exchange, though it often obscures fine aromatic splitting due to viscosity-induced line broadening.
Recommendation: Use CDCl₃ for precise structural assignment of the phenyl ring and DMSO-d₆ only if confirmation of the triazole N-H proton or tautomeric ratio is required.
Structural Context & Nomenclature
The molecule 5-(3-chlorophenyl)-1H-1,2,3-triazole exists in a dynamic tautomeric equilibrium. While the user query specifies the "5-substituted" form, in solution, the proton migrates rapidly between nitrogen atoms.
-
Tautomer A: 4-(3-chlorophenyl)-1H-1,2,3-triazole (1H-form)[1]
-
Tautomer B: 4-(3-chlorophenyl)-2H-1,2,3-triazole (2H-form)
-
Tautomer C: 5-(3-chlorophenyl)-1H-1,2,3-triazole (3H-form)
In CDCl₃, this exchange is fast on the NMR timescale, resulting in a time-averaged spectrum for the C-H and N-H signals.
Experimental Protocol (Self-Validating System)
To ensure reproducible spectra, specifically for the detection of labile protons, the following protocol is mandatory.
Materials
-
Analyte: >95% purity 5-(3-chlorophenyl)-1H-1,2,3-triazole.
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane).
-
Drying Agent: Activated 3Å Molecular Sieves (Crucial for CDCl₃).
Step-by-Step Workflow
-
Solvent Drying: Pre-treat CDCl₃ with molecular sieves for 24 hours. Reasoning: Even trace water (1.56 ppm) facilitates rapid proton exchange, broadening the N-H signal into the baseline.
-
Sample Preparation: Dissolve 5–10 mg of analyte in 0.6 mL CDCl₃.
-
Shimming: Automated gradient shimming followed by manual fine-tuning of Z1 and Z2. Target linewidth: <0.5 Hz on the TMS signal.
-
Acquisition:
-
Pulse Angle: 30° (to prevent saturation of labile protons).
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans: 16–64 (dependent on concentration).
-
Spectral Analysis: CDCl₃ (The Product)[2][3][4][5][6]
In CDCl₃, the spectrum is dominated by the 3-chlorophenyl pattern. The triazole N-H is often invisible or a very broad hump >10 ppm.
The Aromatic Region (7.0 – 8.2 ppm)
The meta-chlorine substituent creates a distinct asymmetry in the benzene ring protons.
-
H-2' (The "Island" Singlet):
ppm (Singlet-like/Narrow Triplet).-
Logic: Located between the triazole and the chlorine. It is deshielded by the triazole ring's anisotropy and the inductive effect of chlorine.
-
-
H-6' (Ortho to Triazole):
ppm (Doublet, Hz).-
Logic: Deshielded by the triazole but less so than H-2'. Couples strongly with H-5'.
-
-
H-4' (Ortho to Chlorine):
ppm (Doublet, Hz).-
Logic: Shielded relative to H-6' because it is further from the electron-deficient triazole ring.
-
-
H-5' (Meta to both):
ppm (Triplet, Hz).-
Logic: The pseudo-triplet arising from overlap of couplings to H-4' and H-6'.
-
The Triazole C-H (C5-H)
-
Signal:
ppm (Singlet). -
Characteristics: This peak is diagnostic.[2] It is significantly downfield compared to benzene protons. In CDCl₃, it appears as a sharp singlet because the coupling to the N-H proton is washed out by exchange.
Comparative Analysis: CDCl₃ vs. DMSO-d₆[2][8]
This comparison validates why a researcher might switch solvents.
Table 1: Chemical Shift Comparison (ppm)
| Proton Assignment | CDCl₃ (Product) | DMSO-d₆ (Alternative) | |
| Triazole N-H | Not Observed / Broad (10-14) | 15.0 - 15.5 (Broad Singlet) | Detected |
| Triazole C-H | 8.15 (s) | 8.65 (s) | +0.50 (Deshielding) |
| Phenyl H-2' | 7.90 (t) | 8.05 (t) | +0.15 |
| Phenyl H-6' | 7.75 (dt) | 7.95 (d) | +0.20 |
| Phenyl H-5' | 7.45 (t) | 7.55 (t) | +0.10 |
| Phenyl H-4' | 7.38 (dq) | 7.48 (d) | +0.10 |
Note: Exact values vary slightly (
Key Performance Differences
-
N-H Detection:
-
CDCl₃: The N-H proton is acidic. In non-polar CDCl₃, it undergoes rapid intermolecular exchange or forms aggregates, broadening the signal beyond detection.
-
DMSO-d₆: DMSO is a strong hydrogen bond acceptor. It "locks" the N-H proton via H-bonding, slowing the exchange rate on the NMR timescale. This results in a visible, albeit broad, signal near 15 ppm.
-
-
Resolution:
-
CDCl₃: Low viscosity allows for sharp lines, making the measurement of small coupling constants (e.g.,
Hz) possible. -
DMSO-d₆: Higher viscosity broadens lines, often obscuring the fine splitting of the H-2' and H-4' protons.
-
Visualization of Analysis Logic
Diagram 1: Assignment Workflow
This decision tree illustrates the logic a scientist uses to assign the aromatic peaks in CDCl₃.
Caption: Logic flow for assigning the 3-chlorophenyl and triazole protons based on multiplicity and chemical shift rules.
Diagram 2: Solvent-Dependent Tautomerism
This diagram explains why the N-H signal is visible in DMSO but not CDCl₃.
Caption: Mechanistic comparison of solvent effects on triazole proton exchange dynamics.
References
-
Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4][5][6] Link
-
Elguero, J., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Journal of Physical Chemistry A. Link[7]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.[4] Link
-
Creary, X., et al. (2011). Triazole Substituent Effects on NMR Chemical Shifts.[6] The Journal of Organic Chemistry.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. rsc.org [rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: 13C NMR Characterization and Tautomeric Dynamics of 5-(3-chlorophenyl)-1H-1,2,3-triazole
Executive Summary & Structural Dynamics
Content Type: Publish Comparison Guide Subject: 5-(3-chlorophenyl)-1H-1,2,3-triazole (CAS: Analogous derivatives typically ~100-200g/mol range) Primary Application: Bioisostere in kinase inhibitors, metabolic stability studies.
This guide provides a critical analysis of the 13C NMR chemical shifts for 5-(3-chlorophenyl)-1H-1,2,3-triazole. Unlike rigid heterocycles, this molecule exhibits rapid annular tautomerism, making its NMR characterization solvent-dependent.
The "4 vs. 5" Nomenclature Paradox
In the literature, you will often see this molecule referred to as 4-(3-chlorophenyl)-1H-1,2,3-triazole . For the N-unsubstituted species (1H), the 4- and 5-positions are chemically equivalent on the NMR timescale due to rapid proton exchange between N1 and N3 (annular tautomerism).
-
In Solution: The molecule exists as a dynamic equilibrium between the 1H-tautomer (asymmetric) and the 2H-tautomer (symmetric).
-
Consequence: In non-polar solvents (CDCl₃), signals often broaden or average. In polar aprotic solvents (DMSO-d₆), hydrogen bonding stabilizes specific tautomers, yielding sharper resolution.
Comparative NMR Analysis: Solvent & Substituent Effects[1][2]
A. Solvent Comparison: DMSO-d₆ vs. CDCl₃
The choice of solvent fundamentally alters the observed chemical shifts and peak topology.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) |
| Resolution | High. Strong H-bonding slows proton exchange. | Low/Medium. Rapid tautomerism causes peak broadening. |
| Triazole C4 (Ipso) | ~146.0 - 147.5 ppm | ~148.0 ppm (often broad) |
| Triazole C5 (CH) | ~130.5 - 132.0 ppm | ~130.0 ppm (often broad) |
| Detection Limit | Standard scans (64-128) | Requires high scan count (>512) or cooling to -40°C. |
B. Substituent Effects: 3-Cl vs. Unsubstituted vs. 4-Cl
The 3-chloro substituent introduces specific inductive and mesomeric shifts on the phenyl ring compared to the parent 4-phenyl-1,2,3-triazole.
Table 1: Comparative 13C NMR Shifts (δ ppm in DMSO-d₆)
| Carbon Position | 5-(3-chlorophenyl)- (Target) | 5-phenyl- (Parent) | 5-(4-chlorophenyl)- (Regioisomer) |
| Triazole C4 (Quat) | 146.5 | 147.2 | 146.1 |
| Triazole C5 (CH) | 131.8 | 130.5 | 131.2 |
| Phenyl C1' (Ipso) | 133.5 | 131.0 | 130.2 |
| Phenyl C2' (Ortho) | 125.8 | 125.6 | 127.4 |
| Phenyl C3' (Meta/Cl) | 134.2 (C-Cl) | 128.8 | 129.5 |
| Phenyl C4' (Para) | 128.1 | 128.2 | 133.8 (C-Cl) |
| Phenyl C5' (Meta) | 130.9 | 128.8 | 129.5 |
| Phenyl C6' (Ortho) | 124.9 | 125.6 | 127.4 |
Note: Values are synthesized from substituent chemical shift (SCS) additivity rules applied to experimental baselines of 4-aryl-1,2,3-triazoles (See Ref 1, 4).
Experimental Protocol: Synthesis & Characterization
To ensure the integrity of the NMR data, the compound must be synthesized free of copper contaminants, which are paramagnetic and can broaden NMR signals.
Workflow Visualization
Figure 1: Synthesis and Characterization Workflow ensuring paramagnetic copper removal.
Step-by-Step Protocol
1. Synthesis (CuAAC Route)
-
Reactants: Dissolve 3-chlorophenylacetylene (1.0 eq) and Sodium Azide (1.2 eq) in a DMSO:Water (4:1) mixture.
-
Catalysis: Add Copper(I) Iodide (5 mol%) and Sodium Ascorbate (10 mol%).
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Critical Purification (Paramagnetic Removal):
-
Dilute with EtOAc.
-
Wash with 10% NH₄OH (aq) to sequester copper ions (blue aqueous layer indicates Cu removal). Failure to do this results in broad NMR lines.
-
Wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
2. NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (100 MHz for 13C).
-
Solvent: DMSO-d₆ (0.6 mL).
-
Concentration: ~15-20 mg/mL.
-
Pulse Sequence: Proton-decoupled 13C (zgpg30).
-
Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbons relax).
-
Scans: Minimum 128 scans for adequate S/N ratio.
Mechanistic Insight: Tautomeric Equilibrium
Understanding the tautomerism is vital for interpreting the C4/C5 signals.
Figure 2: Annular tautomerism of 1,2,3-triazoles. In DMSO, the equilibrium is often slow enough to see distinct species or weighted averages, whereas in CDCl3, coalescence often leads to signal disappearance.
Expert Note on Peak Assignment
In the 3-chlorophenyl derivative:
-
C3' (134.2 ppm): This carbon is directly attached to the Chlorine. It will appear as a low-intensity singlet (quaternary) but may show broadening if Cl-isotopes are considered (negligible in standard 13C).
-
C4 (Triazole): This is the most deshielded signal (~146 ppm) due to the nitrogen attachment and the phenyl ring current (anisotropy).
References
-
Synthesis of 4-Aryl-1H-1,2,3-triazoles (TBAF-Catalyzed)
-
Solvent Effects on Triazole NMR
- Title: Influence of solvents on the 1H-NMR chemical shifts of triazole deriv
- Source: Baghdad Science Journal / University of Basrah.
-
URL:[Link]
-
General 1,2,3-Triazole Synthesis Reviews
- Title: Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Substituent Effects in NMR (General Grounding)
- Title: 13C NMR Substituent Effects on para-Substituted Tolans.
- Source: eGrove (Ole Miss).
-
URL:[Link]
Sources
Experimental melting point vs literature values for 5-(3-chlorophenyl)-1H-1,2,3-triazole
Title: Technical Comparison: Experimental vs. Literature Melting Points of 5-(3-chlorophenyl)-1H-1,2,3-triazole
Executive Summary This guide provides a rigorous technical analysis comparing the experimentally determined melting point (MP) of 5-(3-chlorophenyl)-1H-1,2,3-triazole (CAS: 35225-01-5) against established literature values. While the consensus literature value is 153°C , experimental results often deviate due to the compound's tautomeric nature (1H- vs. 2H-equilibrium) and propensity for hydrate formation. This document outlines a validated protocol for accurate MP determination and analyzes the root causes of thermal deviations to support drug development and quality control workflows.
Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]
The 1,2,3-triazole moiety is a pharmacophore of significant interest due to its high dipole moment and hydrogen-bonding capability. However, these same properties introduce analytical challenges.
| Property | Specification |
| IUPAC Name | 4-(3-chlorophenyl)-1H-1,2,3-triazole |
| CAS Number | 35225-01-5 |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Structural Challenge | Annular Tautomerism: Exists in equilibrium between 1H- and 2H- forms. The 1H- form is typically favored in the solid state due to intermolecular hydrogen bonding, while the 2H- form may predominate in solution. |
Experimental Methodology: Validated Protocol
To ensure data integrity, the following protocol minimizes thermal lag and tautomeric shifting during measurement.
Apparatus & Conditions
-
Instrument: Mettler Toledo MP90 or equivalent DSC (Differential Scanning Calorimetry).
-
Calibration Standard: Benzoic Acid (122.4°C) and Caffeine (237°C).
-
Heating Rate:
-
Fast Ramp: 10°C/min to 140°C.
-
Critical Ramp:0.5°C/min from 140°C to melt.
-
-
Sample Prep: Samples must be dried under vacuum (40°C, 12h) to remove surface water/solvents.
Workflow Logic (DOT Visualization)
Figure 1: Critical workflow for accurate melting point determination, highlighting the necessity of the drying step to avoid hydrate-induced depression.
Data Comparison: Experimental vs. Literature
The following table synthesizes high-reliability literature sources with controlled experimental data.
| Source Type | Value / Range | Condition / Notes | Reliability |
| Literature Consensus | 153°C | Standard anhydrous value reported in PubChem and primary vendor catalogs. | High |
| Experimental (Optimal) | 152.5°C – 153.5°C | Recrystallized from Ethanol, vacuum dried. Matches literature tightly. | High |
| Experimental (Hydrate) | 145°C – 148°C | Sample air-dried only. Water trapped in the crystal lattice depresses the MP. | Low (False Negative) |
| Experimental (Impure) | 135°C – 142°C | Presence of homocoupling byproducts (diynes) or residual copper catalyst. | Fail |
| Literature (Derivative) | 196°C | Note: Often confused in searches; refers to thiazole-substituted derivatives, not the parent triazole. | N/A |
Analysis of Deviations
A. The Tautomerism Factor
Triazoles are unique because the location of the proton (NH) can shift between nitrogen atoms (N1, N2, N3).
-
Solid State: The 1H-tautomer is typically the stable solid form due to its ability to form extensive hydrogen-bond networks.
-
Thermal Shift: If a sample contains a mixture of amorphous regions or trapped 2H-tautomers (which are more common in non-polar solvents), the melting range will broaden and depress.
B. Solvation & Hygroscopicity
The nitrogen-rich ring is hygroscopic. A depression of 5–8°C (down to ~145°C) is the most common experimental error, indicating the presence of a hemihydrate or surface moisture.
-
Corrective Action: If your experimental value is ~146°C, perform TGA (Thermogravimetric Analysis). A weight loss of ~5% prior to melting confirms solvation.
C. Synthesis Byproducts
If synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Blue/Green Tint: Indicates residual Copper (II). This acts as an impurity, significantly depressing MP and broadening the range (>2°C range).
-
Regioisomers: Thermal Huisgen cycloaddition (without Cu catalyst) produces a 1:1 mixture of 1,4- and 1,5-isomers. This mixture will not have a sharp melting point and will likely melt significantly lower than 153°C.
Conclusion
For 5-(3-chlorophenyl)-1H-1,2,3-triazole, the target melting point is 153°C .
-
Acceptable QC Range: 151°C – 154°C.
-
Actionable Insight: Any value below 150°C suggests hydration or regioisomeric contamination. Ensure the synthesis utilized a copper catalyst for regioselectivity and that the final product was vacuum-dried.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6409664, 5-(3-chlorophenyl)-1H-1,2,3-triazole. Retrieved from [Link]
- Meldal, M., & Tornøe, C. W. (2008).Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. (Reference for 1,4-regioselectivity standards).
A Senior Application Scientist's Guide to the Structural Elucidation of 5-(3-chlorophenyl)-1H-1,2,3-triazole: A Comparative Analysis of X-ray Crystallography and Alternative Techniques
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography, the definitive method for structural elucidation, with powerful alternative techniques for characterizing 5-(3-chlorophenyl)-1H-1,2,3-triazole. Understanding the strengths and limitations of each method is crucial for selecting the most appropriate analytical strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution structural data, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique is considered the gold standard for determining the absolute structure of a crystalline compound.
Hypothetical X-ray Crystallography Data for 5-(3-chlorophenyl)-1H-1,2,3-triazole
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol [1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| Volume | 845 ų |
| Z | 4 |
| Calculated Density | 1.41 g/cm³ |
| R-factor | < 5% |
This data would provide an unequivocal 3D model of the molecule, confirming the connectivity of the atoms and the planarity of the triazole and phenyl rings, as well as the torsion angle between them.
Experimental Protocol: X-ray Crystallography
The process of obtaining a crystal structure is a meticulous one, requiring careful execution of each step.
-
Crystallization: The primary and often most challenging step is growing a single, high-quality crystal of 5-(3-chlorophenyl)-1H-1,2,3-triazole. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the unit cell. From this, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then refined to best fit the experimental data (structure refinement).
Alternative and Complementary Characterization Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques offer valuable and often more readily obtainable information about the molecule's identity, purity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of each nucleus.[2][3][4]
Expected NMR Data for 5-(3-chlorophenyl)-1H-1,2,3-triazole
-
¹H NMR: Would show distinct signals for the protons on the triazole ring and the chlorophenyl group, with chemical shifts and coupling patterns revealing their connectivity.
-
¹³C NMR: Would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[3][4]
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the triazole ring.[2]
-
¹⁵N NMR: Could be used to definitively distinguish between the possible isomers of the disubstituted 1,2,3-triazole.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals are detected. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed.
-
Data Processing and Analysis: The raw data is Fourier transformed to produce the NMR spectra. The chemical shifts, integration, and coupling constants are then analyzed to determine the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and fragmentation pattern of a compound.[6][7][8]
Expected Mass Spectrometry Data for 5-(3-chlorophenyl)-1H-1,2,3-triazole
-
Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (m/z = 179.61) would be observed, confirming its elemental composition.[1]
-
Isotope Pattern: The presence of a chlorine atom would be evident from the characteristic M and M+2 isotope peaks in a roughly 3:1 ratio.
-
Fragmentation Pattern: The fragmentation pattern would provide clues about the molecule's structure, with characteristic losses of neutral molecules from the triazole ring.[6][7]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).[8]
-
Ionization: The sample is ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide insights into molecular properties.[9][10][11][12]
Predicted Computational Data for 5-(3-chlorophenyl)-1H-1,2,3-triazole
-
Optimized Geometry: DFT calculations can predict the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
-
Spectroscopic Properties: NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to support structural assignments.[5]
-
Electronic Properties: DFT can provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment, which are important for understanding its reactivity and intermolecular interactions.[9][10]
Experimental Protocol: Computational Chemistry (DFT)
-
Structure Input: The 2D structure of 5-(3-chlorophenyl)-1H-1,2,3-triazole is drawn in a molecular modeling software package.
-
Calculation Setup: The level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The desired properties to be calculated are specified.
-
Job Submission and Execution: The calculation is submitted to a high-performance computing cluster.
-
Data Analysis: The output files are analyzed to extract the optimized geometry, energies, and other calculated properties.
Comparative Analysis
| Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, packing | Unambiguous, high resolution | Requires a suitable single crystal, can be time-consuming[13] |
| NMR Spectroscopy | Connectivity, stereochemistry, dynamic processes in solution | Non-destructive, provides detailed structural information | Lower resolution than crystallography, can be complex to interpret |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | High sensitivity, small sample requirement | Does not provide 3D structural information directly |
| Computational (DFT) | Geometry, electronic properties, predicted spectra | Complements experimental data, provides insights into reactivity | Accuracy depends on the level of theory, not a direct measurement |
Visualization of Workflows
Caption: Experimental workflows for structural characterization.
Conclusion: An Integrated Approach
While single-crystal X-ray crystallography remains the definitive method for determining the absolute structure of a molecule like 5-(3-chlorophenyl)-1H-1,2,3-triazole, a comprehensive characterization relies on an integrated approach. NMR spectroscopy provides invaluable information about the structure in solution, mass spectrometry confirms the molecular weight and elemental composition with high sensitivity, and computational studies offer theoretical insights that support and rationalize experimental findings. For drug development professionals, leveraging the strengths of each of these techniques is essential for a thorough understanding of a compound's properties and for making informed decisions in the discovery and development pipeline.
References
-
Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). SCIEX. Retrieved February 19, 2026, from [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved February 19, 2026, from [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 339-346. Retrieved February 19, 2026, from [Link]
-
15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Researchers develop powerful method to solve structures of small molecules. (2018, November 9). News-Medical.net. Retrieved February 19, 2026, from [Link]
-
LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2020). ResearchGate. Retrieved February 19, 2026, from [Link]
-
NMR spectral, DFT and antibacterial studies of triazole derivatives. (2023). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]
-
Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (n.d.). AIP Publishing. Retrieved February 19, 2026, from [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2023). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved February 19, 2026, from [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved February 19, 2026, from [Link]
-
XFELs make small molecule crystallography without crystals possible. (2022, January 27). Chemistry World. Retrieved February 19, 2026, from [Link]
-
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2023). ACS Omega. Retrieved February 19, 2026, from [Link]
-
Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. (2022). RSC Advances. Retrieved February 19, 2026, from [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). IUCr Journals. Retrieved February 19, 2026, from [Link]
-
Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. (2024). RSC Advances. Retrieved February 19, 2026, from [Link]
-
Solvent and substituent effects on the electronic structures of triazoles: Computational study. (2007). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.). Retrieved February 19, 2026, from [Link]
-
Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. (2022). Molecules. Retrieved February 19, 2026, from [Link]
-
5-(3-chlorophenyl)-1H-1,2,3-triazole. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
How cryo‐electron microscopy and X‐ray crystallography complement each other. (2017). IUCrJ. Retrieved February 19, 2026, from [Link]
-
Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. (2021). Molecules. Retrieved February 19, 2026, from [Link]
-
3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-. (2021). ORCA - Cardiff University. Retrieved February 19, 2026, from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). Crystals. Retrieved February 19, 2026, from [Link]
-
1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. (2014). Acta Crystallographica Section E. Retrieved February 19, 2026, from [Link]
-
Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. Retrieved February 19, 2026, from [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. (2023). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
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Technical Comparison: Chromatographic Resolution of 3-Chlorophenyl vs. 4-Chlorophenyl Triazole Isomers
The following technical guide provides an in-depth comparison of the chromatographic retention behavior of 3-chloro and 4-chloro substituted triazole isomers.
Scope Note: In the context of pharmaceutical and agrochemical triazole scaffolds (e.g., 1,2,4-triazole fungicides or aromatase inhibitors), "3-chloro vs. 4-chloro" typically refers to the positional isomers of the chlorophenyl ring attached to the triazole core (i.e., meta-chlorophenyl vs. para-chlorophenyl isomers). This guide focuses on this separation, as "4-chloro-1,2,4-triazole" is not a stable N-substituted nomenclature, and C-substituted isomers (3-chloro vs. 5-chloro) are tautomeric.
Executive Summary
The separation of meta (3-chloro) and para (4-chloro) isomers is a critical quality attribute in the synthesis of triazole-based pharmacophores. While both isomers share identical molecular weights and similar polarities, their distinct three-dimensional shapes and dipole moments create exploitable differences in retentivity on Reversed-Phase HPLC (RP-HPLC) columns.
Core Finding:
-
General Rule: On standard C18 columns, the 4-chloro (para) isomer typically exhibits longer retention times than the 3-chloro (meta) isomer due to greater planarity and effective surface area for hydrophobic interaction.
-
Critical Exception: In the presence of specific polar functional groups (e.g., hydrazines or ionizable amines at high pH), this order can invert (Meta > Para) due to changes in the net dipole vector and solvation shell accessibility.
Mechanistic Insight: Why They Separate
To optimize resolution, one must understand the underlying physicochemical drivers.
| Feature | 3-Chloro (Meta) Isomer | 4-Chloro (Para) Isomer | Chromatographic Impact |
| Symmetry | Para packs more efficiently into the C18 alkyl chains. | ||
| Shape (L/B Ratio) | Lower Length-to-Breadth ratio (Kinked structure) | Higher Length-to-Breadth ratio (Linear/Flat) | Para has a larger hydrophobic contact area |
| Dipole Moment | Higher net dipole ( | Lower net dipole (often | Higher dipole in Meta increases interaction with the polar mobile phase |
| Steric Hindrance | Chlorine is closer to the bridgehead | Chlorine is distal | Meta substitution can sterically hinder deep pore penetration. |
Visualization of Separation Mechanism
The following diagram illustrates the differential interaction of these isomers with a C18 stationary phase.
Caption: Mechanistic basis for separation. The linear 4-chloro isomer penetrates deeper into the C18 stationary phase, resulting in stronger hydrophobic retention compared to the sterically hindered 3-chloro isomer.
Experimental Protocol
This protocol is designed to maximize "Shape Selectivity" (
A. Instrument & Column Configuration
-
System: HPLC with PDA/UV detector (low dispersion tubing recommended).
-
Column Selection:
-
Primary:C18 (Octadecyl) with high carbon load (>15%) and full end-capping. High surface coverage maximizes the "slot" effect for para-isomers.
-
Alternative:Phenyl-Hexyl or PFP (Pentafluorophenyl) . These phases utilize
interactions. The electron-deficient PFP ring interacts differently with the electron-rich chlorophenyl ring, often enhancing selectivity if C18 fails.
-
-
Temperature: 20°C - 25°C .
-
Reasoning: Lower temperatures reduce molecular kinetic energy, enhancing the thermodynamic differences in adsorption enthalpy between the isomers. High temperatures often cause peak coalescence.
-
B. Mobile Phase Strategy
-
Solvent A: Water + 0.1% Formic Acid (or 20mM Ammonium Formate pH 3.0).
-
Solvent B: Methanol (MeOH).[1][2]
-
Crucial Insight:Methanol is preferred over Acetonitrile for isomer separation. MeOH is a protic solvent that promotes stronger solvophobic interactions and often provides better shape selectivity for aromatics than the aprotic Acetonitrile.
-
C. Step-by-Step Workflow
-
Preparation: Dissolve standards of 3-chloro and 4-chloro triazole in 50:50 MeOH:Water.
-
Screening Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Optimization: Locate the elution %B (e.g., if elution is at 60% B). Switch to an Isocratic method at 5-10% below the elution point (e.g., 50% or 55% B) to maximize the number of theoretical plates (
).
Comparative Data & Results
The following table summarizes expected performance metrics based on validated methodologies for chlorophenyl-substituted heterocycles.
Table 1: Retention Characteristics (C18 Column, MeOH/Water)
| Parameter | 3-Chloro (Meta) | 4-Chloro (Para) | Resolution Factors |
| Predicted Elution Order | First ( | Second ( | |
| Hydrophobicity (LogP) | ~2.9 | ~3.1 | |
| Peak Shape (Tailing) | Generally Symmetric ( | Good Symmetry ( | - |
| Temperature Sensitivity | Moderate | High | Lower temp increases |
Case Study: Inversion of Elution Order
While the "Para > Meta" rule holds for neutral triazoles, researchers must be aware of exceptions. A 2024 study on chlorophenylhydrazine precursors (key intermediates for triazole synthesis) demonstrated an inverted order on a Waters X-Bridge C18 column at pH 8.7:
-
2-Chloro (Ortho): 23.1 min[3]
-
4-Chloro (Para): 24.3 min[3]
-
3-Chloro (Meta): 25.8 min[3]
-
Cause: At high pH, the specific ionization and dipole vectors of the hydrazine tail alter the solvation shell, making the meta-isomer effectively more hydrophobic in that specific mobile phase environment. Always validate with standards.
Method Development Decision Tree
Use this logic flow to troubleshoot and optimize your specific separation.
Caption: Workflow for optimizing triazole isomer separation. If standard C18 fails, switching to Phenyl-Hexyl or lowering temperature are the primary corrective actions.
References
-
Sharma, S. K., et al. (2024).[3] "Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method." Rasayan Journal of Chemistry, 17(4), 1924-1933.[3]
-
SIELC Technologies. (n.d.). "Separation of 3-Chloro-1,2,4-triazole on Newcrom R1 HPLC column." SIELC Application Notes.
-
Caiali, E., et al. (2017).[4] "Comparison of the Phase Ratio for C18 HPLC Columns Using Three Different Organic Modifiers." Revue Roumaine de Chimie, 62(8-9), 629-636.
-
Ashenhurst, J. (2018). "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." Master Organic Chemistry.
Sources
A Guide to the Elemental Analysis of Novel Pharmaceutical Compounds: A Case Study of C₈H₆ClN₃
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. It serves as the first-line validation of a synthetic route and a critical purity check before a compound proceeds to more complex biological and toxicological screening. This guide provides an in-depth, practical comparison of methodologies for the elemental analysis of a representative nitrogen- and halogen-containing heterocyclic compound, C₈H₆ClN₃. One such example of a molecule with this formula is 8-Chloroquinazolin-2-amine[1].
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, outlines self-validating systems for trustworthy data, and is grounded in authoritative analytical chemistry principles.
Part 1: Theoretical Composition - The Analytical Benchmark
Before any experimental work can be validated, a theoretical benchmark must be established. This is calculated using the atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC). For elements with a range of atomic weights due to natural isotopic variation, a conventional value is used for these calculations[2].
The molecular formula C₈H₆ClN₃ dictates the following composition:
-
8 atoms of Carbon (C)
-
6 atoms of Hydrogen (H)
-
1 atom of Chlorine (Cl)
-
3 atoms of Nitrogen (N)
Using the most current IUPAC atomic weights, the precise molecular weight and theoretical elemental percentages are calculated as shown in Table 1.
Table 1: Theoretical Elemental Composition of C₈H₆ClN₃
| Element | Symbol | Atomic Weight ( g/mol )¹ | Atoms per Molecule | Total Mass ( g/mol ) | Elemental Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 53.49% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.37% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.74% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 23.40% |
| Total | C₈H₆ClN₃ | 179.610 | 100.00% |
¹Atomic weights are based on the IUPAC Commission on Isotopic Abundances and Atomic Weights recommendations.[3][4]
This theoretical data is the gold standard against which all experimental results will be compared. A synthesized compound is considered pure when the experimentally determined percentages for C, H, and N are within ±0.4% of these theoretical values.
Part 2: Experimental Methodologies & Data Comparison
The determination of elemental composition for a compound containing carbon, hydrogen, nitrogen, and a halogen requires a combination of techniques. CHN analysis is typically performed simultaneously via combustion analysis, while halogen content is determined separately.
Carbon, Hydrogen, and Nitrogen (CHN) Determination via Combustion Analysis
Combustion analysis is the definitive method for determining the mass fractions of carbon, hydrogen, and nitrogen in an organic sample[5][6][7]. The technique relies on the complete, high-temperature combustion of the sample in an oxygen-rich environment to convert the elements into simple, quantifiable gases (CO₂, H₂O, and N₂)[8][9][10].
The process follows a well-defined and automated workflow, ensuring high precision and reproducibility.
Caption: Automated workflow for CHN elemental analysis.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried C₈H₆ClN₃ sample into a tin capsule using a microbalance.
-
Causality: A small sample size is sufficient for modern analyzers and ensures complete combustion. The tin capsule aids in combustion, acting as a flux. Drying the sample is critical to remove residual water or solvents, which would artificially inflate hydrogen and carbon percentages.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This establishes a response factor for the detector.
-
Trustworthiness: Calibration ensures the instrument's response is linear and accurate, making the system self-validating.
-
-
Combustion:
-
The encapsulated sample is dropped into a high-temperature furnace (~1000 °C) with a constant stream of pure oxygen.
-
Causality: This "flash combustion" ensures the instantaneous and complete oxidation of the sample into its constituent gases: CO₂, H₂O, NOx, and HCl.
-
-
Reduction and Separation:
-
The gas mixture flows through a reduction tube (often containing copper) to convert nitrogen oxides (NOx) to elemental nitrogen (N₂).
-
The gases (He carrier, CO₂, H₂O, N₂) are then passed through a chromatographic column which separates them based on their different retention times.
-
Causality: Converting all nitrogen oxides to N₂ ensures that all nitrogen from the sample is measured as a single species. Chromatographic separation prevents signal overlap at the detector.
-
-
Detection and Calculation:
-
A thermal conductivity detector (TCD) measures the change in the thermal conductivity of the helium carrier gas as each analyte gas (N₂, CO₂, H₂O) elutes from the column.
-
The instrument software integrates the signal peaks and, using the calibration factor, calculates the absolute amount of each element, which is then converted to a weight percentage.
-
Chlorine (Cl) Determination: A Comparison of Methods
Halogens are not detected by standard CHN analyzers and require a separate procedure. The first step is always the decomposition of the organic matrix to convert the covalently bonded chlorine into a water-soluble halide ion (Cl⁻). The subsequent quantification of this ion can be approached in several ways.
This is a classic, reliable, and cost-effective method for sample decomposition[11][12].
-
Decomposition: The C₈H₆ClN₃ sample is wrapped in ashless filter paper and combusted in a sealed, oxygen-filled flask containing an absorbing solution (e.g., dilute sodium hydroxide)[13]. The combustion converts the organic chlorine to hydrogen chloride (HCl), which is then trapped in the solution as chloride ions (Cl⁻).
-
Quantification: The resulting chloride solution is then analyzed, typically by potentiometric titration with a standardized silver nitrate (AgNO₃) solution.
-
Pros: Low capital cost, highly accurate for percent-level concentrations.
-
Cons: Manual process, requires larger sample sizes, and can be less suitable for trace-level analysis.
A more modern and automated approach combines combustion with the high sensitivity and selectivity of ion chromatography (IC)[14][15].
-
Decomposition: The sample is combusted in a furnace similar to a CHN analyzer. The resulting gases are passed through an aqueous absorbing solution[15].
-
Quantification: This solution, containing the chloride ions, is automatically injected into an ion chromatograph. The chloride is separated from other anions on an analytical column and quantified by a conductivity detector[16][17].
-
Pros: Fully automated, high sensitivity (suitable for trace analysis), and can simultaneously detect other halogens or sulfur.
-
Cons: Higher initial instrument cost.
For drug development professionals requiring high throughput and sensitivity, Combustion Ion Chromatography (CIC) is the superior method .
Part 3: Data Interpretation - Validating the Formula
The ultimate goal is to compare the experimental data against the theoretical values calculated in Part 1. The following table presents the theoretical values alongside a set of hypothetical (but realistic) experimental results for C₈H₆ClN₃.
Table 2: Comparison of Theoretical vs. Experimental Elemental Analysis Data for C₈H₆ClN₃
| Element | Theoretical Value (%) | Experimental Run 1 (%) | Experimental Run 2 (%) | Average Experimental (%) | Deviation¹ (%) | Pass/Fail² |
| % C | 53.49 | 53.21 | 53.35 | 53.28 | -0.21 | Pass |
| % H | 3.37 | 3.45 | 3.41 | 3.43 | +0.06 | Pass |
| % N | 23.40 | 23.18 | 23.26 | 23.22 | -0.18 | Pass |
| % Cl | 19.74 | 19.55 | 19.69 | 19.62 | -0.12 | Pass |
¹Deviation = Average Experimental (%) - Theoretical Value (%) ²Acceptance Criterion: The deviation for each element must be within ±0.4%
Analysis of Results:
-
The average experimental values for C, H, N, and Cl all fall comfortably within the accepted ±0.4% deviation from the theoretical values[18].
-
This strong correlation between the theoretical and experimental data provides high confidence that the synthesized compound has the correct molecular formula of C₈H₆ClN₃ and is of high purity.
-
Troubleshooting Insights:
-
If %C and %H were low , it could indicate the presence of an inorganic impurity (e.g., catalyst residue) that does not combust.
-
If %H was high , it might suggest the sample was not dried properly and contains residual water or solvent.
-
If the sum of all percentages was significantly less than 100%, it could point to the presence of another element, such as oxygen, which was not analyzed.
-
By systematically calculating the theoretical composition, employing robust and well-calibrated analytical methods, and comparing the results against established acceptance criteria, elemental analysis serves as a cornerstone of chemical verification in the pharmaceutical industry.
References
-
Elemental analysis: operation & applications. Elementar. [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
-
Determination of trace quantities of chloride in oil by ion chromatography. SA Journal of Chemistry. [Link]
-
Combustion analysis. Wikipedia. [Link]
-
Oxygen flask combustion method ppt.pdf. SlideShare. [Link]
-
Combustion Analysis for Elemental Determination. LECO Corporation. [Link]
-
Elemental analysis. The Weizmann Institute of Science. [Link]
-
Oxygen Flask Combustion Unit. Exeter Analytical (UK) Ltd. [Link]
-
Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.gov. [Link]
-
Atomic Weights for a Select Subset of Biologically Relevant Elements. IonSource. [Link]
-
Oxygen Flask Combustion Unit. Exeter Analytical, Inc. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. AZoM. [Link]
-
8-Chloroquinazolin-2-amine. PubChem. [Link]
-
Atomic Weights of the Elements 2023. IUPAC. [Link]
-
Clarifying atomic weights: A 2016 four-figure table of standard and conventional atomic weights. USGS.gov. [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
-
Atomic weights of the elements 2009 (IUPAC Technical Report). De Gruyter. [Link]
-
Chloride (BY ION CHROMATOGRAPHY - EPA 300.0). Hampton Roads Sanitation District. [Link]
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Validation of Purity Using High-Performance Thin-Layer Chromatography (HPTLC) Systems
Executive Summary: The Imperative of Orthogonality
In modern drug development, relying solely on High-Performance Liquid Chromatography (HPLC) for purity validation creates a critical blind spot: irreversible adsorption . If an impurity permanently binds to the HPLC column or precipitates in the mobile phase, it never reaches the detector. The result is a "100% pure" chromatogram for a contaminated sample.
This guide details the validation of purity using HPTLC (High-Performance Thin-Layer Chromatography) . Unlike HPLC, HPTLC is an open system where the entire sample remains on the stationary phase. By scanning the entire track, including the application point, researchers can detect non-eluting impurities, ensuring a total material balance. This guide presents a self-validating, GMP-compliant HPTLC workflow designed to serve as an orthogonal control to HPLC.
Part 1: Comparative Analysis – The "Blind Spot" Matrix
To validate purity effectively, one must understand the limitations of the primary analytical tool. The following table contrasts HPTLC with HPLC and GC, highlighting why HPTLC is the mandatory orthogonal partner for rigorous purity assessments.
Table 1: Comparative Performance in Purity Validation
| Feature | HPLC / UHPLC | HPTLC (Automated) | Critical Insight |
| System Topology | Closed System: Analytes must elute to be seen. | Open System: All analytes remain on the plate. | HPTLC detects impurities that stick to the start line (e.g., polymers, salts). |
| Matrix Tolerance | Low: Requires extensive cleanup to prevent column clogging. | High: Single-use plates tolerate complex/dirty matrices. | HPTLC minimizes sample prep errors by allowing direct application. |
| Detection Mode | Serial: One wavelength/method at a time (usually). | Parallel: UV, Fluorescence, & Derivatization on the same plate.[1] | Derivatization in HPTLC can visualize non-UV active impurities post-run. |
| Throughput | Sequential: 20–60 mins per sample. | Parallel: 15–20 samples processed simultaneously (20 mins total). | HPTLC offers higher throughput for batch release testing. |
| Resolution | High: Peak capacity > 100.[2] | Moderate: Peak capacity ~20–40. | HPLC separates similar isomers better; HPTLC confirms total sample integrity. |
| Solvent Usage | High: Liters of mobile phase waste. | Low: ~20 mL per 20 samples. | Green chemistry compliance. |
The Logic of Orthogonal Validation
The diagram below illustrates the decision pathway for selecting HPTLC as a validation tool. It highlights the "Invisible Impurity" risk inherent in closed-column systems.
Figure 1: The "Invisible Impurity" logic demonstrating why HPLC results require HPTLC confirmation to rule out irreversible adsorption.
Part 2: The Self-Validating HPTLC Protocol
A "self-validating" system incorporates System Suitability Tests (SSTs) directly onto every plate. This ensures that environmental variables (humidity, temperature, plate variance) are accounted for in real-time.
Scope: Quantitative purity analysis of a Drug Substance (API). Standard: ICH Q2(R2) / USP <203>.
Phase 1: System Setup & Preparation
-
Stationary Phase: HPTLC Glass Plates Silica gel 60 F254 (20 x 10 cm). Note: Do not use standard TLC plates; particle size distribution is too broad for validation.
-
Pre-Washing: Develop plate in Methanol to top, then dry at 120°C for 20 min. Reason: Removes binder contaminants that cause "ghost peaks" at the solvent front.
Phase 2: The "Self-Validating" Application Layout
To ensure data integrity, the plate must be laid out to prove its own validity.
-
Track 1 (SST): Resolution Mixture (e.g., substance of interest + nearest impurity). Criteria: Baseline separation required.
-
Track 2-6: Calibration Standards (5-point linearity).
-
Track 7-18: Samples (in duplicate).
-
Track 19: Drift Control (Mid-level standard). Criteria: Must match Track 4 within ±2%.
Phase 3: Step-by-Step Workflow
1. Sample Application (Spray-on Technique)
-
Method: Automated spray-on application (bandwise).
-
Parameter: Band length 8.0 mm; Application volume 5-10 µL.
-
Why: Contact spotting (capillary tubes) damages the silica layer and causes irregular spots. Spray-on ensures uniform distribution for quantitative densitometry.
2. Chromatographic Development
-
Chamber: Twin-trough chamber (20 x 10 cm).
-
Saturation: Line rear trough with filter paper; saturate with mobile phase for 20 mins.
-
Humidity Control: Condition plate for 10 mins over saturated MgCl₂ (33% RH) if using adsorption chromatography.
-
Development: Develop until solvent front reaches 70 mm.
-
Drying: Cold air stream for 5 mins. Heat can degrade thermally labile impurities.
3. Detection & Orthogonal Confirmation
-
Scan 1 (UV/Vis): Scan at
of the analyte. -
Scan 2 (Purity Check): Multi-wavelength scan (e.g., 200–400 nm) at the upslope (S), apex (M), and downslope (E) of the peak.
-
Validation Criteria: The correlation coefficient (
) between spectra at S, M, and E must be > 0.999. This proves the spot contains a single compound.
-
-
Scan 3 (Derivatization): Dip plate in a universal reagent (e.g., Anisaldehyde-Sulfuric acid) and heat. Scan under White Light.
-
Why: Detects impurities that have no UV chromophore (e.g., synthetic lipids, sugars).
-
Phase 4: Data Processing
Calculate purity using the Total Peak Area Normalization method, but include the "Start Line" peak if present.
Part 3: Visualizing the Workflow
The following diagram details the self-validating loop, ensuring that if any step fails (SST, Linearity, Spectral Purity), the results are automatically flagged as invalid.
Figure 2: The Self-Validating HPTLC Workflow. Note the critical checkpoints (diamonds) that prevent data release if system suitability fails.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.[3] Thieme Medical Publishers. [Link]
-
CAMAG. (n.d.). HPTLC vs. HPLC: A Comparison. CAMAG Application Notes. [Link]
-
Renger, B. (2000). Validation of HPTLC methods in pharmaceutical analysis. Journal of Planar Chromatography - Modern TLC. [Link]
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Comparative & Competitive
Comparative Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Anticonvulsant Scaffolds
Executive Summary
The optimization of nitrogen-rich heterocycles remains a cornerstone of antiepileptic drug (AED) discovery. While both 1,2,3- and 1,2,4-triazole isomers exhibit significant anticonvulsant potential, they occupy distinct pharmacological niches.
-
1,2,3-Triazoles (e.g., Rufinamide): Function primarily as bioisosteres of amide bonds, excelling in voltage-gated sodium channel (VGSC) modulation. They are kinetically stable and often synthesized via "Click" chemistry, making them ideal for fragment-based drug design (FBDD).
-
1,2,4-Triazoles (e.g., Etizolam analogs, experimental thiones): Exhibit a broader, often "promiscuous" binding profile. They frequently act as hydrogen bond donors/acceptors in the GABAergic system and, more recently, have shown utility in scavenging Reactive Oxygen Species (ROS) in pharmacoresistant epilepsy models.
This guide objectively compares these scaffolds based on structure-activity relationships (SAR), mechanistic pathways, and experimental efficacy data.
Structural & Physicochemical Divergence
The choice between isomers dictates the physicochemical baseline of the drug candidate.
| Feature | 1,2,3-Triazole | 1,2,4-Triazole |
| Dipole Moment | High (~5.0 D). Strong dipole-dipole interactions. | Moderate (~3.2 D). Amphoteric nature. |
| H-Bonding | Strong H-bond acceptor (N2/N3). Poor donor (unless substituted). | Dual donor/acceptor capacity (NH at pos 4). |
| Metabolic Stability | Exceptional. Resistant to hydrolysis and oxidation. | Good, but susceptible to N-glucuronidation. |
| Synthesis | CuAAC (Click Chemistry) - Regioselective. | Condensation/Cyclization - often requires harsh conditions. |
| Bioisosterism | Mimics trans-amide bond (peptide backbone). | Mimics esters/amides; distinct tautomeric equilibrium. |
Mechanistic Pharmacology
The anticonvulsant efficacy of these isomers stems from divergent molecular targets.
1,2,3-Triazoles: The Sodium Channel Specialists
The 1,2,3-triazole ring, as exemplified by Rufinamide , specifically targets the inactivated state of Voltage-Gated Sodium Channels (VGSCs), particularly the Nav1.1 isoform. The high dipole moment allows the ring to align within the channel pore, stabilizing the inactivation gate and preventing high-frequency neuronal firing (the hallmark of a seizure).
1,2,4-Triazoles: The Multi-Target Modulators
1,2,4-triazoles, particularly 1,2,4-triazole-3-thiones , often exhibit a dual mechanism:
-
GABAergic Modulation: Potentiation of GABA-A receptor-mediated inhibitory currents.
-
Antioxidant Activity: Scavenging of ROS (Reactive Oxygen Species), which are elevated during status epilepticus and contribute to drug resistance.
Diagram 1: Mechanistic Pathways at the Synapse
Caption: Comparative mechanism of action. 1,2,3-triazoles predominantly block presynaptic Na+ channels, while 1,2,4-triazoles modulate postsynaptic GABA receptors and reduce oxidative stress.
Comparative Efficacy Analysis
The following data synthesizes recent findings from the NIH Anticonvulsant Screening Program (ASP/ETSP) protocols and peer-reviewed SAR studies (2020–2025).
Table 1: Efficacy & Toxicity Profile (Mouse Models)
| Compound Class | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Rotarod (TD₅₀ mg/kg) | Protective Index (PI) | Primary Indication |
| Rufinamide (1,2,3) | ~25–40 | >100 (Inactive) | >500 | ~12–20 | Lennox-Gastaut (Generalized) |
| 1,2,4-Triazole-3-thiones | 17.1 | 23.7 | >267 | 15.6 | Broad Spectrum / Pharmacoresistant |
| Valproate (Control) | 270 | 140 | 450 | 1.6–3.3 | Generalized |
| Phenytoin (Control) | 9.5 | Inactive | 65 | 6.8 | Focal / Tonic-Clonic |
-
MES (Maximal Electroshock): Predicts efficacy against generalized tonic-clonic seizures (Grand Mal).
-
scPTZ (Subcutaneous Pentylenetetrazol): Predicts efficacy against absence seizures (Petit Mal).
-
PI (Protective Index): Calculated as TD₅₀ / ED₅₀. A higher PI indicates a wider safety margin.
Key Insight: While 1,2,3-triazoles (Rufinamide) are highly specific for tonic-clonic seizures (high MES efficacy), novel 1,2,4-triazole derivatives show superior broad-spectrum activity (active in both MES and scPTZ) with safety margins (PI) rivaling or exceeding commercial drugs like Levetiracetam.
Experimental Validation Framework
To validate a new triazole derivative, researchers must follow a self-validating screening hierarchy. The following protocol aligns with NINDS/NIH standards.
Synthesis Protocols
-
1,2,3-Triazole (CuAAC): React an aryl azide with a terminal alkyne in t-BuOH/H₂O using CuSO₄ (1 mol%) and sodium ascorbate. This yields the 1,4-disubstituted isomer exclusively.
-
1,2,4-Triazole (Cyclization): React a carboxylic acid hydrazide with carbon disulfide (CS₂) in ethanolic KOH to form a potassium dithiocarbazinate salt, followed by reflux with hydrazine hydrate.
Screening Workflow (NIH ASP Standard)
Phase 1: Neurotoxicity (Rotarod) [1]
-
Method: Mice are placed on a rotating rod (6–15 rpm).
-
Endpoint: Inability to maintain equilibrium for 1 minute.
-
Relevance: Establishes the TD₅₀ (Toxic Dose). Compounds causing sedation at therapeutic doses are rejected.
Phase 2: Seizure Protection
-
MES Test: 60 Hz AC current (50 mA, 0.2s) via corneal electrodes.
-
Success: Abolition of hindlimb tonic extension (HLTE).[1]
-
-
scPTZ Test: Subcutaneous injection of Pentylenetetrazol (85 mg/kg).
-
Success: Absence of clonic spasms for 30 minutes.
-
Diagram 2: Validation Workflow
Caption: Standardized screening pipeline. Neurotoxicity (Rotarod) must be established before efficacy to ensure the Protective Index (PI) is valid.
Strategic Outlook
For drug development professionals, the choice of scaffold depends on the target indication:
-
Choose 1,2,3-Triazoles if:
-
Targeting Lennox-Gastaut or specific sodium channelopathies (e.g., Dravet Syndrome).
-
Using Fragment-Based Drug Design (FBDD) . The 1,2,3-triazole is an ideal linker to connect a pharmacophore to a lipophilic tail without metabolic liability.
-
Reference Drug: Rufinamide (Banzel).[2]
-
-
Choose 1,2,4-Triazoles if:
-
Targeting Pharmacoresistant Epilepsy .[3][4] The ability to combine GABA modulation with antioxidant (ROS scavenging) effects offers a "multi-hit" strategy against refractory seizures.
-
Developing broad-spectrum agents (active against both focal and absence seizures).
-
Reference Drug: Alprazolam (anxiolytic/anticonvulsant overlap) or novel thione derivatives.
-
References
-
NIH Anticonvulsant Screening Program (ASP/ETSP) Protocols. National Institute of Neurological Disorders and Stroke.[4] [Link]
-
Mechanism of Action of Rufinamide. Bialer, M. et al. (2010). "Key opinion leaders' review of the mechanism of action of rufinamide." Epilepsia. [Link][1][5][4]
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1,2,4-Triazole-based Anticonvulsant Agents with ROS Scavenging Activity. Plewczynski, D. et al. (2020).[3][6] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design and Synthesis of Novel 1,2,4-Triazolopyrimidin-5-one Derivatives. European Journal of Medicinal Chemistry (2025). [Link]
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Review of 1,2,4-Triazole Derivatives as Anticonvulsants. Drug Research (2022). [Link]
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A Comparative Analysis of Triazole-Based Bioactive Compounds: The Anticonvulsant TP-315 Versus the Versatile 5-(3-chlorophenyl)-1H-1,2,3-triazole Scaffold
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the biological efficacy of the anticonvulsant drug candidate TP-315 and the broader class of compounds derived from the 5-(3-chlorophenyl)-1H-1,2,3-triazole scaffold. This document moves beyond a simple side-by-side comparison to explore the distinct therapeutic avenues pursued by medicinal chemists based on the isomeric 1,2,4- and 1,2,3-triazole cores.
While direct comparative biological data for 5-(3-chlorophenyl)-1H-1,2,3-triazole as an anticonvulsant is not extensively available in the public domain, this guide will leverage available research on its derivatives to provide a comprehensive overview of the therapeutic potential inherent in this chemical class. In contrast, TP-315, a 1,2,4-triazole derivative, has been more specifically characterized for its anticonvulsant properties, offering a solid benchmark for discussion.
Introduction: The Tale of Two Triazoles
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry, with different isomers offering unique biological activities.[1][2] This guide focuses on two such isomers: the 1,2,4-triazole scaffold, represented by the anticonvulsant candidate TP-315, and the 1,2,3-triazole scaffold, exemplified by derivatives of 5-(3-chlorophenyl)-1H-1,2,3-triazole.
TP-315 , chemically known as 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has emerged as a promising candidate for the treatment of epilepsy.[3][4] Its structural features, particularly the 1,2,4-triazole-3-thione core, have been optimized for potent anticonvulsant activity.
On the other hand, the 5-(3-chlorophenyl)-1H-1,2,3-triazole moiety serves as a versatile building block for a diverse range of biologically active molecules, including those with anticancer and anti-inflammatory properties.[5][6] While specific data on the parent compound's anticonvulsant effects are scarce, the exploration of its derivatives reveals a broad spectrum of pharmacological potential.
Mechanism of Action: Divergent Paths to Therapeutic Efficacy
The biological activities of TP-315 and derivatives of 5-(3-chlorophenyl)-1H-1,2,3-triazole stem from their distinct interactions with cellular targets.
TP-315: A Modulator of Neuronal Excitability
The primary mechanism of action for the anticonvulsant effect of TP-315 is its influence on voltage-gated sodium channels (VGSCs) .[7] These channels are crucial for the initiation and propagation of action potentials in neurons.[8] By modulating the activity of VGSCs, TP-315 can reduce excessive neuronal firing that leads to seizures. Studies have shown that TP-315's interaction with VGSCs is a key contributor to its ability to protect against maximal electroshock-induced seizures in animal models.[3] It is important to note that TP-315 has been shown to lack significant efficacy at GABA-A receptors, another common target for antiepileptic drugs.[7]
Fig. 1: TP-315 modulates voltage-gated sodium channels.
5-(3-chlorophenyl)-1H-1,2,3-triazole Derivatives: A Spectrum of Cellular Targets
In contrast to the focused mechanism of TP-315, derivatives of 5-(3-chlorophenyl)-1H-1,2,3-triazole have been shown to interact with a variety of biological targets, leading to a broader range of therapeutic applications. For instance, certain derivatives have demonstrated significant anticancer activity . One such derivative, 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol, has been shown to induce apoptosis and autophagy in breast cancer cells.[5] This highlights the potential of the 1,2,3-triazole scaffold in developing agents that target cell proliferation and survival pathways.
Other studies on 1,2,3-triazole derivatives have reported anti-inflammatory, antimicrobial, and antifungal activities, suggesting that this chemical core can be tailored to interact with a wide array of enzymes and receptors.[2][9]
Fig. 2: Diverse biological targets of 1,2,3-triazole derivatives.
Comparative Biological Efficacy: A Data-Driven Overview
A direct comparison of the biological efficacy of TP-315 and 5-(3-chlorophenyl)-1H-1,2,3-triazole is challenging due to the differing therapeutic applications and the lack of specific anticonvulsant data for the latter. However, we can compare the well-documented anticonvulsant profile of TP-315 with the reported activities of various 1,2,3-triazole derivatives in their respective therapeutic areas.
TP-315: Anticonvulsant Potency and Safety Profile
Preclinical studies in mice have provided quantitative data on the anticonvulsant efficacy and safety of TP-315.
| Parameter | Value | Description | Reference |
| ED50 (MES Test) | 59.7 - 136.2 mg/kg | The dose effective in protecting 50% of animals from maximal electroshock-induced seizures. | [10] |
| ED50 (6 Hz Test) | 40.9 - 64.9 mg/kg (for a related compound TP-427) | The dose effective in protecting 50% of animals in a model of pharmacoresistant epilepsy. | [10] |
| TD50 (Rotarod Test) | >300 mg/kg | The dose at which 50% of animals exhibit neurotoxicity (motor impairment). | [11] |
| Protective Index (PI) | 5.5 - 7.8 | The ratio of TD50 to ED50, indicating the therapeutic window. A higher PI suggests a better safety profile. | [10] |
These data indicate that TP-315 is a potent anticonvulsant with a favorable safety margin in preclinical models. Furthermore, studies have shown that TP-315 does not exhibit significant hepatotoxic or nephrotoxic effects and has good permeability across the blood-brain barrier.[4]
5-(3-chlorophenyl)-1H-1,2,3-triazole Derivatives: Diverse Bioactivities
While a direct comparison of potency is not possible, the following table summarizes the reported biological activities of various derivatives containing the 1,2,3-triazole scaffold, showcasing the versatility of this chemical class.
| Derivative Class | Biological Activity | Example | Reference |
| Substituted 1,2,3-triazoles | Anticancer (Breast Cancer) | 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-... | [5] |
| Phenyl-1H-1,2,3-triazoles | Anti-inflammatory | - | [2] |
| Functionalized 1,2,3-triazoles | Anticancer (Various cell lines) | - | [12] |
| 1,2,3-triazole hybrids | Antifungal | - | [9] |
The diverse activities of these derivatives underscore the importance of the 1,2,3-triazole moiety as a versatile scaffold in drug discovery, capable of being tailored to target a wide range of diseases.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
To provide a practical context for the evaluation of anticonvulsant efficacy, a detailed protocol for the Maximal Electroshock (MES) test, a widely used preclinical model for generalized tonic-clonic seizures, is provided below. This method is crucial for determining the ED50 of potential anticonvulsant compounds like TP-315.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.
Materials:
-
Male CD-1 mice (20-25 g)
-
Test compound (e.g., TP-315) dissolved in an appropriate vehicle
-
Vehicle control
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment with free access to food and water.
-
Compound Administration:
-
Divide mice into groups (n=8-10 per group).
-
Administer the test compound intraperitoneally (i.p.) at various doses.
-
Administer the vehicle control to a separate group.
-
Allow for a predetermined period for drug absorption (e.g., 30-60 minutes).
-
-
Electroshock Induction:
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Gently place the electrodes on the corneas of the mouse.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid extension of the hindlimbs for at least 3 seconds.
-
An animal is considered protected if it does not exhibit the tonic hindlimb extension.
-
-
Data Analysis:
-
Record the number of protected animals in each dose group.
-
Calculate the percentage of protection for each dose.
-
Determine the ED50 value and its 95% confidence intervals using a probit analysis or a similar statistical method.
-
Fig. 3: Workflow for the Maximal Electroshock (MES) Test.
Conclusion
This guide has provided a comparative analysis of the anticonvulsant TP-315 and the versatile 5-(3-chlorophenyl)-1H-1,2,3-triazole scaffold. While a direct comparison of biological efficacy in the same therapeutic area is not currently possible due to the available data, the distinct pharmacological profiles of these two classes of triazole derivatives highlight the remarkable chemical diversity and therapeutic potential of the triazole core.
TP-315 stands out as a well-characterized anticonvulsant candidate with a clear mechanism of action involving the modulation of voltage-gated sodium channels and a promising preclinical safety and efficacy profile. In contrast, the 5-(3-chlorophenyl)-1H-1,2,3-triazole scaffold has served as a foundation for the development of a wide array of bioactive molecules with applications in oncology, inflammation, and infectious diseases.
Future research into the potential neurological effects of 5-(3-chlorophenyl)-1H-1,2,3-triazole and its derivatives could reveal new therapeutic opportunities and allow for a more direct comparison with compounds like TP-315. For now, this analysis underscores the importance of continued exploration of the vast chemical space offered by triazole chemistry in the quest for novel and effective therapeutic agents.
References
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Influence of 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on the anticonvulsant action of 4 classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model. PubMed. [Link]
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Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PMC. [Link]
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Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PMC. [Link]
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Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International Journal of Medical Sciences. [Link]
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Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. MDPI. [Link]
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Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. PMC. [Link]
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5-(3-chlorophenyl)-1H-1,2,3-triazole. PubChem. [Link]
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1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. FLORE. [Link]
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Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). PMC. [Link]
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Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. ResearchGate. [Link]
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ANTICONVULSANT AND ANTIEPILEPTIC ACTIONS OF 2-DEOXY-DGLUCOSE IN EPILEPSY MODELS. PMC. [Link]
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Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. IJRPS. [Link]
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E. Ayazoglu Demir , A. Colak , S. Celik Uzuner , O. Bekircan Cytotoxic effect of a 3-(4-chlorophenyl). [Link]
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1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models. PubMed. [Link]
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. PMC. [Link]
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Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. PubMed. [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PMC. [Link]
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Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). ORCA. [Link]
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The Role of Voltage-Gated Sodium Channels in Pain Signaling. Physiological Reviews. [Link]
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The TD50: a proposed general convention for the numerical description of the carcinogenic potency of chemicals in chronic-exposure animal experiments. PubMed. [Link]
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(PDF) 1,2,3-Triazoles: Synthesis and Biological Application. ResearchGate. [Link]
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Voltage-gated sodium channels (NaV): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Neurological perspectives on voltage-gated sodium channels. PMC. [Link]
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TD50. Safeopedia. [Link]
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Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. PMC. [Link]
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Voltage-gated sodium channels at 60: structure, function and pathophysiology. PMC. [Link]
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Summary of Carcinogenic Potency and Positivity for 492 Rodent Carcinogens in the Carcinogenic Potency Database. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
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Voltage-Gated Sodium Channels in Neurons. YouTube. [Link]
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A Comparative Guide to the Synthesis Costs of 3-Chloro vs. Unsubstituted Aryl Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3- and 1,2,4-triazole scaffolds are cornerstones in modern medicinal chemistry and materials science. Their utility as bioisosteres for amide bonds, coupled with their synthetic accessibility, has led to their incorporation into a vast array of functional molecules.[1] A common strategic decision in the functionalization of these core structures is the introduction of a halogen atom, such as chlorine, at the 3-position (or 5-position in 1,4-disubstituted 1,2,3-triazoles). This substitution can significantly modulate the physicochemical and pharmacological properties of the final compound. However, this structural modification is not without its implications for the synthetic route and, consequently, the overall cost of production.
This guide provides an in-depth, objective comparison of the synthetic costs associated with producing 3-chloro-substituted aryl triazoles versus their unsubstituted counterparts. We will explore the underlying synthetic methodologies, analyze the costs of starting materials and reagents, and consider the impact of these choices on yield and purification, providing a comprehensive framework for informed decision-making in your research and development endeavors.
The Synthetic Landscape: An Overview
The choice between synthesizing a 3-chloro-aryl triazole and its unsubstituted analog fundamentally alters the synthetic strategy. For the widely utilized 1,2,3-triazoles, the robust and efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction serves as the primary route to the unsubstituted core.[2] In contrast, the introduction of a chlorine atom at the 5-position typically necessitates an additional chemical transformation, most commonly a one-pot halogenation following the initial cycloaddition.
For the 1,2,4-triazole isomers, a variety of condensation reactions are employed, with the choice of precursors dictating the substitution pattern. The synthesis of 3-chloro-1,2,4-triazoles often involves specialized starting materials or a post-synthesis chlorination step.
Comparative Synthesis of Aryl 1,2,3-Triazoles
The CuAAC reaction is the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high yields, mild reaction conditions, and broad substrate scope.[2]
Unsubstituted 1,4-Diaryl-1,2,3-Triazoles
The synthesis of a simple 1,4-diaryl-1,2,3-triazole via CuAAC involves the reaction of a terminal alkyne with an aryl azide in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.
Workflow for Unsubstituted 1,4-Diaryl-1,2,3-Triazole Synthesis
Caption: Synthetic workflow for unsubstituted 1,4-diaryl-1,2,3-triazoles via CuAAC.
5-Chloro-1,4-Diaryl-1,2,3-Triazoles
The introduction of a chlorine atom at the 5-position is efficiently achieved through a one-pot, two-step procedure.[1][3] This method begins with the standard CuAAC reaction to form a copper-triazolide intermediate. This intermediate is then intercepted in situ by an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to yield the 5-chloro-1,2,3-triazole.[1][4]
This approach cleverly avoids the need to isolate the unsubstituted triazole, streamlining the process. However, it introduces an additional, relatively expensive reagent (NCS) and may require slightly longer reaction times or adjusted conditions to ensure efficient chlorination.
Workflow for 5-Chloro-1,4-Diaryl-1,2,3-Triazole Synthesis
Caption: One-pot synthesis of 5-chloro-1,4-diaryl-1,2,3-triazoles.
Cost Analysis: 1,2,3-Triazole Synthesis
To provide a tangible comparison, we will analyze the approximate costs of the key variable reagents for the synthesis of a generic 1,4-diaryl-1,2,3-triazole versus its 5-chloro counterpart on a laboratory scale. Prices are based on representative catalog values from major chemical suppliers and are subject to change.
| Reagent/Factor | Unsubstituted Aryl 1,2,3-Triazole | 3-Chloro-Aryl 1,2,3-Triazole | Key Cost Driver |
| Aryl Azide | Common Precursor | Common Precursor | Substrate Dependent |
| Terminal Alkyne | Common Precursor | Common Precursor | Substrate Dependent |
| Copper Catalyst | CuSO₄ (low cost) | CuSO₄ (low cost) | Minimal |
| Reducing Agent | Sodium Ascorbate (low cost) | Sodium Ascorbate (low cost) | Minimal |
| Halogenating Agent | Not Required | N-Chlorosuccinimide (NCS) | Significant |
| Number of Steps | 1 (CuAAC) | 1 (One-pot CuAAC/Chlorination) | Minimal Difference |
| Yield | Generally High | Generally Good to High | Can be slightly lower |
| Purification | Standard | Potential for more byproducts | May increase solvent/silica usage |
Analysis:
The most significant cost differentiator is the requirement of N-chlorosuccinimide (NCS) for the synthesis of the 5-chloro-1,2,3-triazole. While the "one-pot" nature of the reaction is efficient in terms of time and labor, the cost of NCS per gram is substantially higher than the other common reagents like copper sulfate and sodium ascorbate. For example, laboratory-scale pricing for NCS can be in the range of $20-30 for 100g.[5]
Furthermore, the introduction of a halogenation step can sometimes lead to slightly lower yields and the formation of side products, potentially complicating the purification process. This can translate to increased costs associated with chromatography solvents and silica gel, as well as the time required for purification.
Comparative Synthesis of Aryl 1,2,4-Triazoles
The synthesis of 1,2,4-triazoles typically involves the condensation of various nitrogen-containing precursors. A common route to 3-substituted-1,2,4-triazoles is the reaction of an amidine with a hydrazine derivative.
Unsubstituted 3-Aryl-1,2,4-Triazoles
A straightforward method for the synthesis of 3-aryl-1,2,4-triazoles involves the reaction of an aryl amidine hydrochloride with hydrazine. This reaction is often carried out at elevated temperatures in a suitable solvent.
3-Chloro-1,2,4-Triazoles
The synthesis of 3-chloro-1,2,4-triazoles can be more complex. One approach is to start with a precursor that already contains the chlorine atom, such as a chlorinated imidate, and react it with hydrazine. Alternatively, the unsubstituted 1,2,4-triazole can be subjected to a direct chlorination reaction, which may require harsh conditions and lead to regioselectivity issues. A more direct and common precursor is the commercially available 3-chloro-1,2,4-triazole, which can then be functionalized at the nitrogen positions. The cost of this specialized starting material is a key consideration. A search on chemical supplier websites reveals prices for 3-chloro-1,2,4-triazole to be in the range of $1 per kilogram from bulk suppliers, but significantly higher for smaller, research-grade quantities.[6]
Cost Analysis: 1,2,4-Triazole Synthesis
| Factor | Unsubstituted Aryl 1,2,4-Triazole | 3-Chloro-Aryl 1,2,4-Triazole | Key Cost Driver |
| Key Precursors | Amidines, Hydrazines | Chlorinated Precursors or 3-chloro-1,2,4-triazole | Specialized Starting Materials |
| Reaction Conditions | Often require heating | Can vary, may require harsher conditions for direct chlorination | Energy and safety considerations |
| Number of Steps | Typically 1-2 steps | Can be more if post-chlorination is required | Increased labor and material costs |
| Yield | Variable, depends on substrates | Can be lower, especially with direct chlorination | Overall process efficiency |
| Purification | Standard | May be more complex due to byproducts | Increased solvent/silica usage |
Analysis:
For 1,2,4-triazoles, the primary cost driver for the 3-chloro analogs is the need for more specialized and expensive starting materials. While the unsubstituted versions can often be prepared from readily available and inexpensive amidines and hydrazines, the synthesis of the 3-chloro derivatives may necessitate the use of pre-chlorinated building blocks or the purchase of 3-chloro-1,2,4-triazole itself. Direct chlorination of the pre-formed triazole ring is an option but can suffer from poor regioselectivity and harsh reaction conditions, leading to lower yields and increased purification costs.
Experimental Protocols
Representative Protocol for the Synthesis of a 1,4-Diaryl-1,2,3-Triazole (Unsubstituted)
-
To a solution of the aryl azide (1.0 mmol) and terminal alkyne (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diaryl-1,2,3-triazole.
Representative Protocol for the One-Pot Synthesis of a 5-Chloro-1,4-Diaryl-1,2,3-Triazole
-
To a solution of the aryl azide (1.0 mmol) and terminal alkyne (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Add N-chlorosuccinimide (NCS, 1.2 mmol) to the reaction mixture and continue stirring at room temperature for an additional 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-1,4-diaryl-1,2,3-triazole.
Conclusion
The decision to incorporate a 3-chloro substituent into an aryl triazole core has a tangible impact on the synthetic cost, driven primarily by the need for additional or more expensive reagents.
-
For 1,2,3-triazoles , the synthesis of the 3-chloro (or 5-chloro) analog via a one-pot CuAAC/chlorination protocol is highly efficient but incurs the added cost of N-chlorosuccinimide. This additional reagent cost is the most significant factor in the increased overall expense compared to the synthesis of the unsubstituted parent triazole.
-
For 1,2,4-triazoles , the cost increase for 3-chloro derivatives is largely associated with the use of specialized, pre-chlorinated starting materials or the challenges of a post-synthetic chlorination step, which can impact yield and purification efficiency.
While the introduction of a chlorine atom can be a valuable strategy for optimizing the properties of a lead compound, it is essential for researchers and process chemists to weigh the potential benefits against the increased synthetic costs. This guide provides a foundational understanding of these cost implications, enabling more strategic and economically sound decisions in the design and synthesis of novel triazole-based molecules.
References
- Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem, 2024.
- A New Synthetic Protocol for One-Pot Preparations of 5-Halo-1,4-disubstituted-1,2,3-triazoles. Australian Journal of Chemistry, 2011.
- General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles.
-
n-chlorosuccinimide(0-8ºc). SDFCL. [Link]
- One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper(i) acetylides. RSC Advances, 2018.
- The synthesis of 1,4,5‐trisubstituted 5‐chloro‐1,2,3‐triazoles.
- synthesis of 1,2,4 triazole compounds. ISRES Publishing.
- Cu/Pd-Catalyzed, Three-Component Click Reaction of Azide, Alkyne, and Aryl Halide: One-Pot Strategy toward Trisubstituted Triazoles. Organic Letters, 2015.
- Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed.
- 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry.
- One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine. Organic & Biomolecular Chemistry, 2017.
- Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 2022.
- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 2024.
- A review on methods of synthesis of 1,2,4-triazole deriv
- Synthesis of 2,5-diaryl-4-halo-1,2,3-triazoles and comparative study of their fluorescent properties.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 2021.
- 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry.
- Dual gold/photoredox-catalyzed C(sp)–H arylation of terminal alkynes with diazonium salts. Chemical Science, 2016.
- Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules. Accounts of Chemical Research, 2020.
- Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Journal of Cleaner Production, 2023.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Chloro-1,2,4-triazole | 6818-99-1 [chemicalbook.com]
Hydrogen bonding potential of 1,2,3-triazole vs tetrazole derivatives
Executive Summary: The Bioisosteric Divergence
In medicinal chemistry, the choice between a 1,2,3-triazole and a tetrazole derivative is rarely a matter of synthetic convenience; it is a strategic decision regarding electrostatics and hydrogen bonding (HB) topology.
-
The Tetrazole is the "Acidic Mimic." With a
of ~4.5–5.0, it exists primarily as a resonance-stabilized anion at physiological pH (7.4). It functions as a potent, multi-dentate hydrogen bond acceptor and an electrostatic anchor, closely mimicking a carboxylic acid. -
The 1,2,3-Triazole is the "Dipolar Mimic." It is generally neutral at physiological pH (unless unsubstituted on nitrogen). It functions as a rigid linker with a massive dipole moment (~5.0 D) and a unique capacity for non-classical C–H···X hydrogen bonding.[1][2] It mimics the electronic profile of an amide bond (
- or -amide depending on substitution).
This guide dissects the hydrogen bonding mechanics of these two scaffolds, providing experimental protocols to validate their behavior in your specific ligand-protein environment.
Physicochemical Profile & Hydrogen Bonding Mechanics[3]
To rationally select between these rings, one must understand their electronic ground states.
Comparative Metrics
| Feature | 5-Substituted Tetrazole | 1,4-Disubstituted 1,2,3-Triazole |
| Primary Bioisostere | Carboxylic Acid (–COOH) | Amide Bond (–CONH–) |
| Physiological State (pH 7.4) | Anionic (Deprotonated) | Neutral |
| Acidity ( | 4.5 – 4.9 (Acidic N–H) | > 20 (C5–H is weak donor); N–H is ~9.4 |
| Dipole Moment | ~5.2 D (highly dependent on tautomer) | ~4.5 – 5.0 D |
| H-Bond Donor (HBD) | N–H (Neutral form only) | C5–H (Non-classical, |
| H-Bond Acceptor (HBA) | 4 potential sites (Delocalized anion) | N2 and N3 (Lone pairs) |
| LogP Impact | Lowers LogP (Hydrophilic anion) | Moderate (Polar but neutral) |
Mechanism of Interaction
Tetrazole: The Anionic Network
At pH 7.4, the tetrazole ring is deprotonated. The negative charge is delocalized over the four nitrogen atoms.
-
Mechanism: Electrostatic attraction + Strong H-bond acceptance.
-
Binding Mode: Often coordinates with positively charged residues (Arg, Lys) in a bidentate or tridentate fashion.
-
Key Advantage: Solvation penalty is high, but the enthalpic gain from salt-bridge formation is massive.
1,2,3-Triazole: The Dipolar Anchor
The 1,4-disubstituted triazole (common "Click" product) cannot deprotonate at physiological pH.
-
Mechanism: Dipole-dipole alignment + Lone pair acceptance (N2/N3) +
-hole donation (C5-H). -
The C5-H Donor: The electron-deficient ring polarizes the C5–H bond, making it a significant H-bond donor (approx. acidity of a terminal alkyne). This is often overlooked but critical for binding affinity in pockets like the HIV-1 protease.
-
Key Advantage: Membrane permeability is generally superior to the anionic tetrazole.
Visualizing the Decision Pathway
The following diagram outlines the logical flow for selecting the appropriate scaffold based on the target binding pocket's requirements.
Figure 1: Decision matrix for scaffold selection based on binding pocket electrostatics and permeability requirements.
Experimental Validation Protocols
Do not rely solely on computational docking. The unique electronic features of these rings require experimental verification of H-bond strength.
Protocol A: NMR Titration for H-Bond Acidity ( )
This protocol quantifies the H-bond donor strength of the Triazole C5–H vs. the Tetrazole N–H (in neutral solvents).
Objective: Determine the association constant (
Materials:
-
Compound X (Triazole/Tetrazole derivative).[3]
-
Solvent:
(non-competing solvent). -
Titrant: DMSO-d6 (H-bond acceptor).
Workflow:
-
Preparation: Prepare a 10 mM solution of Compound X in
(500 L). -
Baseline Scan: Acquire a 1H NMR spectrum.[4] Note the chemical shift of the Triazole C5–H or Tetrazole N–H.[5]
-
Titration: Sequentially add aliquots of DMSO-d6 (0.5 to 10 equivalents).
-
Measurement: Record 1H NMR after each addition. Shake thoroughly to ensure equilibrium.
-
Analysis: Plot the change in chemical shift (
) vs. [Titrant].-
Interpretation: A steep hyperbolic curve indicates strong H-bond donation.
-
Calculation: Fit data to the Benesi-Hildebrand equation to extract
.
-
Protocol B: LogD Shake-Flask Method (Lipophilicity)
Because Tetrazoles ionize, standard LogP is insufficient. You must measure
Workflow:
-
System: Octanol / Phosphate Buffer (pH 7.4).
-
Equilibration: Dissolve compound in octanol-saturated buffer.
-
Partitioning: Shake for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV.
-
Result:
-
If
: The compound is ionizing (Tetrazole behavior). -
If
: The compound is neutral (Triazole behavior).
-
Case Studies in Drug Design
Case 1: Angiotensin II Receptor Blockers (The Tetrazole Win)
-
Drug: Valsartan / Losartan.
-
Challenge: The target receptor (AT1) contains a specific pocket (Arg167) that originally bound the C-terminal carboxylate of Angiotensin II.
-
Solution: Replacement of the carboxylate with a tetrazole .[6]
-
Result: The tetrazole anion formed a salt bridge with Arg167 but offered better metabolic stability and lipophilicity than the carboxylate, improving oral bioavailability while maintaining potency.
Case 2: Peptidomimetics (The Triazole Win)
-
Context: Stabilizing alpha-helical peptides.
-
Challenge: Amide bonds are susceptible to proteolysis.
-
Solution: 1,4-disubstituted 1,2,3-triazole insertion via Click chemistry.[7]
-
Result: The triazole mimicked the trans-amide geometry and dipole (approx 5.0 D), maintaining the hydrogen bond network required for the secondary structure, but was completely resistant to proteases. The C5–H acted as a surrogate donor for the carbonyl oxygen of the backbone.
References
-
Bioisosterism of Tetrazoles: Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
-
Triazole C-H Acidity: Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,2,3-triazole scaffold. Chemical Reviews, 108(8), 3012-3048. Link
-
NMR Titration Methodology: Abraham, M. H., et al. (2006). NMR method for the determination of solute hydrogen bond acidity.[4][8][9] Journal of Organic Chemistry, 71(9), 3377-3388. Link
-
Dipole Moment Comparison: Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. Link
-
Tetrazole vs Carboxylate: Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
Sources
- 1. Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iris.unito.it [iris.unito.it]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
5-(3-chlorophenyl)-1H-1,2,3-triazole proper disposal procedures
Executive Summary & Immediate Actions
5-(3-chlorophenyl)-1H-1,2,3-triazole is a halogenated nitrogen heterocycle.[1] While generally stable under ambient conditions, its disposal requires strict adherence to halogenated waste protocols due to its chlorine content and energetic material protocols due to the triazole ring's potential for shock sensitivity, particularly if metal contaminants are present.[1]
Critical Prohibition: NEVER dispose of this compound down the drain. NEVER mix with oxidizing acids (Nitric/Perchloric) or heavy metals (Copper/Silver) in the waste stream.
| Parameter | Specification |
| CAS Number | 35225-01-5 |
| Waste Stream Classification | Halogenated Organic (Solid or Liquid) |
| Primary Hazard | Acute Toxicity, Irritant, Potential Explosive (if metal salts form) |
| RCRA Status (USA) | Not P- or U-listed; regulate as Characteristic Waste (Toxic/Reactive) |
| Disposal Method | High-temperature Incineration (Rotary Kiln) with Scrubber |
Hazard Profile & Technical Rationale
To ensure safety, you must understand the chemical causality behind these procedures.[1]
A. The Halogen Factor (Chlorine)
The "3-chlorophenyl" moiety classifies this as a Halogenated Organic Compound (HOC) .[1]
-
Risk: Incinerating chlorinated organics in standard boilers or low-temp incinerators can generate Dioxins and Furans (highly toxic carcinogens) and corrosive Hydrochloric Acid (HCl) gas.[1]
-
Protocol: This waste must be tagged for facilities equipped with wet scrubbers and secondary combustion chambers operating >1000°C.[1]
B. The Triazole Ring (Nitrogen-Rich)
The 1,2,3-triazole ring is stable but energetic.[1]
-
The "1H" Acidity Risk: The proton on the nitrogen (indicated by "1H") is weakly acidic (pKa ~9-10).[1]
-
Metal Triazolide Formation: If this waste contacts Copper (Cu) or Silver (Ag)—common catalysts in "Click Chemistry"—it can form Metal Triazolides .[1] These are primary explosives comparable to lead azide.[1]
-
Protocol: Segregate strictly from metal salts. If the waste is a product of Cu-catalyzed synthesis, it must be treated as potentially explosive.[1]
Pre-Disposal Assessment Workflow
Before packaging, run this mental diagnostic to determine the correct waste stream.
Figure 1: Decision matrix for segregating triazole waste based on physical form and catalytic metal contamination.[1]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure or Precipitate)
Applies to: Expired reagents, weighing boat residues, failed reaction solids.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1]
-
Segregation:
-
Packaging:
-
Labeling:
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Applies to: Compound dissolved in DCM, Chloroform, DMSO, or Ethyl Acetate.[1]
-
Solvent Compatibility Check:
-
The "Kill" Step (Optional but Recommended for Active Reagents):
-
Pouring:
-
Labeling:
Scenario C: The "Click Chemistry" Cleanup (Metal Contamination)
Applies to: Reaction mixtures using Copper(I) or Silver(I) catalysts.[1]
WARNING: If the waste contains Copper (Cu) or Silver (Ag), the acidic proton on the triazole ring can form shock-sensitive salts.[1]
-
Chelation Wash: Before disposal, wash the organic layer or solid with an aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or dilute HCl (1M) .[1]
-
Separation:
Emergency Procedures (Spills)
In the event of a benchtop spill of the solid powder:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Containment: Do not dry sweep (generates dust).[1]
-
Cleanup:
-
Disposal: Place cleanup materials in the Halogenated Solid Waste bin.
References & Regulatory Grounding
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 5-(3-Chlorophenyl)-1H-1,2,3-triazole. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023).[1] 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (2023).[1] Cameo Chemicals: 1,2,3-Benzotriazole (Analogous Triazole Hazards). Retrieved from
-
Fisher Scientific. (2023).[1] Chemical Resistance and Compatibility Guide. Retrieved from
(Note: While specific URL deep-links to dynamic SDS pages often expire, the domain roots provided above are verified sources for the most current regulatory documents.)
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. 1,2,3-BENZOTRIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
